molecular formula C8H16Br2O B1329894 1-Bromo-4-(4-bromobutoxy)butane CAS No. 7239-41-0

1-Bromo-4-(4-bromobutoxy)butane

Cat. No.: B1329894
CAS No.: 7239-41-0
M. Wt: 288.02 g/mol
InChI Key: YMNORPXRNJKRRR-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromobutoxy)butane is a useful research compound. Its molecular formula is C8H16Br2O and its molecular weight is 288.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(4-bromobutoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(4-bromobutoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-bromobutoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNORPXRNJKRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222691
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7239-41-0
Record name Butane, 1,1'-oxybis(4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-4-(4-bromobutoxy)butane chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-(4-bromobutoxy)butane , also known as Bis(4-bromobutyl) ether .

Advanced Linker Chemistry for Macrocycles and Polymer Therapeutics

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS: 25391-44-4) is a specialized bifunctional alkylating agent featuring two primary bromide leaving groups separated by a flexible, ether-containing octyl chain (


). Unlike simple polymethylene linkers (e.g., 1,8-dibromooctane), the central ether oxygen atom introduces polarity and conformational flexibility, reducing the hydrophobicity of the tether. This unique structural motif makes it a critical intermediate in the synthesis of cryptands, crown ethers, and bis-quaternary ammonium muscle relaxants , as well as a cross-linker in polymer chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of two butyl chains linked by an ether oxygen, with terminal bromine atoms. The ether linkage breaks the hydrophobic continuity of the chain, altering solvation properties and folding kinetics during cyclization reactions.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 1-Bromo-4-(4-bromobutoxy)butane
Common Synonyms Bis(4-bromobutyl) ether; 4,4'-Dibromodibutyl ether
CAS Number 25391-44-4 (Primary), 7239-41-0
Molecular Formula

Molecular Weight 288.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~130–135 °C at 0.5 mmHg (Est.); >250 °C at atm
Density ~1.3–1.4 g/mL
Solubility Soluble in THF, DCM, Toluene; Insoluble in Water
Reactivity High reactivity toward nucleophiles (

); Stable ether linkage

Synthesis & Production Methodologies

The synthesis of 1-bromo-4-(4-bromobutoxy)butane is distinct from simple alkyl halides. It is frequently generated via the acid-catalyzed ring-opening dimerization of tetrahydrofuran (THF).

Mechanism: Acid-Catalyzed Dimerization of THF

While treating THF with HBr typically yields 1,4-dibromobutane, controlled conditions allow the intermediate 4-bromobutan-1-ol to attack a protonated THF molecule, forming the ether linkage before the second bromination occurs.

Diagram 1: Synthesis Pathway from THF

Synthesis THF Tetrahydrofuran (THF) H_THF Protonated THF THF->H_THF + H+ Br_Butanol 4-Bromobutan-1-ol H_THF->Br_Butanol + Br- (Ring Open) Dimer_Inter Hemiacetal / Ether Intermediate Br_Butanol->Dimer_Inter + H_THF (Attack by OH) Product Bis(4-bromobutyl) ether Dimer_Inter->Product + HBr / - H2O

Caption: Acid-catalyzed ring-opening dimerization of THF to yield Bis(4-bromobutyl) ether.

Laboratory Protocol: High-Purity Synthesis

For research applications requiring high purity (>98%), the direct bromination of 4,4'-oxydibutanol (Polytetrahydrofuran dimer) is preferred over the THF dimerization route to avoid oligomeric byproducts.

Reagents:

  • 4,4'-Oxydibutanol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.7 eq) or 48% HBr (excess)
    
  • Solvent: Toluene or solvent-free

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4,4'-oxydibutanol. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add

    
     over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to 80°C for 4 hours to drive the reaction to completion.

  • Quench: Cool to 0°C and carefully quench with ice water.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (

    
    ).
    
  • Purification: Wash combined organics with

    
     (sat.) and brine. Dry over 
    
    
    
    .[1][2][3]
  • Distillation: Purify via vacuum distillation (high vacuum required) to isolate the clear oil.

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The terminal bromides are excellent leaving groups on primary carbons, making this molecule an ideal electrophile for


 reactions. The central ether oxygen provides a "hinge" effect, facilitating the folding of the chain during macrocyclization reactions with diamines or dithiols.
Application: Macrocycle & Cryptand Synthesis

This linker is pivotal in supramolecular chemistry. It reacts with macrocyclic amines (like cyclen or cyclam) or simple diamines to form bismacrocycles or cryptands —3D cage molecules that bind metal ions.

Diagram 2: Macrocyclization Workflow

Macrocycle Linker Bis(4-bromobutyl) ether Transition Transition State (Template Effect) Linker->Transition + Na2CO3 / MeCN Diamine Diaza-18-crown-6 Diamine->Transition Cryptand Cryptand [2.2.2] Derivative (Bicyclic Host) Transition->Cryptand Double N-Alkylation

Caption: Synthesis of a cryptand derivative via double N-alkylation using the ether linker.

Pharmaceutical Applications
  • Bis-Quaternary Ammonium Salts: The linker is used to connect two quaternary ammonium heads. The ether oxygen improves water solubility compared to pure alkyl chains. These compounds are investigated as neuromuscular blocking agents (similar to succinylcholine).

  • PROTACs (Proteolysis Targeting Chimeras): In modern drug discovery, this molecule serves as a linker between an E3 ligase ligand and a target protein ligand. The length and flexibility of the

    
     chain are often optimized to maximize protein degradation efficiency.
    

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately if splashed.
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles. Rinse with water for 15 min.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood. Avoid inhaling vapors.[4][5][6]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent gradual debromination or discoloration.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 108967 (Bis(4-bromobutyl) ether). National Center for Biotechnology Information (2023). Link

  • Synthesis Methodology

    • Organic Syntheses, Coll.[2][7] Vol. 4, p. 529 (1963); Vol. 30, p. 27 (1950). (Describes the analogous synthesis of 4,4'-dichlorodibutyl ether from THF). Link

    • Kirner, W. R. et al. "The preparation of certain bromo ethers."[8] Journal of the American Chemical Society, 52(8), 3251-3256.

  • Applications in Macrocycles

    • Liu, Y. et al. "Bismacrocycle: Structures and Applications." Molecules, 28(16), 6098 (2023). Link

  • Pharmaceutical Linkers

    • Sciammetta, S. et al. "Rapid and Accessible In Silico Macrocycle Design."[9] Cresset Group Whitepaper. (Discusses linker length impact on binding affinity). Link

Sources

In-Depth Technical Guide on 1-Bromo-4-(4-bromobutoxy)butane (CAS 7239-41-0): Synthesis, Mechanisms, and Applications in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As supramolecular chemistry advances toward highly functionalized architectures, the selection of precise structural tethers becomes paramount. 1-Bromo-4-(4-bromobutoxy)butane (CAS 7239-41-0), also known as bis(4-bromobutyl) ether, is a premier bifunctional alkylating agent. Unlike simple alkane dihalides, the central ether linkage in this molecule provides critical conformational flexibility and acts as a weak Lewis base. This guide dissects the physicochemical profile, synthetic methodologies, and mechanistic causality behind utilizing this molecule to engineer complex macrocycles, such as bridged calixarenes and crown ethers[1].

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of 1-bromo-4-(4-bromobutoxy)butane is essential for predicting its behavior in organic solvents during air- and moisture-sensitive reactions.

Table 1: Physicochemical and Identification Data

ParameterValueAnalytical Significance
CAS Number 7239-41-0Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₆Br₂OIndicates a high degree of saturation and halogenation.
Molecular Weight 288.02 g/mol Used for precise stoichiometric calculations in high-dilution synthesis[2].
Structure Br-(CH₂)₄-O-(CH₂)₄-BrSymmetric bifunctional electrophile; allows sequential Sₙ2 attacks.
Appearance Colorless to pale yellow liquidColor shifts to dark amber upon degradation (release of free bromine).
Storage 2–8°C (Refrigerator)Prevents slow hydrolysis of the terminal bromides by atmospheric moisture.

Structural Significance & Mechanistic Causality

The Entropic Advantage of the Ether Linkage

When synthesizing large macrocycles, researchers face a fundamental thermodynamic challenge: the entropic penalty of ring closure. If one were to use a pure hydrocarbon tether like 1,9-dibromononane, the acyclic intermediate would possess excessive degrees of rotational freedom, making the intramolecular Sₙ2 Sₙ2 attack statistically unlikely, leading instead to linear polymerization.

1-Bromo-4-(4-bromobutoxy)butane solves this through the Template Effect . The central ether oxygen serves as a coordination site for alkali metal cations (e.g., K⁺ or Na⁺). When a base like K₂CO₃ is used, the potassium ion coordinates with the ether oxygen and the nucleophilic centers of the substrate. This non-covalent pre-organization forces the acyclic intermediate into a pseudo-cyclic conformation, drastically lowering the activation energy (enthalpic advantage) and overcoming the entropic penalty of macrocyclization[3].

Macrocyclization A 1-Bromo-4-(4-bromobutoxy)butane (Bifunctional Electrophile) C Base (K2CO3) + MeCN Template Effect (K+) A->C B Diphenolic Substrate (e.g., Calixarene) B->C D Mono-alkylated Intermediate C->D Intermolecular SN2 (Fast) E Intramolecular SN2 (Ring Closure) D->E High Dilution (Entropically Driven) F Bridged Macrocycle (Supramolecular Host) E->F K+ Templation (Enthalpically Favored)

Workflow of macrocyclization via double SN2 alkylation using 1-bromo-4-(4-bromobutoxy)butane.

Self-Validating Experimental Protocols

Protocol 1: Dehydrative Bromination for the Synthesis of 1-Bromo-4-(4-bromobutoxy)butane

While commercially available[2], custom synthesis is often required for isotopic labeling (e.g., ¹³C or deuterium enrichment) in pharmacokinetic tracking.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Purge the system with Argon.

  • Reagent Loading: Charge the flask with 48% aqueous HBr (150 mL) and carefully add concentrated H₂SO₄ (50 mL) dropwise at 0°C to generate a highly acidic, brominating environment.

  • Addition: Place bis(4-hydroxybutyl) ether (0.1 mol) in the addition funnel and add dropwise over 30 minutes to control the exothermic protonation of the hydroxyl groups.

  • Thermal Activation: Heat the mixture to gentle reflux (110°C) for 8 hours to drive the Sₙ2 displacement of the oxonium leaving groups by bromide ions.

  • Workup: Cool to room temperature. Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via fractional vacuum distillation.

Validation Checkpoint: Perform FT-IR analysis on the crude liquid. The protocol is validated if the broad O-H stretch at 3300 cm⁻¹ is completely absent, and a sharp, strong C-Br stretch appears at 650–500 cm⁻¹.

Preparation N1 Bis(4-hydroxybutyl) ether (Precursor) N3 Protonated Oxonium Intermediate N1->N3 N2 48% Aq. HBr + Conc. H2SO4 (Brominating Agent) N2->N3 N4 SN2 Bromide Attack (-H2O) N3->N4 N5 1-Bromo-4-(4-bromobutoxy)butane (Target Compound) N4->N5 Reflux (6-8h)

Synthetic pathway for the preparation of 1-bromo-4-(4-bromobutoxy)butane from diol precursors.

Protocol 2: Synthesis of 1,3-Bridged p-tert-Butylcalix[4]arene

This protocol utilizes 1-bromo-4-(4-bromobutoxy)butane to bridge the narrow rim of a calixarene, creating a rigid scaffold for downstream attachment of nitriles or CMPO groups used in lanthanide extraction[1].

Step-by-Step Methodology:

  • Pre-organization: Dissolve p-tert-butylcalix[4]arene (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry Acetonitrile (MeCN) (500 mL, generating a 0.005 M highly dilute solution). Stir at 80°C for 1 hour to allow the potassium ions to deprotonate and coordinate the phenolic oxygens.

  • High-Dilution Addition: Using a syringe pump, add 1-bromo-4-(4-bromobutoxy)butane (1.1 eq) dissolved in 50 mL of MeCN over a period of 12 hours. Causality: Slow addition ensures the concentration of the mono-alkylated intermediate remains near zero, preventing intermolecular polymerization.

  • Cyclization: Maintain reflux for an additional 48 hours under Argon.

  • Isolation: Filter off the inorganic salts while hot. Evaporate the filtrate to dryness and recrystallize the residue from a Chloroform/Methanol mixture.

Validation Checkpoint: Analyze the purified crystals via ¹H-NMR (CDCl₃). The protocol is successful if the bridging methylene protons of the calixarene scaffold split into a distinct AB quartet (a pair of doublets around 3.1 ppm and 4.3 ppm). This validates that the macrocycle is locked in a rigid "cone" conformation by the new ether bridge.

Reaction Optimization & Causality Matrix

To ensure maximum yield and minimal oligomerization during macrocyclization, specific experimental parameters must be strictly controlled.

Table 2: Reaction Optimization for Macrocyclization

ParameterSub-optimal ChoiceOptimal ChoiceCausality / Scientific Rationale
Solvent Ethanol (Protic)Acetonitrile (Polar Aprotic) MeCN leaves the phenoxide nucleophile unsolvated and highly reactive. Protic solvents hydrogen-bond to the nucleophile, dampening Sₙ2 reactivity and promoting unwanted solvolysis of the alkyl bromide.
Base NaOHK₂CO₃ K⁺ has an optimal ionic radius (1.38 Å) to template the ether oxygen of the tether and the calixarene rim simultaneously, pre-organizing the acyclic intermediate for cyclization[3].
Concentration 0.5 M (Standard)0.005 M (High Dilution) Intermolecular polymerization is second-order (concentration-dependent), while intramolecular ring closure is first-order. High dilution mathematically suppresses the competing polymerization pathway.

References

Sources

molecular weight and formula of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of 1-Bromo-4-(4-bromobutoxy)butane Content Type: Technical Monograph / Application Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Chemical Identity, Synthesis, and Application Logic

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) is a specialized bis-alkylating agent characterized by two terminal electrophilic bromide groups separated by a flexible, hydrophobic ether-linked octyl chain. Unlike simple


-dihaloalkanes, the central ether oxygen atom introduces polarity and rotational freedom, making this molecule a critical "spacer" or "linker" in the synthesis of macrocycles, supramolecular assemblies, and antibody-drug conjugates (ADCs).

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, mechanistic production routes, and validated handling protocols for research and industrial applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

The core identity of 1-Bromo-4-(4-bromobutoxy)butane lies in its symmetry and bifunctionality. It is effectively a dimer of 4-bromobutanol, linked by an ether bond.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-Bromo-4-(4-bromobutoxy)butaneAlso known as Bis(4-bromobutyl) ether
CAS Number 7239-41-0
Molecular Formula

Molecular Weight 288.02 g/mol Based on standard atomic weights (

)
Physical State LiquidColorless to pale yellow
Boiling Point ~140–150 °C (at 10 mmHg)Estimated based on chloro-analog (

-analog bp: 116°C/10mm)
Density ~1.4–1.5 g/cm³High density due to dibromo content
Solubility Organic solvents (DCM, THF, Toluene)Immiscible with water
Part 2: Synthetic Pathways & Production Logic[5]

The synthesis of 1-Bromo-4-(4-bromobutoxy)butane is mechanistically rooted in the ring-opening chemistry of tetrahydrofuran (THF). While often observed as a byproduct in the synthesis of 1,4-dibromobutane, high-purity synthesis requires controlled conditions to favor dimerization over simple substitution.

Mechanism 1: Acid-Catalyzed Ring Opening & Dimerization

The most common industrial route involves the treatment of THF with hydrobromic acid (


).
  • Protonation: The ether oxygen of THF is protonated by

    
    .
    
  • Nucleophilic Attack (Step 1): Bromide (

    
    ) attacks the 
    
    
    
    -carbon, opening the ring to form 4-bromobutan-1-ol.
  • Dimerization (Critical Step): Instead of immediately reacting with another

    
     to form 1,4-dibromobutane, the hydroxyl group of 4-bromobutan-1-ol attacks a second protonated THF molecule.
    
  • Final Substitution: The resulting intermediate is brominated at the remaining hydroxyl terminus.

SynthesisMechanism Figure 1: Divergent Synthesis Pathway from THF cluster_divergence Divergent Pathway THF Tetrahydrofuran (THF) ProtonatedTHF Protonated THF (Oxonium Ion) THF->ProtonatedTHF + H+ HBr HBr (Excess) BromoButanol 4-Bromobutan-1-ol (Intermediate) ProtonatedTHF->BromoButanol + Br- (Ring Open) EtherIntermediate Bis(4-hydroxybutyl) ether precursor BromoButanol->EtherIntermediate + Protonated THF (Attack by -OH) DibromoButane Side Product: 1,4-Dibromobutane BromoButanol->DibromoButane + HBr (Direct Subst.) Target 1-Bromo-4-(4-bromobutoxy)butane EtherIntermediate->Target + HBr (-H2O)

Experimental Protocol: Controlled Synthesis

Note: This protocol prioritizes the isolation of the ether dimer over the monomeric dibromide.

Reagents:

  • Tetrahydrofuran (THF): 1.0 equiv

  • Hydrobromic Acid (48% aq): 2.5 equiv

  • Sulfuric Acid (

    
    ): Catalyst (0.5 equiv)
    

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and addition funnel.

  • Mixing: Charge THF and 48% HBr. Cool to 0°C.

  • Acid Addition: Slowly add concentrated

    
     dropwise to maintain temperature <20°C.
    
  • Reflux: Heat the mixture to gentle reflux (approx. 70-80°C) for 4–6 hours. Longer reflux times favor the thermodynamic monomer (1,4-dibromobutane), so monitor via TLC/GC.

  • Extraction: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM).

  • Purification:

    • Wash organic layer with saturated

      
       (to remove acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Fractional Distillation: This is critical. 1,4-dibromobutane boils at ~197°C (atm). The target ether boils significantly higher. Collect the high-boiling fraction under reduced pressure (vacuum distillation recommended).

Part 3: Reactivity & Application Logic[5]

As a bis-electrophile , 1-Bromo-4-(4-bromobutoxy)butane is primarily used to introduce a


-ether spacer between two nucleophilic centers.
1. Macrocyclization (Crown Ethers & Cryptands)

The oxygen atom in the chain provides a "hard" donor site for cation coordination, making this linker ideal for synthesizing crown ether analogs.

  • Reaction: Double

    
     substitution with diols or diamines.
    
  • Advantage: The ether oxygen increases the hydrophilicity of the resulting macrocycle compared to a pure alkyl chain.

2. Cross-Linking in Polymer Science

Used to cross-link polymers containing amine or thiol side chains. The flexibility of the


 backbone prevents the cross-linked network from becoming too brittle, a common issue with short-chain cross-linkers like 1,2-dibromoethane.
3. Pharmaceutical Intermediates

In drug development, this linker is utilized to synthesize dimeric drugs (bivalent ligands). Connecting two pharmacophores with a flexible linker can significantly increase binding affinity to receptor dimers (e.g., GPCR homodimers).

Applications Figure 2: Application Workflows for Bis-alkylating Linker cluster_uses Key Applications Target 1-Bromo-4-(4-bromobutoxy)butane Macro Macrocyclization (Synthesis of Crown Ethers) Target->Macro + Diols/Diamines (High Dilution) Polymer Polymer Cross-linking (Flexible Ether Linkages) Target->Polymer + Poly-nucleophiles Pharma Bivalent Ligand Synthesis (GPCR Dimer Targeting) Target->Pharma + Pharmacophore (x2)

Part 4: Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory irritation)

Protocol for Spills/Exposure:

  • Inhalation: Move to fresh air immediately. This compound has low vapor pressure but aerosols are toxic.

  • Skin Contact: Wash with soap and water for 15 minutes. Alkyl bromides can be absorbed through the skin; do not use ethanol to wash (enhances absorption).

  • Storage: Store under inert gas (

    
     or Ar) in a cool, dark place. Bromides can degrade/discolor upon light exposure, releasing free 
    
    
    
    .
References
  • Sigma-Aldrich. 1-bromo-4-(4-bromobutoxy)butane Product Sheet (CAS 7239-41-0).[2] Retrieved from

  • PubChem. 1-Bromo-4-butoxybutane and related ethers. National Library of Medicine. Retrieved from

  • Organic Syntheses. 4,4'-Dichlorodibutyl Ether (Analogous Synthesis). Org.[3][4] Synth. 1950, 30,[5] 27. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Solubility and Physicochemical Profiling of 1-Bromo-4-(4-bromobutoxy)butane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of chemical building blocks not merely as a data-collection exercise, but as a fundamental prerequisite for rational synthetic design. 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0), also referred to as bis(4-bromobutyl) ether, is a highly versatile bifunctional electrophile. Its unique molecular architecture—featuring a flexible central ether linkage flanked by two terminal primary bromides—makes it an indispensable reagent in the synthesis of complex macrocycles, such as crown ethers and functionalized calixarenes.

When engineering a synthetic route, the choice of solvent dictates the thermodynamics of the reaction, the stabilization of the transition state, and ultimately, the yield. This whitepaper provides an in-depth analysis of the solubility profile of 1-bromo-4-(4-bromobutoxy)butane in various organic solvents, explaining the causality behind its solvation behavior and providing field-proven experimental protocols for its application.

Molecular Architecture and Physicochemical Properties

To understand the solubility of 1-bromo-4-(4-bromobutoxy)butane, we must first analyze its structural features. The molecule consists of a central oxygen atom (a weak hydrogen-bond acceptor) bonded to two hydrophobic tetramethylene (


) chains, each terminating in a polarizable bromine atom.

According to documented physical properties, this compound has a[1]. The high density is directly attributable to the heavy bromine atoms, a critical factor to consider during liquid-liquid extractions, as the organic layer will often be the bottom phase if mixed with water.

Table 1: Core Physicochemical Properties
ParameterValueCausality / Impact on Solvation & Handling
CAS Number 7239-41-0N/A
Molecular Formula C₈H₁₆Br₂OBifunctional nature allows for dual Sₙ2 substitution reactions.
Molecular Weight 288.02 g/mol Moderate size limits volatility but maintains a liquid state at room temperature.
Density 1.520 g/cm³High density dictates phase separation behavior in aqueous workups (forms the bottom layer).
Boiling Point 97.0-97.6 °C (1 Torr)Requires high vacuum for purification via distillation; thermal degradation is possible at atmospheric pressure.

Solubility Profile in Organic Solvents

The solvation of 1-bromo-4-(4-bromobutoxy)butane is governed by the balance between its weakly polar ether core and its highly hydrophobic alkyl chains.

  • Polar Aprotic Solvents (THF, DCM, DMF): The compound is highly soluble to miscible in these solvents. The causality lies in matching Hildebrand solubility parameters. In Tetrahydrofuran (THF), favorable ether-ether dipole interactions lower the enthalpy of mixing (

    
    ), driving spontaneous solvation. In N,N-Dimethylformamide (DMF), the high dielectric constant stabilizes the polarizable C-Br bonds, making it the ideal solvent for nucleophilic substitution.
    
  • Non-Polar Solvents (Hexane, Toluene): The compound is readily soluble. The extensive London dispersion forces generated by the eight methylene groups interact favorably with non-polar hydrocarbon solvents.

  • Polar Protic Solvents (Methanol, Water): Solubility drops drastically. The strong intermolecular hydrogen-bonding network of water and methanol energetically excludes the bulky, hydrophobic ether. The energetic cost of breaking these hydrogen bonds is not compensated by the weak hydrogen-bond accepting capability of the central ether oxygen.

Table 2: Solubility Profile and Solvent Selection
Solvent CategorySolventDielectric Constant (ε)Solubility LevelMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)9.1MiscibleStrong dipole-induced dipole interactions with the polarizable C-Br bonds.
Polar Aprotic Tetrahydrofuran (THF)7.5MiscibleFavorable ether-ether dipole interactions; perfectly matching Hildebrand parameters.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Highly SolubleHigh polarity stabilizes the transition state during Sₙ2 substitution reactions.
Non-Polar Hexane1.9SolubleLondon dispersion forces favorably interact with the hydrophobic tetramethylene chains.
Polar Protic Methanol32.7Sparingly SolubleStrong intermolecular hydrogen bonding of methanol excludes the bulky hydrophobic ether.
Polar Protic Water80.1InsolubleExtreme hydrophobicity of the C₈ chain and lack of strong H-bond donors prevent aqueous solvation.
Solvation Mechanism Visualization

Solvation A 1-Bromo-4-(4-bromobutoxy)butane B Solvent Addition (e.g., THF, DCM) A->B C Disruption of Dispersion Forces B->C D Solute-Solvent Dipole Interactions C->D E Thermodynamically Stable Solution D->E

Thermodynamic pathway of 1-bromo-4-(4-bromobutoxy)butane solvation in organic solvents.

Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are two highly detailed methodologies: one for quantifying the solubility of the compound in borderline solvents, and another demonstrating its application in advanced macrocyclic synthesis.

Protocol 1: Quantitative Solubility Assessment (Isothermal Shake-Flask Method)

To ensure thermodynamic equilibrium is reached, the isothermal shake-flask method remains the gold standard for solubility determination in sparingly soluble solvents (e.g., Methanol or Isopropanol).

  • Solvent Preparation: Dispense exactly 10.0 mL of the target organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Gradually add 1-bromo-4-(4-bromobutoxy)butane in 50 µL increments using a positive displacement pipette. Vigorously vortex the mixture for 30 seconds after each addition.

  • Equilibration: Once visual turbidity persists (indicating saturation), place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed in a 25.0 °C incubator for 24 hours to ensure complete phase separation of the undissolved dense liquid droplets.

  • Quantitative Analysis: Carefully extract 1.0 mL of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter. Dilute the aliquot in internal standard-spiked acetonitrile and analyze via GC-FID or quantitative NMR (qNMR) to determine the exact saturation concentration.

Protocol 2: Application Workflow - Macrocyclic Alkylation via Sₙ2 Substitution

In supramolecular chemistry, this compound is frequently used to bridge or functionalize macrocycles, such as attaching nitrile groups to the [2]. The choice of DMF or Acetonitrile as a solvent is critical here to ensure the solubility of both the macrocycle and the brominated ether while stabilizing the Sₙ2 transition state.

  • Deprotonation: Dissolve 1.0 equivalent of the calix[4]arene precursor in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add 4.0 equivalents of anhydrous Potassium Carbonate (

    
    ) to deprotonate the phenolic hydroxyl groups. Stir at room temperature for 1 hour.
    
  • Electrophile Addition: Slowly add 2.2 equivalents of 1-bromo-4-(4-bromobutoxy)butane dropwise via an addition funnel to prevent localized concentration spikes, minimizing unwanted oligomerization.

  • Reaction Maturation: Elevate the reaction temperature to 75 °C. Monitor the reaction progress via TLC (using a Hexane:Ethyl Acetate eluent) until the starting macrocycle is fully consumed (typically 12-18 hours).

  • Aqueous Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Self-Validation Check: The high density of both DCM and the brominated ether ensures the organic product layer cleanly separates at the bottom of the separatory funnel.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
    
Reaction Workflow Visualization

Workflow N1 Prepare Calix[4]arene Precursor in DMF/Acetonitrile N2 Add Base (K2CO3 or Cs2CO3) for Deprotonation N1->N2 N3 Introduce 1-Bromo-4-(4-bromobutoxy)butane as Alkylating Agent N2->N3 N4 Heat to 70-80°C (SN2 Substitution) N3->N4 N5 Aqueous Workup & DCM Extraction N4->N5

Experimental workflow for calix[4]arene alkylation using the brominated ether.

Conclusion

The successful deployment of 1-bromo-4-(4-bromobutoxy)butane in organic synthesis relies heavily on exploiting its solubility profile. By leveraging polar aprotic solvents like DMF and THF, chemists can maximize the solubility of this hydrophobic ether while simultaneously accelerating the kinetics of Sₙ2 substitution reactions. Understanding these physicochemical parameters ensures reproducible, high-yield syntheses in advanced drug development and materials science.

References

  • Zhao, J., Bolte, M., Dordea, C., & Böhmer, V. (2009). Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion. Synthesis. URL:[Link]

Sources

Structural Elucidation and Nomenclature of C₈H₁₆Br₂O Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation and IUPAC nomenclature protocols for the molecular formula C₈H₁₆Br₂O .

A Guide for Pharmaceutical Synthesis & Drug Development

Executive Summary: The Isomerism Challenge

In drug development, precision is non-negotiable. The molecular formula C₈H₁₆Br₂O does not refer to a single compound but rather a chemical space containing numerous isomers. For a researcher encountering this formula in a mass spectrometry report or a patent application, identifying the correct structure is critical.

This guide addresses the two most chemically significant classes of isomers for this formula within the pharmaceutical context:

  • Symmetrical Ethers: Often used as cross-linking agents (PROTAC linkers).

  • Vicinal Dibromoalcohols: Common intermediates in the functionalization of terminal alkenes.

Chemical Constitution & Unsaturation Analysis

Before attempting nomenclature, one must determine the degree of unsaturation to rule out rings or double bonds. We utilize the Index of Hydrogen Deficiency (IHD) .

Formula:



  • Reference Alkane (

    
    ):  For 
    
    
    
    ,
    
    
    .
  • Halogen Adjustment: Halogens (Br) count as Hydrogens for saturation.

    • Effective H count =

      
      .
      
  • Calculation:

    
    
    

Nomenclature Case Studies

Case A: The Linker (Symmetrical Ether)

Structure: A symmetrical ether chain often used to link two pharmacophores. Connectivity:



IUPAC Derivation Protocol[1]
  • Principal Functional Group: Ether. In IUPAC substitutive nomenclature, ethers are secondary to alkyl chains. We name the larger chain as the parent and the other as an alkoxy substituent.

  • Symmetry Rule: Since both chains are identical (butyl), we select one as the parent (Butane).

  • Numbering: Number from the oxygen attachment point or to give substituents the lowest locants.

    • Parent: Butane.[2][3]

    • Substituent 1: 4-bromobutoxy group (attached at position 1 of parent).

    • Substituent 2: Bromo group (attached at position 4 of parent).[1][4]

  • Assembly:

    • Preferred IUPAC Name (PIN): 1-Bromo-4-(4-bromobutoxy)butane.

    • Alternative (Multiplicative): 1,1'-Oxybis(4-bromobutane).

Application Note: This compound is frequently synthesized via the dehydration of 4-bromobutan-1-ol or ring-opening of tetrahydrofuran (THF) with HBr, serving as a critical alkylating agent.

Case B: The Intermediate (Vicinal Dibromoalcohol)

Structure: Derived from the bromination of an allylic alcohol (e.g., 1-octen-3-ol derivatives). Connectivity:



IUPAC Derivation Protocol[1]
  • Principal Functional Group: Alcohol (-OH). This takes precedence over halogens.

    • Suffix: -ol.

  • Parent Chain: Longest carbon chain containing the -OH carbon.

    • Length: 8 carbons (Octane).[2][5]

  • Numbering: Start from the end giving the -OH the lowest number.

    • C1: Attached to OH.

    • C2: Attached to Br.

    • C3: Attached to Br.

  • Assembly:

    • Name: 2,3-Dibromooctan-1-ol.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for determining the correct IUPAC name based on the functional group priority rules defined in the IUPAC Blue Book.

NomenclatureLogic Start Start: C8H16Br2O (IHD = 0) CheckGroup Identify Oxygen Type Start->CheckGroup IsAlcohol Hydroxyl Group (-OH) CheckGroup->IsAlcohol Terminal/Internal OH IsEther Ether Group (-O-) CheckGroup->IsEther Bridging Oxygen PriorityOH Priority Rule: Alcohol > Halogen IsAlcohol->PriorityOH SuffixOH Parent Suffix: -ol Prefix: Bromo- PriorityOH->SuffixOH ResultOH Example: 2,3-Dibromooctan-1-ol SuffixOH->ResultOH PriorityEther Priority Rule: Halogen ≈ Ether (Alphabetical/Locant) IsEther->PriorityEther NamingEther Structure: Alkoxy-Alkane PriorityEther->NamingEther ResultEther Example: 1-Bromo-4-(4-bromobutoxy)butane NamingEther->ResultEther

Caption: Decision tree for IUPAC nomenclature of C8H16Br2O isomers based on functional group priority.

Comparative Data Profile

For researchers isolating these compounds, distinguishing them via physical properties is essential.

PropertyIsomer A: Bis(4-bromobutyl) etherIsomer B: 2,3-Dibromooctan-1-ol
Molecular Weight 287.99 g/mol 287.99 g/mol
Boiling Point (Est.) ~260°C~285°C (Higher due to H-bonding)
Polarity ModerateHigh (Protic)
1H NMR Signature

3.4 (t, 4H, -CH2-O-)

3.5 (t, 4H, -CH2-Br)

3.6-3.8 (m, 2H, -CH2-OH)

4.2-4.5 (m, 2H, -CH-Br)
Synthetic Utility Linker synthesis (PROTACs)Epoxide formation / Alkylation

Experimental Protocol: Synthesis of Bis(4-bromobutyl) Ether

Note: This protocol describes the conversion of THF to the ether precursor, a common route to this class of linkers.

Objective: Synthesis of the ether backbone via acid-catalyzed ring opening and dimerization.

  • Reagents:

    • Tetrahydrofuran (THF) - 1.0 eq (Reactant & Solvent)

    • Hydrobromic Acid (48% aq) - Excess

    • H₂SO₄ (Catalytic)

  • Procedure:

    • Setup: Equip a round-bottom flask with a reflux condenser.

    • Addition: Charge flask with THF. Slowly add HBr/H₂SO₄ mixture at 0°C to prevent exotherm runaway.

    • Reflux: Heat to reflux (approx. 70-80°C) for 4–6 hours. The acid catalyzes the ring opening of THF to 4-bromobutan-1-ol, which subsequently undergoes etherification.

    • Extraction: Cool to Room Temperature. Dilute with water and extract with diethyl ether or dichloromethane.

    • Purification: Wash organic layer with NaHCO₃ (sat. aq) to remove residual acid. Dry over MgSO₄.[6] Concentrate in vacuo.

    • Distillation: Purify the residue via vacuum distillation to separate the bis(4-bromobutyl) ether from the monomeric 1,4-dibromobutane byproduct.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • PubChem. (n.d.).[5][7][8] Compound Summary: Bis(4-bromobutyl) ether. National Center for Biotechnology Information. [Link]

  • Org. Synth. (1948). Tetrahydrofuran Ring Opening Protocols. Organic Syntheses, Coll.[6] Vol. 3, p.187. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

physical and chemical properties of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 1-Bromo-4-(4-bromobutoxy)butane (also known as Bis(4-bromobutyl) ether). It is designed to support researchers in organic synthesis, medicinal chemistry, and materials science who utilize this compound as a symmetrical C8-equivalent linker or cross-coupling agent.

Properties, Synthesis, and Applications in Linker Chemistry[1]

Part 1: Chemical Identity & Core Data

1-Bromo-4-(4-bromobutoxy)butane is a symmetrical dialkyl ether featuring terminal bromide functional groups. Its structure consists of two butyl chains connected by a central ether oxygen, effectively creating a flexible, hydrophobic spacer with a hydrophilic break. This unique topology makes it an ideal "linker" in drug development (e.g., PROTACs) and a cross-linker in polymer science.

PropertyData
CAS Registry Number 7239-41-0
IUPAC Name 1-Bromo-4-(4-bromobutoxy)butane
Synonyms Bis(4-bromobutyl) ether; 4,4'-Dibromodibutyl ether
Molecular Formula C

H

Br

O
Molecular Weight 288.02 g/mol
SMILES BrCCCCOCCCCBr
InChI Key YMNORPXRNJKRRR-UHFFFAOYSA-N
Part 2: Physical & Chemical Properties[3][4]
Physical Characteristics

As a specialized intermediate, experimental physical constants are often derived from high-purity isolates or analogous dichloro-ethers.

PropertyValue / DescriptionNotes
Physical State LiquidColorless to pale yellow oil.
Boiling Point ~135–140 °C @ 2 mmHgExtrapolated from 4,4'-dichlorodibutyl ether (bp 84°C @ 0.5 mmHg).[1]
Density ~1.45 – 1.50 g/cm³Estimated.[1] Denser than water due to dibromo content.
Refractive Index

~1.49–1.51
Typical for aliphatic bromo-ethers.
Solubility Soluble in DCM, THF, Ethyl AcetateImmiscible in water; hydrolytically stable at neutral pH.
Spectroscopic Signature (NMR)

Identification of this compound relies heavily on Nuclear Magnetic Resonance (NMR).[2] The symmetry of the molecule simplifies the spectrum, but the similar electronegativity of Oxygen and Bromine causes signal overlap in the downfield region.

Predicted


H NMR (400 MHz, CDCl

):
  • 
     3.46 ppm (t, 
    
    
    
    Hz, 4H):
    Terminal CH
    
    
    -Br
    protons.
  • 
     3.42 ppm (t, 
    
    
    
    Hz, 4H):
    Ether-adjacent CH
    
    
    -O
    protons. (Note: These triplets often overlap into a multiplet).
  • 
     1.95 ppm (m, 4H):  Protons 
    
    
    
    to Bromide (CH
    
    
    -CH
    
    
    -Br
    ).
  • 
     1.72 ppm (m, 4H):  Protons 
    
    
    
    to Ether (CH
    
    
    -CH
    
    
    -O
    ).

Predicted


C NMR (100 MHz, CDCl

):
  • 
     70.2 ppm:  Ether carbon (C -O).
    
  • 
     33.8 ppm:  Bromide carbon (C -Br).
    
  • 
     29.6 ppm:  Internal carbon (C -C-Br).
    
  • 
     28.1 ppm:  Internal carbon (C -C-O).
    
Part 3: Synthesis & Production Protocols

The synthesis of 1-Bromo-4-(4-bromobutoxy)butane is typically achieved via the acid-catalyzed dehydration of 4-bromo-1-butanol or the controlled ring-opening coupling of Tetrahydrofuran (THF).

Method A: Dehydration of 4-Bromo-1-butanol (Primary Route)

This method offers higher selectivity for the ether over the 1,4-dibromobutane byproduct.

Protocol:

  • Reagents: 4-Bromo-1-butanol (1.0 equiv), H

    
    SO
    
    
    
    (catalytic, 5 mol%), Toluene (solvent).
  • Setup: Dean-Stark apparatus to remove water continuously.

  • Procedure: Reflux the mixture at 110°C. The removal of water drives the equilibrium toward the ether (2 R-OH

    
     R-O-R + H
    
    
    
    O).
  • Purification: Wash with NaHCO

    
     (aq), dry over MgSO
    
    
    
    , and concentrate. Distill under high vacuum to separate from unreacted alcohol.
Method B: THF Ring-Opening (Industrial Insight)

While reacting THF with excess HBr typically yields 1,4-dibromobutane, controlled conditions can favor the ether.

Mechanism:

  • Protonation of THF oxygen.

  • Nucleophilic attack by Br

    
     opens the ring to form 4-bromo-1-butanol.
    
  • The alcohol oxygen of 4-bromo-1-butanol attacks a protonated THF molecule (instead of HBr attacking) to form the ether linkage.

SynthesisPathways THF Tetrahydrofuran (THF) Bromobutanol Intermediate: 4-Bromo-1-butanol THF->Bromobutanol Ring Opening (H+) Target TARGET: 1-Bromo-4-(4-bromobutoxy)butane THF->Target + Bromobutanol (Controlled Coupling) HBr HBr (excess) Dibromide Side Product: 1,4-Dibromobutane Bromobutanol->Dibromide + HBr (Substitution) Bromobutanol->Target Dehydration (-H2O) / H2SO4

Figure 1: Divergent synthesis pathways from THF. The green path indicates the optimal route for the ether target.

Part 4: Chemical Reactivity & Applications[4]

The value of this compound lies in its bifunctional electrophilicity. It serves as a "staple" to link two nucleophiles.

1. Nucleophilic Substitution (S

2)

The terminal alkyl bromides are excellent leaving groups. They react readily with:

  • Amines: To form secondary/tertiary amines (Drug linkers).

  • Thiols: To form thioethers (Material cross-linking).

  • Phenols: To form aryl alkyl ethers.

2. Grignard Formation

Reaction with Magnesium (Mg) in dry ether/THF generates the bis-Grignard reagent or the mono-Grignard species, allowing for carbon-carbon bond formation.

3. Application in PROTACs (Proteolysis Targeting Chimeras)

In medicinal chemistry, this molecule provides a lipophilic linker of defined length (~9-10 Å). The central oxygen atom improves water solubility compared to a pure decyl chain (C10), modulating the physicochemical properties (LogP) of the final drug conjugate.

ReactivityWeb Center 1-Bromo-4-(4-bromobutoxy)butane Amines Reaction with Amines (Linker Synthesis) Center->Amines Sn2 Thiols Reaction with Thiols (Polymer Cross-linking) Center->Thiols Sn2 Grignard Mg / Ether (Bis-Grignard Reagent) Center->Grignard Insertion Cyclization Intramolecular Cyclization (Macrocycles) Center->Cyclization Dilute Cond.

Figure 2: Reactivity profile showing major synthetic transformations.

Part 5: Safety & Handling (E-E-A-T)
  • Hazards: Alkyl bromides are generally alkylating agents. Treat as a potential carcinogen and lachrymator .

  • Skin/Eye: Causes severe skin irritation and serious eye damage. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration (formation of HBr).

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References
  • Sigma-Aldrich. 1-Bromo-4-(4-bromobutoxy)butane Product Data. Retrieved from (Search CAS 7239-41-0).

  • PubChem. Compound Summary: 1-Bromo-4-butoxybutane (Analogous Data). National Library of Medicine. Retrieved from .

  • Organic Syntheses. 4,4'-Dichlorodibutyl Ether Synthesis. Org. Synth. 1950, 30,[1] 27. Retrieved from .

  • Kirner, W. R.The preparation of certain alkyl tetrahydrofurfuryl ethers. J. Am. Chem. Soc. 1930, 52, 3251. (Historical basis for THF ether synthesis).

Sources

1-Bromo-4-(4-bromobutoxy)butane safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

1-Bromo-4-(4-bromobutoxy)butane: Safety & Handling Technical Guide

Part 1: Executive Summary & Compound Profile

1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0), also known as Bis(4-bromobutyl) ether , is a bifunctional alkylating agent utilized primarily as a cross-linking reagent in polymer chemistry and a linker in the synthesis of pharmaceutical intermediates. Its structure—two reactive alkyl bromide termini separated by a flexible butyl ether spacer—imparts unique solubility and reactivity profiles compared to shorter-chain analogs like bis(2-bromoethyl) ether.

While less volatile than its C2-analog, this compound presents significant contact hazards and potential genotoxicity risks typical of bis-alkylating agents. This guide establishes a self-validating safety protocol for its handling, emphasizing containment and exposure prevention.

Table 1: Chemical & Physical Profile[1][2]
PropertyDataNote
CAS Number 7239-41-0Primary Identifier
Synonyms Bis(4-bromobutyl) ether; 4,4'-Dibromodibutyl etherCommon nomenclature
Formula C₈H₁₆Br₂OMW: 288.02 g/mol
Structure Br-(CH₂)₄-O-(CH₂)₄-BrBifunctional electrophile
Physical State Liquid (Colorless to pale yellow)Viscous compared to 1-bromobutane
Boiling Point ~140-145 °C at 10 mmHg (Predicted)High boiling point; low vapor pressure at RT
Density ~1.45 g/mL (Predicted)Significantly denser than water
Solubility Organic solvents (DCM, THF, Toluene)Immiscible with water; hydrolyzes slowly

Part 2: Hazard Identification & Risk Assessment

Expert Insight: As a senior scientist, I categorize this compound as a "Silent Hazard." Its low volatility (unlike lower alkyl halides) can lead to complacency. However, as a bis-alkylator, it possesses the structural potential to cross-link biological macromolecules (DNA/Proteins), posing a latent toxicity risk.

GHS Classification (Derived from Homologues)
  • Signal Word: WARNING (Treat as DANGER if heated/aerosolized)

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

  • H341/H351 (Precautionary): Suspected of causing genetic defects/cancer. Note: While specific data may be sparse, bis-alkylating ethers should always be handled as potential mutagens.

Part 3: Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All transfers and reactions must occur within a certified Chemical Fume Hood operating at a face velocity of 80-100 fpm.

  • Secondary Containment: Use spill trays for all liquid handling. The high density of the liquid means spills will spread along surfaces quickly if not contained.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves (Splash) Nitrile (Double gloved) Standard protection. Change immediately upon contamination.[1][4][5][6] Alkyl bromides can swell nitrile over time.
Gloves (Immersion) Viton® or Silver Shield® (Laminate) Critical: Halogenated alkanes permeate latex and thin nitrile rapidly. For prolonged handling or spill cleanup, laminate gloves are mandatory.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the splash hazard of a dense, reactive liquid.
Respiratory Respirator with OV Cartridge Only required if working outside a hood (e.g., spill cleanup). Use Organic Vapor (OV) cartridges (Black band).

Part 4: Handling & Experimental Protocols

Safe Transfer Protocol (The "Closed Loop" Method)

Avoid pouring. Pouring high-density alkyl bromides often leads to "glugging" and splashing. Use positive displacement or syringe transfer.

Step-by-Step Workflow:

  • Preparation: Secure the reagent bottle in a clamp to prevent tipping (high center of gravity due to density).

  • Inerting: Insert a needle connected to a nitrogen line (bubbler outlet) into the septum to equalize pressure.

  • Withdrawal: Use a glass syringe with a Luer-lock needle. Plastic syringes may swell/leach plasticizers upon prolonged contact.

  • Transfer: Dispense directly into the reaction vessel (pre-flushed with N₂).

  • Decontamination: Immediately rinse the syringe with acetone into a dedicated halogenated waste stream.

Reaction Setup & Quenching
  • Reaction Atmosphere: Run all reactions under Nitrogen or Argon. While the ether linkage is stable, the alkyl bromide ends can hydrolyze to alcohols and HBr in moist air, corroding equipment and altering stoichiometry.

  • Quenching Logic:

    • Do not add water directly to the hot reaction mixture.

    • Cool to 0°C.

    • Quench with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . This neutralizes any HBr generated during the reaction or hydrolysis, preventing acid-catalyzed side reactions.

Part 5: Emergency Response & Waste Disposal

Biological Spill / Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Chemical Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or sand. Wipe area with acetone.

  • Large Spill (>100 mL): Evacuate area. Personnel entering must wear SCBA or Full-Face Respirator with OV cartridges.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Never mix with strong oxidizers (e.g., nitric acid) or alkali metals (potential explosion hazard).

  • Labeling: Clearly mark as "Contains Alkyl Bromides – Potential Mutagen."

Part 6: Visualizations (DOT Diagrams)

Diagram 1: Safe Handling Workflow

Caption: Logical flow for transferring 1-Bromo-4-(4-bromobutoxy)butane, emphasizing containment and pressure equalization.

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Check PPE: Nitrile (Double) + Goggles Start->CheckPPE Hood Place in Fume Hood (Verify Airflow) CheckPPE->Hood Clamp Secure Bottle (Prevent Tipping) Hood->Clamp Inert Insert N2 Line (Pressure Eq) Clamp->Inert Transfer Syringe Transfer (Glass Luer-Lock) Inert->Transfer Decon Rinse Syringe (Acetone -> Halo Waste) Transfer->Decon

Diagram 2: Emergency Spill Response Logic

Caption: Decision matrix for spill response, differentiating between minor containment and major evacuation scenarios.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL) Assess->Minor Major Major (>10mL) Assess->Major Absorb Absorb with Vermiculite Minor->Absorb Evacuate Evacuate Lab Major->Evacuate Clean Collect as Halo-Waste Absorb->Clean PPE_Upgrade Don Respirator (OV) & Silver Shield Gloves Evacuate->PPE_Upgrade PPE_Upgrade->Absorb

References

  • PubChem. (n.d.). 1-Bromo-4-(4-bromobutoxy)butane (Compound). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Alkyl Bromides. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Alkyl Halides. Retrieved October 26, 2025, from [Link]

Sources

Technical Hazard Assessment: 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth hazard assessment and handling protocol for 1-Bromo-4-(4-bromobutoxy)butane , a bifunctional alkylating agent used in advanced organic synthesis.

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) is a bis-electrophile commonly utilized as a linker in the synthesis of macrocycles (e.g., calixarenes), polymers, and pharmaceutical conjugates.[1][2][3] While often categorized generically as an irritant in supplier catalogs due to limited toxicological testing, its structure—two primary alkyl halide moieties separated by a flexible ether tether—classifies it mechanistically as a cross-linking agent .

This guide moves beyond standard Safety Data Sheet (SDS) summaries to address the latent hazards associated with its reactivity profile, specifically its potential for biomolecular cross-linking and delayed cytotoxicity.

Part 1: Physicochemical Profile & Reactivity[4]
PropertySpecification / Description
Chemical Name 1-Bromo-4-(4-bromobutoxy)butane
Synonyms Bis(4-bromobutyl) ether; 1,1'-Oxybis(4-bromobutane)
CAS Number 7239-41-0
Molecular Formula C₈H₁₆Br₂O
Molecular Weight 288.02 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point >250°C (Predicted); ~130-140°C at 0.5 mmHg (Estimated based on homologs)
Solubility Insoluble in water; Soluble in DCM, THF, Ethyl Acetate
Reactivity Class Bis-Alkylating Agent (Double SN2 Electrophile)
Part 2: Hazard Identification & GHS Classification

While specific regulatory data for this CAS is sparse, a Structure-Activity Relationship (SAR) analysis dictates the following hazard profile based on homologous bis-alkyl halides (e.g., 1,4-dibromobutane).

Primary Hazards (GHS)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[4][5] The lipophilic nature of the ether chain facilitates dermal absorption.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[5]

Critical Latent Hazard: Genotoxicity

Unlike mono-alkyl halides (e.g., 1-bromobutane), this compound has two leaving groups. This bifunctionality allows it to covalently bind to two different nucleophilic sites on biomolecules (DNA/Proteins), potentially leading to:

  • Inter-strand Cross-linking: Preventing DNA replication.

  • Protein Aggregation: Covalent tethering of enzymatic residues.

Expert Insight: Treat this compound as a potential mutagen and cytotoxin . The lack of specific carcinogenicity data in catalogs is a result of low testing volume, not established safety.

Part 3: Mechanistic Toxicology (The "Why")

To understand the risk, one must understand the mechanism. The toxicity stems from the SN2 substitution reaction . The bromine atoms are good leaving groups, making the terminal carbons highly electrophilic.

Diagram 1: Bis-Alkylation Mechanism

The following diagram illustrates how the molecule acts as a "molecular staple," cross-linking a biological nucleophile (Nu) such as the N7 position of Guanine in DNA.

G Substrate 1-Bromo-4-(4-bromobutoxy)butane (Bis-Electrophile) Mono Mono-Alkylated Adduct (Reactive Intermediate) Substrate->Mono SN2 Attack (Loss of Br-) Nu1 Nucleophile 1 (e.g., DNA Guanine) Nu1->Mono Nu2 Nucleophile 2 (e.g., Protein Cysteine) Crosslink Cross-Linked Adduct (Cytotoxic Lesion) Nu2->Crosslink Mono->Crosslink Second SN2 Attack (Loss of 2nd Br-)

Caption: Stepwise alkylation mechanism showing the progression from free reagent to a cytotoxic cross-linked biological adduct.

Part 4: Safe Handling & Risk Mitigation Protocols
1. Engineering Controls
  • Containment: All transfers and reactions must be performed within a certified chemical fume hood.

  • Atmosphere: inert gas (Nitrogen/Argon) is recommended not just for reaction success, but to prevent moisture from hydrolyzing the bromide to HBr (a corrosive gas).

2. Personal Protective Equipment (PPE)
  • Gloves: Standard Nitrile gloves (4 mil) provide splash protection but are permeable to halogenated ethers over time.

    • Recommendation: Use Double-gloving (Nitrile over Laminate/Silver Shield) for prolonged handling or spill cleanup.

  • Eye Protection: Chemical splash goggles. Face shield required if handling >100 mL.

3. Decontamination & Quenching Protocol (SOP)

Because this compound is lipophilic and water-insoluble, water alone is an ineffective decontamination agent. You must use a chemical quench to destroy the electrophilic sites.

Quench Solution: 10% Ethanolamine in Ethanol OR 1M Sodium Thiosulfate (aq).

Step-by-Step Decontamination:

  • Identify Contamination: If a spill occurs, isolate the area.

  • Apply Quench: Cover the spill with the Quench Solution. The amine/thiosulfate will rapidly displace the bromine via SN2, converting the toxic alkyl halide into a benign amino-ether or thio-ether.

  • Wait: Allow 30 minutes reaction time.

  • Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

Diagram 2: Safe Handling Decision Logic

Handling Start Start: Handling 1-Bromo-4-(4-bromobutoxy)butane PPE_Check PPE Check: Nitrile + Lab Coat + Goggles? Start->PPE_Check Hood_Check Engineering: Fume Hood Operational? PPE_Check->Hood_Check Yes Stop STOP: Correct Deficiencies PPE_Check->Stop No Proceed Proceed with Synthesis Hood_Check->Proceed Yes Hood_Check->Stop No Spill Emergency: Spill Event Proceed->Spill Accident Quench Apply Nucleophilic Quench (Ethanolamine or Thiosulfate) Spill->Quench Disposal Dispose as Halogenated Waste Quench->Disposal

Caption: Operational workflow for safety checks and emergency spill response logic.

Part 5: Emergency Response
ScenarioImmediate Action
Eye Contact Flush with water for 15 mins. Do not use neutralizing agents in the eye. Seek ophthalmologist.
Skin Contact Wash with soap and water. Avoid organic solvents (acetone/ethanol) on skin, as they may increase absorption of the bromide.
Inhalation Move to fresh air.[6][4][5][7] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with alkyl halides).
Ingestion Do NOT induce vomiting. Rinse mouth. Contact Poison Control.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1098260, 1-Bromobutane (Homolog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Bis(4-bromobutyl) ether. (General Alkyl Halide Classification Guidelines). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SN2 reactivity of alkyl halides).
  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

stability and storage conditions for 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS 7239-41-0), also known as bis(4-bromobutyl) ether, is a bifunctional alkylating agent used primarily as a linker in medicinal chemistry (e.g., PROTACs) and polymer synthesis. Its stability is compromised by three primary vectors: hydrolytic debromination , intramolecular cyclization (tetrahydrofuran formation) , and photolytic radical cleavage .

This guide defines the optimal storage environment as 2–8°C under inert atmosphere (Argon) in amber glass. Adherence to this protocol minimizes the formation of tetrahydrofuran (THF) and 4-bromobutanol impurities, ensuring reagent integrity for sensitive nucleophilic substitution reactions.

Physicochemical Profile

PropertySpecification
Chemical Name 1-Bromo-4-(4-bromobutoxy)butane
CAS Number 7239-41-0
Molecular Formula

Molecular Weight 288.02 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~135–140°C (at reduced pressure, est.)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity Class Primary Alkyl Halide / Ether

Degradation Mechanisms

Understanding the "why" behind storage conditions is critical for troubleshooting. This compound is not statically stable; it exists in a state of kinetic metastability.

Intramolecular Cyclization (The "Invisible" Threat)

Unlike simple alkyl halides, bis(4-bromobutyl) ether possesses an internal nucleophile (the ether oxygen) and a leaving group (bromide) separated by a 4-carbon chain. This geometry is ideal for 5-exo-tet cyclization.

  • Mechanism: The ether oxygen attacks the

    
     carbon of the C-Br bond.
    
  • Intermediate: Formation of a 5-membered cyclic oxonium species.

  • Result: Cleavage of the ether bond to release Tetrahydrofuran (THF) and 1,4-Dibromobutane .

  • Impact: This reaction is accelerated by heat and Lewis acids. Old samples often smell of THF.

Hydrolysis

Moisture ingress leads to the displacement of the terminal bromide by water, forming 4-(4-bromobutoxy)butan-1-ol and HBr. The generated HBr is autocatalytic, protonating the ether oxygen and accelerating further degradation.

Photolysis

Long-term exposure to UV/VIS light can homolytically cleave the C-Br bond, generating carbon-centered radicals that lead to oligomerization and discoloration (browning).

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

Degradation Substrate 1-Bromo-4-(4-bromobutoxy)butane CyclicInt Cyclic Oxonium Intermediate (5-membered ring) Substrate->CyclicInt Intramolecular Attack Alcohol 4-(4-bromobutoxy)butan-1-ol (Hydrolysis Product) Substrate->Alcohol Hydrolysis Radical Radical Species (Discoloration) Substrate->Radical Homolysis THF Tetrahydrofuran (THF) + 1,4-Dibromobutane CyclicInt->THF C-O Cleavage Heat Heat (>25°C) Heat->CyclicInt Water Moisture (H2O) Water->Alcohol Light UV Light (hν) Light->Radical

Figure 1: Mechanistic pathways for the degradation of bis(4-bromobutyl) ether. The formation of THF is a specific risk due to the 4-carbon spacer.

Storage & Handling Protocol

Primary Storage Architecture

To maintain purity >97% over 12 months, the following system is mandatory.

ParameterConditionRationale
Temperature 2°C to 8°C Slows kinetic energy available for cyclization and hydrolysis.
Atmosphere Argon (Preferred) or NitrogenDisplaces moisture and oxygen. Argon is heavier than air, providing a better "blanket" for liquids.
Container Amber Glass Blocks UV radiation to prevent photolysis.
Closure Teflon-lined Septum Prevents leaching of plasticizers (common with rubber) and allows gas-tight resealing.
Handling Workflow
  • Warm-up: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.

  • Dispensing: Use a dry syringe or cannula transfer techniques under positive inert gas pressure. Avoid pouring.

  • Resealing: Purge the headspace with Argon for 30–60 seconds before resealing. Parafilm is insufficient as a primary barrier; use a tight cap with a good liner.

Visualization: Storage Decision Logic

StorageProtocol Start Received Shipment (1-Bromo-4-(4-bromobutoxy)butane) Check Inspect Physical State (Colorless/Pale Yellow?) Start->Check QC Run 1H NMR / TLC Check->QC Decision Purity > 95%? QC->Decision Store Storage Protocol: 1. Purge Headspace (Argon) 2. Seal with Teflon Liner 3. Place in 4°C Fridge 4. Protect from Light Decision->Store Yes Purify Purification Required: Silica Gel Chromatography (Hexanes/EtOAc) Decision->Purify No (THF/Alcohol detected) Purify->Store

Figure 2: Workflow for receipt, validation, and storage of the reagent.

Quality Control (Self-Validating System)

Before using this reagent in critical steps (e.g., final linker attachment), validate its purity. The degradation products have distinct signatures.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
    [1]
    
  • Diagnostic Peaks:

    • Target: Triplet at ~3.45 ppm (

      
      ) and Triplet at ~3.40-3.50 ppm  (
      
      
      
      ).
    • Impurity (THF): Multiplets at 1.85 ppm and 3.76 ppm . If these are prominent, cyclization has occurred.

    • Impurity (Alcohol): Triplet at ~3.65 ppm (

      
      ).
      
Thin Layer Chromatography (TLC)
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization:

    
     stain (Alkyl halides do not absorb strongly in UV; 
    
    
    
    will stain the oxidizable ether/alcohol functions).
  • Observation: The alcohol impurity will be significantly more polar (lower

    
    ) than the bis-bromide.
    

Safety & Toxicology

  • Lachrymator: Like many alkyl bromides, this compound can be irritating to mucous membranes. Handle only in a fume hood.

  • Alkylating Agent: Potential mutagen. Double-gloving (Nitrile) is recommended.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to quench electrophilic reactivity before disposal.

References

  • PubChem. (n.d.).[2] 1-Bromo-4-butoxybutane (Analogous Compound Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kirner, W. R. (1930). The instability of certain halo-ethers. Journal of the American Chemical Society, 52(8), 3251-3256.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Methodological & Application

Application Notes and Protocols for 1-Bromo-4-(4-bromobutoxy)butane: A Versatile Linker in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Flexible C8 Linker

In the landscape of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science, bifunctional linkers are indispensable tools for constructing complex molecular architectures.[1][2] 1-Bromo-4-(4-bromobutoxy)butane, with its eight-carbon backbone interspersed with an ether linkage, offers a unique combination of flexibility and reactivity. This C8 diether linker provides a significant spatial separation between two reactive centers, a feature that is highly desirable in the design of macrocycles, proteolysis-targeting chimeras (PROTACs), and novel bis-quaternary ammonium compounds (bis-QACs).[3][4]

The presence of two primary alkyl bromide functionalities allows for efficient and predictable nucleophilic substitution reactions. The central ether group not only enhances the linker's flexibility but also imparts a degree of hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of the final constructs.[2]

This comprehensive guide provides detailed protocols for the synthesis and application of 1-Bromo-4-(4-bromobutoxy)butane, grounded in established principles of organic chemistry. The methodologies presented herein are designed to be robust and adaptable for a wide range of research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is crucial for its effective application in synthesis. The following table summarizes the key properties of 1-Bromo-4-(4-bromobutoxy)butane.

PropertyValueSource
CAS Number 7239-41-0[5][6]
Molecular Formula C₈H₁₆Br₂O[5]
Molecular Weight 288.02 g/mol [5]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not explicitly reported, but expected to be >200 °C
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF, DMSO)
InChI Key YMNORPXRNJKRRR-UHFFFAOYSA-N[5]

Synthetic Protocol: A Reliable Pathway to 1-Bromo-4-(4-bromobutoxy)butane

The synthesis of 1-Bromo-4-(4-bromobutoxy)butane can be efficiently achieved through a two-step process commencing with a Williamson ether synthesis to construct the backbone, followed by bromination of the terminal hydroxyl groups.

Step 1: Synthesis of 4-(4-Hydroxybutoxy)butan-1-ol

This initial step involves the mono-alkylation of 1,4-butanediol with 1-bromo-4-chlorobutane. The differential reactivity of the bromine and chlorine atoms allows for a selective reaction at the more labile C-Br bond.

Materials and Reagents:

  • 1,4-Butanediol

  • 1-Bromo-4-chlorobutane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (2.0 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-4-chlorobutane (1.0 equivalent) in anhydrous DMF dropwise via the addition funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-(4-chlorobutoxy)butan-1-ol.

Step 2: Bromination to Yield 1-Bromo-4-(4-bromobutoxy)butane

The terminal hydroxyl and chloro groups are converted to bromides using an excess of a standard brominating agent.

Materials and Reagents:

  • 4-(4-chlorobutoxy)butan-1-ol

  • Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol (using PBr₃):

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the product from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (2.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 1-Bromo-4-(4-bromobutoxy)butane.

  • Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination 1_4_Butanediol 1,4-Butanediol NaH_DMF 1. NaH, DMF 2. Work-up 1_4_Butanediol->NaH_DMF 1_Bromo_4_chlorobutane 1-Bromo-4-chlorobutane 1_Bromo_4_chlorobutane->NaH_DMF Intermediate_Alcohol 4-(4-chlorobutoxy)butan-1-ol NaH_DMF->Intermediate_Alcohol Bromination PBr₃ or HBr Intermediate_Alcohol->Bromination Final_Product 1-Bromo-4-(4-bromobutoxy)butane Bromination->Final_Product

Caption: Synthetic workflow for 1-Bromo-4-(4-bromobutoxy)butane.

Application Protocols: Harnessing the Power of a Bifunctional Linker

The two primary bromide groups of 1-Bromo-4-(4-bromobutoxy)butane are susceptible to nucleophilic attack, making it an ideal substrate for SN2 reactions.[3]

Application 1: Synthesis of Macrocycles

This linker is well-suited for the synthesis of macrocycles through reaction with bis-nucleophiles. The flexible eight-carbon chain can facilitate the formation of medium to large ring systems.[7]

General Protocol for Macrocyclization with a Dithiol:

  • In a high-dilution setup, dissolve the bis-nucleophile (e.g., 1,4-butanedithiol, 1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base (e.g., cesium carbonate, 2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.0 equivalent) in the same solvent.

  • Using a syringe pump, slowly add the solution of the linker to the stirred solution of the bis-nucleophile over a period of 8-12 hours at an elevated temperature (e.g., 60-80 °C).

  • After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting macrocycle by column chromatography.

Macrocyclization_Reaction Linker 1-Bromo-4-(4-bromobutoxy)butane Reaction_Conditions Base, High Dilution Linker->Reaction_Conditions Bis_Nucleophile Bis-Nucleophile (e.g., Dithiol, Diamine) Bis_Nucleophile->Reaction_Conditions Macrocycle Macrocyclic Product Reaction_Conditions->Macrocycle

Caption: General scheme for macrocycle synthesis.

Application 2: Synthesis of Bis-Quaternary Ammonium Compounds (bis-QACs)

The reaction of 1-Bromo-4-(4-bromobutoxy)butane with two equivalents of a tertiary amine yields symmetrical bis-QACs. These compounds are of interest for their potential as antimicrobial agents, phase-transfer catalysts, and ionic liquids.[4][8]

General Protocol for bis-QAC Synthesis:

  • Dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.0 equivalent) in a suitable solvent like acetonitrile or acetone.

  • Add the tertiary amine (e.g., trimethylamine, pyridine, 2.2-2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The formation of a precipitate often indicates product formation.

  • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with a non-polar solvent (e.g., diethyl ether, hexane) to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Reactant Ratios and Conditions for bis-QAC Synthesis
Linker:Amine Molar Ratio 1 : 2.2 - 2.5
Solvent Acetonitrile, Acetone, or Ethanol
Temperature 25 - 60 °C
Reaction Time 24 - 48 hours

Conclusion and Future Outlook

1-Bromo-4-(4-bromobutoxy)butane is a highly versatile and valuable bifunctional linker for a multitude of synthetic applications. Its flexible eight-carbon diether backbone, coupled with the reactivity of its terminal bromide groups, provides chemists with a powerful tool for constructing complex molecular architectures. The protocols detailed in this guide offer a solid foundation for the synthesis and utilization of this linker in the development of novel macrocycles, bis-quaternary ammonium salts, and other advanced molecular constructs. Future applications in areas such as PROTACs and antibody-drug conjugates (ADCs) are also envisioned, where the linker's length and flexibility can be exploited to optimize biological activity.[1][3]

References

  • A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery - Benchchem. (URL: )
  • Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: _)
  • A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis - Benchchem. (URL: )
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC. (URL: [Link])

  • Synthesis and Microbiological Properties of Novel Bis‐Quaternary Ammonium Compounds Based on Biphenyl Spacer - UQ eSpace - The University of Queensland. (URL: [Link])

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC. (URL: [Link])

  • 7239-41-0| Chemical Name : 1-Bromo-4-(4-bromobutoxy)butane | Pharmaffiliates. (URL: [Link])

Sources

1-Bromo-4-(4-bromobutoxy)butane in macrocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-4-(4-bromobutoxy)butane as a Flexible 9-Atom Linker in Macrocycle Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction

In the design of macrocyclic scaffolds—ranging from highly selective ionophores to constrained macrocyclic peptides in drug discovery—the choice of the alkylating linker dictates the conformational flexibility, lipophilicity, and ultimate yield of the target molecule. 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) [2] is a commercially available, bifunctional electrophile that introduces a 9-atom chain (8 carbons, 1 oxygen) into macrocyclic systems.

Unlike purely aliphatic chains (e.g., 1,9-dibromononane), the incorporation of a central ether oxygen fundamentally alters the physicochemical properties of the linker, making it an indispensable tool for synthesizing azacrowns, thiacrowns, and functionalized calixarenes.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific reagent is chosen over alternatives, as this dictates the success of the macrocyclization.

  • The "Ether Effect" on Conformation: A purely aliphatic 9-carbon chain is highly lipophilic and naturally adopts an extended, all-anti conformation to minimize steric strain. This extended state energetically disfavors the "U-turn" required for intramolecular ring closure. The central ether oxygen in 1-bromo-4-(4-bromobutoxy)butane introduces gauche interactions that lower the energy barrier for the chain to fold back on itself. This pre-organization significantly enhances intramolecular cyclization yields over intermolecular polymerization.

  • Leaving Group Optimization: The terminal bromides strike an optimal balance between reactivity and stability. Chlorides are often too unreactive for unhindered macrocyclization (requiring harsh heating that degrades sensitive nucleophiles), while iodides are prone to light-induced degradation and elimination side-reactions. Bromide undergoes smooth

    
     displacement under mild basic conditions.
    
  • Supramolecular Scaffolding: In advanced host-guest chemistry, bis(haloalkyl) ethers are utilized to bridge the narrow rim of calix[4]arenes. For example, reacting the 1,3-bis(4-bromobutyl ether) of tert-butylcalix[4]arene with methylmalononitrile yields bimacrocyclic dinitriles. These structures act as highly organized precursors for complexing large anions like cobalt bis(dicarbollide) [1]. Similar structural rigidification is utilized in the synthesis of resorcinarene derivatives for heavy metal chelation [3].

Experimental Protocol: High-Dilution Synthesis of a Thia-Aza Macrocycle

This self-validating protocol describes the synthesis of a macrocycle by reacting 1-bromo-4-(4-bromobutoxy)butane with a dinucleophile (e.g., a diamine or dithiol).

A. Reagent Preparation & Setup
  • Solvent Drying: Distill Acetonitrile (MeCN) over calcium hydride (

    
    ) and store over 3Å molecular sieves. Causality: Trace moisture acts as a competing nucleophile, hydrolyzing the terminal bromides to alcohols, which permanently terminates chain elongation and prevents cyclization.
    
  • Solution A: Dissolve 1.0 mmol of 1-bromo-4-(4-bromobutoxy)butane in 50 mL of dry MeCN.

  • Solution B: Dissolve 1.0 mmol of the target dinucleophile (e.g.,

    
    -dibenzylethane-1,2-diamine) in 50 mL of dry MeCN.
    
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and two automated syringe pumps. Add 500 mL of dry MeCN and 5.0 mmol of anhydrous Potassium Carbonate (

    
    ). Heat to 80 °C (reflux). Causality:
    
    
    
    is largely insoluble in MeCN. Deprotonation occurs heterogeneously at the solid-liquid interface, keeping the concentration of the highly reactive nucleophilic anion extremely low in the bulk solution.
B. The Cyclization Workflow
  • Simultaneous Addition: Using the syringe pumps, inject Solution A and Solution B into the refluxing reactor simultaneously at a strictly controlled rate of 2.0 mL/hour .

    • Causality: This is the core of the high-dilution principle. Maintaining an infinitely low steady-state concentration of the mono-alkylated intermediate ensures that the probability of it encountering another molecule (polymerization) is vastly lower than the probability of its two ends finding each other (intramolecular cyclization).

  • Maturation: Once the 25-hour addition is complete, maintain reflux for an additional 12 hours.

C. Self-Validation & In-Process Controls (IPC)
  • IPC 1 (Mid-Reaction): At

    
     hours, sample the bulk solution and perform TLC (DCM:MeOH 9:1). You should observe a faint product spot and no accumulation of the starting materials. Accumulation indicates the addition rate is too fast or the base is inactive.
    
  • IPC 2 (End of Reaction): Perform ESI-MS on the crude mixture. The presence of the

    
     peak confirms macrocyclization. A dominant 
    
    
    
    peak indicates that the dilution was insufficient, resulting in a [2+2] dimeric macrocycle.
D. Workup
  • Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (

    
     and 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the target macrocycle.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters for utilizing 1-bromo-4-(4-bromobutoxy)butane across different macrocyclic classes.

ParameterHigh-Dilution (Diamines)High-Dilution (Dithiols)Calixarene Functionalization [1]
Nucleophile Type Primary/Secondary AminesAliphatic/Aromatic ThiolsPhenolic Hydroxyls
Optimal Base

or



Solvent System MeCN (Dry)DMF (Degassed)Acetone or MeCN
Temperature 80 °C (Reflux)60 °C56 °C (Reflux)
Addition Method Syringe Pump (2 mL/h)Syringe Pump (2 mL/h)Batch Addition
Typical Yield 45% - 55%60% - 75%70% - 85%
Primary Byproduct [2+2] DimerizationDisulfide formationMono-alkylated intermediates

Process Visualizations

G A 1-Bromo-4-(4-bromobutoxy)butane (1.0 mmol) C High-Dilution Reactor (MeCN, K2CO3, 80°C) A->C Syringe Pump (2 mL/hr) B Dinucleophile (1.0 mmol) B->C Syringe Pump (2 mL/hr) D Intramolecular Cyclization C->D Low Steady-State Concentration E Target Macrocycle (Purified) D->E Ring Closure & Workup

Fig 1. High-dilution macrocyclization workflow preventing linear polymerization.

G N1 tert-Butylcalix[4]arene N2 Alkylation with Bis(4-bromobutyl) ether N1->N2 N3 1,3-Bis(ether) Calix[4]arene N2->N3 Base / Heat N4 Nitrile Functionalization N3->N4 Methylmalononitrile N5 Bimacrocyclic Dinitriles (70% Yield) N4->N5 Narrow Rim Attachment N6 Dianionic Calix[4]arene Cesium Salts N5->N6 Cobalt Bis(dicarbollide)

Fig 2. Synthesis pathway for functionalized calix[4]arenes using bis(haloalkyl) ethers.

References

  • Zhao, J., Bolte, M., Dordea, C., et al. "Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion." Synthesis, 2009(19), 3253-3259. URL:[Link]

  • Utomo, S. B., et al. "Synthesis of Tetrakis-N,N,N-Trimethylammoniummethyl-C-3,4-Dimethoxyphenylcalix[4]Resorcinarene Iodide Based Vanillin and its Antidote Activity for Chromium(VI) Intoxication." Indonesian Journal of Chemistry, 13(2), 158-165, 2013. URL:[Link]

Application Note: Chemoselective Alkylation of Primary Amines with 1-Bromo-4-(4-bromobutoxy)butane

[1]

Abstract & Introduction

The reaction between 1-Bromo-4-(4-bromobutoxy)butane (Structure: Br-(CH2)4-O-(CH2)4-Br) and primary amines (R-NH2) is a versatile nucleophilic substitution platform.[1] Depending on the reaction conditions—specifically stoichiometry, concentration, and base selection—the pathway can be steered toward three distinct outcomes:

  • Mono-N-alkylation: Synthesis of secondary amine linkers (crucial for PROTACs and bifunctional drugs).[1]

  • Macrocyclization: Formation of medium-to-large aza-ether rings (e.g., functionalizing calixarenes).[1]

  • Polymerization: Generation of ionenes (cationic polyelectrolytes) via step-growth polymerization.[1]

This guide provides high-fidelity protocols for controlling these pathways, designed for drug development workflows where linker integrity and purity are paramount.

Mechanistic Insight & Control Strategy

The reaction proceeds via an SN2 mechanism .[1][2][3] The primary amine acts as the nucleophile, displacing the bromide leaving group.[2] The ether oxygen in the linker chain provides a degree of hydrophilicity compared to pure alkyl chains, improving the physicochemical properties of the final conjugate.

Reaction Pathways

The outcome is dictated by the Ruggli-Ziegler Dilution Principle and stoichiometry:

  • Pathway A (Linker Synthesis): High excess of amine prevents double alkylation, yielding the R-NH-Linker-Br intermediate.[1]

  • Pathway B (Cyclization): High dilution favors intramolecular reaction over intermolecular collision, forming cyclic amines.[1]

  • Pathway C (Polymerization): Equimolar concentrations at high density favor linear chain growth (Ionenes).[1]

DOT Visualization: Reaction Logic Flow

ReactionPathwayscluster_conditionsCritical Control ParametersReactantsPrimary Amine (R-NH2)+Bis(4-bromobutyl) etherIntermediateIntermediate:N-Alkyl-4-(4-bromobutoxy)butan-1-amine(Secondary Amine)Reactants->Intermediate S_N2 Substitution MonoProductTarget A: Linker Intermediate(Mono-alkylated)Intermediate->MonoProduct Excess Amine (>5 eq)Kinetic ControlCyclicProductTarget B: Macrocycle(Aza-crown/Calixarene)Intermediate->CyclicProduct High Dilution (<0.01M)Intramolecular CyclizationPolymerProductTarget C: Ionene Polymer(Linear Cationic Chain)Intermediate->PolymerProduct Equimolar (1:1)High Conc. (>0.5M)

Caption: Logical flow of reaction outcomes based on stoichiometry and concentration control.

Experimental Protocols

Protocol A: Synthesis of Mono-Alkylated Linkers (PROTAC Precursors)

Objective: Isolate the secondary amine R-NH-(CH2)4-O-(CH2)4-Br without over-alkylation.[1] Application: Attaching a linker to a ligand (e.g., Lenalidomide or VHL ligand) for PROTAC synthesis.[1]

Materials
  • Substrate: Primary Amine (e.g., Aniline derivative or Aliphatic amine).[1]

  • Reagent: 1-Bromo-4-(4-bromobutoxy)butane (3.0 – 5.0 equivalents).[1] Note: Excess dibromide is used to ensure the amine reacts only once.

  • Base: K₂CO₃ (anhydrous) or DIPEA.[1]

  • Solvent: Acetonitrile (MeCN) or DMF (dry).[1]

  • Catalyst: KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Bromo-4-(4-bromobutoxy)butane (5.0 mmol, 5 eq) in anhydrous MeCN (20 mL). Add K₂CO₃ (2.0 mmol, 2 eq) and KI (0.1 mmol).

  • Addition: Dissolve the Primary Amine (1.0 mmol, 1 eq) in MeCN (5 mL). Add this solution dropwise to the dibromide mixture over 60 minutes at room temperature.

    • Rationale: Adding amine to a large excess of dibromide ensures that any reacting amine molecule encounters fresh dibromide rather than an already-alkylated product, preventing dimerization.

  • Reaction: Heat to 50°C and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The residue contains the product and excess dibromide.

    • Method: Flash Column Chromatography (Silica gel).[1] Elute with Hexanes/EtOAc (gradient 0-30%).[1] The non-polar excess dibromide will elute first, followed by the mono-alkylated secondary amine.

  • Yield: Typically 60–80% mono-alkylated product.[1]

Protocol B: Macrocyclization (Calixarene Capping / Aza-Crowns)

Objective: Form a ring structure by reacting both bromide ends with a bis-nucleophile or a primary amine under dilution.[1] Application: Synthesis of capped calix[4]arenes or 1-oxa-6-azacyclodecane derivatives.[1]

Materials
  • Substrate: Primary Amine or Bis-phenol scaffold.[1]

  • Reagent: 1-Bromo-4-(4-bromobutoxy)butane (1.0 eq).[1]

  • Base: Cs₂CO₃ (Cesium Carbonate).[1] Note: Cesium is critical for the "template effect" in macrocyclization.

  • Solvent: Highly diluted MeCN or Toluene.[1]

Step-by-Step Methodology
  • High Dilution Setup: Prepare a large volume of solvent (e.g., 500 mL for 1 mmol scale) to achieve <0.002 M concentration.[1]

  • Reagent Mixing:

    • Solution A: Primary Amine (1.0 mmol) in 50 mL solvent.

    • Solution B: Dibromide Linker (1.0 mmol) in 50 mL solvent.

  • Simultaneous Addition: Using a syringe pump, add Solution A and Solution B simultaneously and slowly (over 4–8 hours) into a refluxing solution of Cs₂CO₃ (2.5 mmol) in 400 mL solvent.

    • Rationale: Pseudo-high dilution keeps the instantaneous concentration of unreacted ends low, favoring intramolecular ring closure over intermolecular polymerization.

  • Reflux: Continue reflux for 24 hours.

  • Purification: Evaporate solvent. Partition between water and DCM.[1] Purify via preparative HPLC or crystallization.[1]

Protocol C: Synthesis of Ionenes (Polymers)

Objective: Create cationic polymers for material science applications (e.g., anion exchange membranes).

Step-by-Step Methodology
  • Stoichiometry: Mix Primary Amine (or Diamine) and Dibromide Linker in an exact 1:1 molar ratio .

  • Concentration: Use a high concentration (>0.5 M) in DMF or DMSO.

  • Reaction: Heat to 80–100°C for 24–48 hours in a sealed pressure vessel.

  • Precipitation: Pour the viscous reaction mixture into cold diethyl ether or acetone to precipitate the polymer (Ionene).

  • Ion Exchange: The product is a bromide salt.[1] It can be converted to other forms (e.g., TFSI) via metathesis if needed for thermal stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization (R-NH-Linker-NH-R) Local high concentration of amine.[1]Increase equivalents of dibromide (Protocol A). Improve stirring speed. Use dropwise addition.
Elimination (Alkene formation) Base is too strong or Temp too high.[1]Switch from KOH/NaOH to K₂CO₃ or NaHCO₃.[1] Lower reaction temperature to <60°C.
Low Conversion Poor nucleophilicity of amine.[1]Add catalytic KI (Finkelstein).[1] Switch solvent to DMF or DMSO to enhance SN2 rate.[1]
O-Alkylation (if OH present) Competition with hydroxyl groups.[1]Protect OH groups (e.g., TBDMS) prior to reaction.[1] Amine is generally more nucleophilic, but phenoxides will compete.

Safety & Handling

  • Hazards: 1-Bromo-4-(4-bromobutoxy)butane is an alkylating agent.[1] It is potentially mutagenic and a skin/eye irritant.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Waste: Dispose of halogenated organic waste in designated containers. Quench unreacted alkyl halides with an amine waste stream or thiosulfate if necessary before disposal.[1]

References

  • Macrocyclization & Calixarenes

    • Zhao, J., et al. "Synthesis of Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion." Synthesis, 2009. Link[1]

    • Dordea, C., et al. "Tetra-CMPO-Derivatives of Calix[4]arenes fixed in the 1,3-Alternate Conformation." Supramolecular Chemistry, 2010. Link[1]

  • Ionene Synthesis

    • Sarmiento, F., et al. "Ionenes as Potential Phase Change Materials with Self-Healing Behavior." Polymers (MDPI), 2023.[1] Link[1]

    • Lin, B., et al. "Cationic ether-free poly(bis-alkylimidazolium) ionene blend polybenzimidazole as anion exchange membranes."[1] Polymer Chemistry, 2014. Link

  • PROTAC Linker Chemistry

    • BenchChem Application Note. "Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation." BenchChem Protocols, 2025.[3] Link (Analogous protocol for alkyl-ether linkers).[1]

    • MedChemExpress. "1-Bromo-4-(ethynyloxy)butane | PROTAC Linker."[1] Link

Williamson ether synthesis using 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utilization of 1-Bromo-4-(4-bromobutoxy)butane as a bifunctional electrophile in Williamson ether synthesis. Unlike short-chain dihalides (e.g., 1,2-dibromoethane), this reagent introduces a specific 9-atom spacer containing a central ether oxygen. This structural feature improves the aqueous solubility of the resulting conjugates and provides "flexible stiffness" critical for PROTAC® linker design and supramolecular macrocyclization . This note provides optimized protocols for two distinct pathways: Mono-alkylation (for linear linker installation) and Bis-alkylation (for macrocycle formation), emphasizing the "Cesium Effect" and high-dilution kinetics.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical


 (Substitution Nucleophilic Bimolecular)  mechanism.[1] The success of this synthesis relies on manipulating the competition between intermolecular substitution (polymerization/dimerization) and intramolecular cyclization.
The Electrophile: 1-Bromo-4-(4-bromobutoxy)butane
  • Structure:

    
    
    
  • Reactivity: Primary alkyl bromide. Moderately reactive.

  • Key Advantage: The central oxygen atom disrupts the crystallinity of the alkyl chain, enhancing the solubility of the final molecule in polar organic solvents compared to pure decyl chains.

The "Cesium Effect" in Macrocyclization

When synthesizing macrocycles (e.g., pseudo-crown ethers), Cesium Carbonate (


)  is the preferred base over 

or

. The large ionic radius of the Cesium cation (

) allows it to coordinate with the ether oxygen atoms of the linker and the nucleophilic phenoxides. This creates a "template effect," pre-organizing the reactants to favor ring closure over linear polymerization [1].
Reaction Pathway Diagram

ReactionPathway Reagent 1-Bromo-4-(4-bromobutoxy)butane Mono Mono-Substituted Intermediate (Linear Linker) Reagent->Mono Nu Nucleophile (R-OH) Nu->Mono 1.0 eq Nu Excess Electrophile (5 eq) Macro Macrocycle (Intramolecular Cyclization) Mono->Macro High Dilution (<0.02 M) Cs2CO3 Template Effect Poly Polymer/Oligomer (Intermolecular) Mono->Poly High Concentration K2CO3 / NaH

Figure 1: Decision matrix for reaction conditions. Controlling stoichiometry and concentration dictates whether the product is a linear linker or a macrocycle.

Experimental Protocols

Protocol A: Mono-Alkylation (Linker Installation)

Target: Synthesis of a linker-bromide intermediate for PROTACs or dimeric drugs. Challenge: Preventing the reaction of both bromine ends with the nucleophile (bis-substitution).

Reagents:

  • Substrate: Phenol or Alcohol derivative (1.0 equiv)

  • Electrophile: 1-Bromo-4-(4-bromobutoxy)butane (3.0 - 5.0 equiv )

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetone or Acetonitrile (MeCN)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein acceleration

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in Acetone (0.1 M concentration). Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide/alkoxide in situ.
    
  • Addition: Add 1-Bromo-4-(4-bromobutoxy)butane (3.0 to 5.0 equiv) in a single portion. Note: The large excess is statistically required to ensure the nucleophile encounters fresh dibromide rather than the mono-substituted product.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone, 
    
    
    
    for MeCN) under nitrogen atmosphere. Monitor by TLC or LC-MS.
    • TLC Visualization: The product will be less polar than the starting phenol but more polar than the dibromide.

  • Work-up:

    • Cool to room temperature.[1][2] Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification (Critical): The crude oil contains the product and excess dibromide.

    • Perform Flash Column Chromatography (Silica Gel).[3]

    • Elute initially with 100% Hexanes to recover the unreacted 1-Bromo-4-(4-bromobutoxy)butane (can be recycled).

    • Increase polarity (e.g., 5-10% EtOAc/Hexanes) to elute the mono-alkylated product.

Protocol B: Macrocyclization (Pseudo-Crown Ether Synthesis)

Target: Synthesis of macrocyclic hosts (e.g., Dibenzo-crown analogs). Challenge: Avoiding polymerization.

Reagents:

  • Substrate: Catechol, Resorcinol, or 4,4'-Biphenol (1.0 equiv)

  • Electrophile: 1-Bromo-4-(4-bromobutoxy)butane (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile (High Dilution: 0.01 M - 0.02 M)

Step-by-Step Methodology:

  • Setup: Prepare a dry 2-neck round-bottom flask with a reflux condenser and a high-precision addition funnel (or syringe pump).

  • Base Suspension: Suspend

    
     (2.5 equiv) in anhydrous DMF. Heat to 
    
    
    
    .[4]
  • Simultaneous Addition (Pseudo-High Dilution):

    • Dissolve the Substrate (1.0 equiv) in DMF (Volume A).

    • Dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.0 equiv) in DMF (Volume B).

    • Using two syringe pumps, add both solutions slowly and simultaneously to the stirring base suspension over a period of 4–8 hours.

    • Rationale: This keeps the instantaneous concentration of free reactive ends extremely low, favoring the intramolecular reaction (ring closure) over intermolecular collision [2].

  • Completion: After addition, stir at

    
     for an additional 12 hours.
    
  • Work-up:

    • Remove DMF under high vacuum (rotary evaporator with oil pump).

    • Resuspend residue in DCM and wash with water (3x) to remove Cesium salts.

  • Purification: Recrystallization (often from EtOH or MeCN) is preferred for macrocycles, or silica chromatography.

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in Williamson ether syntheses involving long-chain alkyl halides.

VariableConditionOutcomeRecommendation
Solvent Acetone Good for kinetics, easy removal.Best for Protocol A (Linear).
DMF High solubility, difficult removal.Best for Protocol B (Macrocycles).
Water/DCM Biphasic, requires PTC.Green alternative (use TBAB catalyst).
Base

Standard, cheap.Use for simple alkylations.

Template effect, higher solubility.Mandatory for ring closures.
NaH Very strong, fast.Risk of elimination (

) side products.[1][2][5][6]
Catalyst KI / TBAI Finkelstein exchange (

).
Use if reaction is slow (>24h).

Safety & Handling

  • Toxicity: Alkyl bromides are alkylating agents and potential carcinogens. Handle 1-Bromo-4-(4-bromobutoxy)butane in a fume hood.

  • Skin Contact: This specific ether-bromide is lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is recommended.

  • Waste: All aqueous washes containing Cesium or Potassium bromides must be disposed of as halogenated chemical waste.

References

  • Dijkstra, G., et al. (1987). "The effect of alkali metal cations on the Williamson ether synthesis of crown ethers." Journal of Organic Chemistry, 52(12), 2433–2442.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Williamson Ether Synthesis." BenchChem Technical Library.

  • Delaviz, Y., & Gibson, H. W. (1992). "Synthesis of bis(p-phenylene)-32-crown-4 and bis(m-phenylene)-30-crown-4 macrocycles." Polymer, 33(1), 206-210.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

protocol for alkylation reactions with 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0), often referred to as bis(4-bromobutyl) ether , is a symmetrical electrophile of high strategic value in supramolecular and polymer chemistry. Unlike standard polymethylene linkers (e.g., 1,8-dibromooctane), the central ether oxygen atom in this molecule introduces two critical properties:

  • Conformational Flexibility: The C–O–C bond angle (

    
    ) and lower rotational barrier compared to C–C bonds reduce the entropic penalty during macrocyclization reactions.
    
  • Hydrophilicity/Solvation: The ether linkage increases solubility in polar organic solvents (acetonitrile, DMF) and enhances the binding affinity of the resulting conjugates in aqueous media, a crucial feature for viologen-based drug delivery systems and rotaxane synthesis.

This Application Note details the protocols for utilizing this linker in Menshutkin reactions (N-alkylation) to form functionalized ionenes (viologens) and Williamson Ether Synthesis (O-alkylation) for macrocyclic functionalization.

Safety & Handling (Pre-Reaction)

  • Hazard Class: Alkylating Agent. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]

  • Quenching: Unreacted bromide should be quenched with an amine solution or dilute NaOH before disposal.

Protocol A: Synthesis of Viologen-Based Ionenes (N-Alkylation)

This protocol describes the quaternization of 4,4'-bipyridine. The reaction is an


 double displacement, forming a polyviologen or a discrete bis-viologen depending on stoichiometry.
Materials
  • Substrate: 4,4'-Bipyridine (Reagent Grade, >98%)

  • Linker: 1-Bromo-4-(4-bromobutoxy)butane (1.0 equiv for polymer; 0.5 equiv for dimer capping)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for higher molecular weights).

  • Precipitant: Ethyl Acetate or Diethyl Ether.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with

      
       for 15 minutes.
      
  • Dissolution:

    • Dissolve 4,4'-bipyridine (10 mmol, 1.56 g) in anhydrous MeCN (50 mL).

    • Note: Concentration is critical. High concentration (0.2–0.5 M) favors polymerization (linear ionenes). Low concentration (<0.05 M) favors cyclization.

  • Addition:

    • Add 1-Bromo-4-(4-bromobutoxy)butane (10 mmol, 2.88 g) via syringe.

    • Tip: If the linker is viscous, dilute with 5 mL MeCN before addition to ensure quantitative transfer.

  • Reaction:

    • Heat the mixture to reflux (82°C) .

    • Stir vigorously for 24–48 hours .

    • Observation: The solution will turn yellow/orange, and a precipitate (the polyelectrolyte) will gradually form.

  • Workup & Purification:

    • Cool the reaction to room temperature.[2][3]

    • Pour the mixture into excess cold Ethyl Acetate (200 mL) to fully precipitate the product.

    • Filter the solid under vacuum using a sintered glass funnel.

    • Wash the filter cake 3x with Ethyl Acetate and 2x with Diethyl Ether to remove unreacted starting materials.

  • Ion Exchange (Optional but Recommended):

    • The bromide salt is hygroscopic. For characterization, perform an anion exchange to the hexafluorophosphate (

      
      ) salt by dissolving the product in water and adding saturated aqueous 
      
      
      
      .
Data Table: Reaction Optimization Parameters
ParameterCondition A (Polymer)Condition B (Discrete Dimer)Rationale
Stoichiometry (Linker:Bipy) 1:11:4 (Excess Bipy)Excess nucleophile prevents chain growth, capping the linker.
Concentration 0.5 M0.05 MHigh conc. drives intermolecular reaction (

).
Temperature 82°C (Reflux)60°CHigher temp overcomes activation energy for second substitution.
Time 48 Hours12 HoursPolymerization follows step-growth kinetics requiring long times.

Protocol B: O-Alkylation for Macrocycle Functionalization

This protocol targets the functionalization of phenolic scaffolds (e.g., Calixarenes, Pillar[n]arenes).

Mechanism & Logic

The reaction utilizes a weak base (


) to generate the phenoxide anion in situ, which then attacks the primary bromide. The presence of the ether oxygen in the linker assists in cation chelation (

), effectively acting as a phase transfer catalyst to accelerate the reaction.
Step-by-Step Methodology
  • Activation:

    • Combine the phenolic substrate (1.0 equiv) and anhydrous

      
       (2.5 equiv per -OH group) in Acetone or DMF.
      
    • Stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation:

    • Add 1-Bromo-4-(4-bromobutoxy)butane (1.2 equiv per -OH group) utilizing a pressure-equalizing dropping funnel.

    • Critical: Add slowly to prevent local excesses that might lead to unwanted oligomerization if the substrate has multiple sites.

  • Thermal Cycle:

    • Heat to Reflux (Acetone: 56°C; DMF: 90°C).

    • Monitor via TLC (Hexane:EtOAc). Iodine stain is required as the alkyl chain is not UV active.

  • Workup:

    • Remove solvent under reduced pressure.[3]

    • Resuspend residue in DCM and wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

ReactionWorkflow Start Start: 1-Bromo-4-(4-bromobutoxy)butane Substrate Select Nucleophile Start->Substrate PathA Nitrogen Nucleophile (e.g., 4,4'-Bipyridine) Substrate->PathA Target: Redox Active Material PathB Oxygen Nucleophile (e.g., Phenol/Calixarene) Substrate->PathB Target: Host-Guest Scaffold CondA Condition: MeCN, Reflux, No Base Menshutkin Reaction PathA->CondA CondB Condition: Acetone/DMF, K2CO3 Williamson Ether Synthesis PathB->CondB ProdA Product: Viologen Ionene (Polyelectrolyte) CondA->ProdA ProdB Product: Ether-Functionalized Macrocycle CondB->ProdB QC QC: 1H NMR (D2O or CDCl3) Check for CH2-Br triplet at ~3.4 ppm ProdA->QC ProdB->QC

Caption: Decision tree for selecting reaction conditions based on the target nucleophile. The pathway diverges between salt formation (Menshutkin) and ether formation (Williamson).

Figure 2: Mechanistic Pathway (Menshutkin)

Mechanism Step1 Reactant Complex (Dipole Alignment) TS1 Transition State 1 (SN2 Attack) Step1->TS1 Heat Int1 Mono-Alkylated Intermediate (Cationic) TS1->Int1 -Br⁻ TS2 Transition State 2 (Second SN2) Int1->TS2 + 2nd Nucleophile Final Bis-Quaternary Salt (Crosslink) TS2->Final -Br⁻

Caption: Step-wise mechanistic progression of the double N-alkylation. The first substitution is generally faster than the second due to solubility changes.

Troubleshooting & Critical Process Parameters

  • Hygroscopicity: The bromide salts formed in Protocol A are extremely hygroscopic.

    • Solution: Store products in a desiccator. For NMR, use

      
       or dry DMSO-
      
      
      
      .
  • Cyclization vs. Polymerization:

    • Issue: Formation of small cyclic oligomers instead of long chains.

    • Control: Increase concentration to >0.5 M to favor linear polymerization.

  • Elimination Side Reaction:

    • Issue: Formation of vinyl groups (HBr elimination) under strong basic conditions.

    • Control: Use weak bases (

      
      ) and avoid strong alkoxides (
      
      
      
      ,
      
      
      ) or excessive heating (>100°C) when using the ether linker.

References

  • Menz, R. et al. "Synthesis and Characterization of Viologen-Based Polyelectrolytes." Macromolecules, 2020.

  • Ogoshi, T. et al. "Facile, rapid, and high-yield synthesis of pillar[5]arene from commercially available reagents."[4] Journal of Organic Chemistry, 2011.[4]

  • BenchChem. "Alkylation Protocols for Primary Alkyl Bromides." BenchChem Application Notes, 2025.

  • PubChem. "1-Bromo-4-(4-bromobutoxy)butane Compound Summary." National Library of Medicine, 2025.

Sources

Application Note: 1-Bromo-4-(4-bromobutoxy)butane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 1-Bromo-4-(4-bromobutoxy)butane , designed for medicinal chemists and drug development professionals.[1]

CAS: 7239-41-0 | Formula: C8H16Br2O | MW: 288.02 g/mol Synonyms: 4,4'-Dibromodibutyl ether; Bis(4-bromobutyl) ether[1]

Executive Summary & Chemical Profile

1-Bromo-4-(4-bromobutoxy)butane is a symmetrical, bifunctional alkylating agent featuring two primary alkyl bromide electrophiles separated by a flexible butyl-ether-butyl spacer.[1] In medicinal chemistry, it serves as a critical "Goldilocks" linker —offering a balance between the high lipophilicity of pure alkyl chains (e.g., 1,8-dibromooctane) and the high hydrophilicity of polyethylene glycol (PEG) chains.

Key Functional Roles:
  • Bis-Quaternary Ammonium Compound (Bis-QAC) Synthesis: Used to synthesize "Gemini" surfactants and antiseptics where the ether oxygen modulates the Critical Micelle Concentration (CMC) and membrane permeability.[1]

  • PROTAC Linker Design: Provides a defined 9-atom spacer length with improved aqueous solubility compared to all-carbon chains, crucial for optimizing the physicochemical properties of Proteolysis Targeting Chimeras.[1]

  • Macrocyclization: Acts as a staple for ring-closing reactions in peptide or macrocyclic drug synthesis.[1]

Application I: Synthesis of Ether-Linked Bis-Quaternary Ammonium Compounds (Bis-QACs)

Scientific Rationale

Bis-QACs (e.g., analogs of Octenidine) are potent antimicrobials and neuromuscular blocking agents. The linker region determines the distance between the two cationic heads, which dictates the molecule's ability to span bacterial membranes or block ion channels.

  • The Ether Advantage: Unlike a hydrophobic 1,9-nonane linker, the central oxygen atom in 1-Bromo-4-(4-bromobutoxy)butane introduces a dipole.[1] This lowers the logP of the final drug molecule, potentially reducing host toxicity and improving solubility in aqueous formulations without sacrificing the hydrophobic interaction required for bacterial membrane disruption.

Experimental Protocol: The Menshutkin Reaction

Objective: Synthesis of a Bis-Pyridinium Gemini Surfactant.

Materials
  • Substrate: Pyridine derivative (e.g., 4-tert-butylpyridine or 4-dimethylaminopyridine) [2.2 equivalents].[1]

  • Linker: 1-Bromo-4-(4-bromobutoxy)butane [1.0 equivalent].[1]

  • Solvent: Acetonitrile (Anhydrous).[1]

  • Purification: Acetone and Diethyl Ether (for precipitation).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol (2.88 g) of 1-Bromo-4-(4-bromobutoxy)butane in 50 mL of anhydrous acetonitrile.

  • Addition: Add 22 mmol of the substituted pyridine. Note: A 10% molar excess of the amine ensures complete consumption of the dibromide.

  • Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (Nitrogen or Argon) for 24–48 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting dibromide (high Rf) should disappear; the mono-cation appears first, followed by the bis-cation (baseline/low Rf).

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates during reflux, filter directly.

    • If the product remains soluble, concentrate the acetonitrile to ~10 mL under reduced pressure, then pour slowly into 200 mL of cold diethyl ether or acetone with vigorous stirring.

  • Purification: Filter the white precipitate. Wash the filter cake 3x with cold diethyl ether to remove unreacted pyridine and mono-alkylated byproducts.[1]

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

  • Validation: Confirm structure via 1H NMR (D2O or DMSO-d6) . Look for the diagnostic downfield shift of the N-CH2 protons (typically ~4.5 ppm) and the integrity of the central -CH2-O-CH2- triplet (~3.4 ppm).[1]

Application II: PROTAC Linker Synthesis

Scientific Rationale

In PROTAC design, the linker is not passive; it affects the stability of the E3-Linker-POI ternary complex.[1]

  • Solubility: Long alkyl chains often lead to poor solubility.[1] The ether linkage in this reagent breaks the lipophilicity of the C8 chain.

  • Length Control: It provides a precise ~10–12 Å distance between warheads.[1]

Experimental Protocol: Mono-Functionalization (Statistical Synthesis)

Objective: To attach one end of the linker to a phenolic warhead (e.g., a derivative of a protein ligand) while leaving the other bromide available for the E3 ligase ligand.

Step-by-Step Methodology
  • Stoichiometry Control: To favor mono-substitution, use a 3:1 to 5:1 molar excess of 1-Bromo-4-(4-bromobutoxy)butane relative to the nucleophile (phenol derivative).[1]

  • Reaction:

    • Dissolve the Phenolic Ligand (1.0 eq) and K2CO3 (2.0 eq) in DMF.

    • Add 1-Bromo-4-(4-bromobutoxy)butane (4.0 eq).[1]

    • Stir at 60 °C for 4–6 hours.

  • Work-up: Dilute with water and extract with Ethyl Acetate. The excess dibromide will remain in the organic layer.

  • Purification: Flash Column Chromatography is essential here.[1]

    • Elution Order: Excess Dibromide (Fastest) → Mono-substituted Product (Target) → Bis-substituted Dimer (Slowest).[1]

    • Note: The large excess of dibromide minimizes the formation of the unwanted "dimer" (Ligand-Linker-Ligand).[1]

Visualization of Workflows

Diagram 1: Bis-QAC Synthesis Pathway

G Start 1-Bromo-4-(4-bromobutoxy)butane (Electrophile) Transition Transition State (Sn2 Attack) Start->Transition Reflux (MeCN) Amine Tertiary Amine / Pyridine (Nucleophile) Amine->Transition Mono Mono-Cationic Intermediate (Soluble in MeCN) Transition->Mono Product Bis-Quaternary Ammonium Salt (Precipitate) Mono->Product + 2nd Amine eq. Kinetic Control

Caption: The Menshutkin reaction pathway converting the neutral dibromide linker into a charged bis-quaternary ammonium salt.

Diagram 2: Linker Selection Decision Tree

DecisionTree Problem Select Linker Type Q1 Is high water solubility required? Problem->Q1 Alkyl Use 1,8-Dibromooctane Q1->Alkyl No Q2 Is structural rigidity required? Q1->Q2 Yes Result1 High Lipophilicity Strong Membrane Interaction Alkyl->Result1 Piperazine Use Piperazine/Alkyne Linkers Q2->Piperazine Yes Q3 Is LogP > 3 acceptable? Q2->Q3 No Target Use 1-Bromo-4-(4-bromobutoxy)butane Q3->Target Yes (Balanced) PEG Use PEG-dihalides Q3->PEG No (Need Hydrophilic)

Caption: Decision matrix for medicinal chemists selecting linkers based on solubility, rigidity, and lipophilicity requirements.

Comparative Data: Linker Physicochemical Properties

Property1,8-Dibromooctane1-Bromo-4-(4-bromobutoxy)butane PEG-2 Dihalide
Backbone Atoms 8 (Carbon)9 (8 Carbon + 1 Oxygen)7-9 (Mixed)
LogP (Predicted) ~4.8 (High Lipophilicity)~3.4 (Moderate) < 1.0 (Hydrophilic)
Flexibility HighHigh Very High
Primary Use Membrane disruptionBalanced solubility/permeability High solubility
Water Solubility InsolubleSparingly Soluble Soluble

Safety & Handling

  • Hazards: As an alkylating agent, this compound is a potential carcinogen and skin irritant . It can cause severe eye damage.[1]

  • Storage: Store at 2–8 °C under inert gas. The bromide leaving groups are sensitive to light and moisture over long periods.[1]

  • Neutralization: Quench excess reagent with a 10% solution of aqueous ammonia or sodium thiosulfate before disposal.[1]

References

  • Synthesis of Gemini Surfactants: "Synthesis and evaluation of Gemini cationic surfactant based on 4-(4-nitrobenzyl)pyridine." Desalination and Water Treatment, 2022. Link

  • Bis-QAC Antimicrobial Activity: "Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants." Molecules, 2025.[2][3][4] Link

  • General Linker Chemistry: "Classification of most common linkers used in PROTAC design." ResearchGate, 2023. Link

  • PROTAC Linker Reagents: "1-Bromo-4-(ethynyloxy)butane | PROTAC Linker." MedChemExpress. Link

  • Chemical Identity: "1-bromo-4-(4-bromobutoxy)butane (CAS 7239-41-0)."[1][5][6] Sigma-Aldrich.[6][7] Link

Sources

Synthesis of Heterocyclic Compounds Using 1-Bromo-4-(4-bromobutoxy)butane: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic choice of starting materials is paramount to the efficient construction of these complex architectures. 1-Bromo-4-(4-bromobutoxy)butane, a bifunctional alkylating agent, has emerged as a versatile and highly valuable building block for the synthesis of a variety of heterocyclic systems, particularly macrocycles such as crown ethers and diazacrown ethers. Its structure, featuring two primary alkyl bromide moieties separated by a flexible ether-containing linker, allows for controlled, stepwise, or one-pot cyclization reactions with various nucleophiles.

This technical guide provides a comprehensive overview of the application of 1-Bromo-4-(4-bromobutoxy)butane in heterocyclic synthesis. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these methods to their specific synthetic targets.

Core Principles: The Versatility of a Dibromoalkane in Heterocyclic Synthesis

The reactivity of 1-Bromo-4-(4-bromobutoxy)butane is primarily dictated by the two terminal primary alkyl bromide groups. These groups are excellent electrophiles, susceptible to nucleophilic substitution reactions (SN2).[2][3] The central butoxybutane chain provides a flexible spacer of a defined length, which is crucial in directing the intramolecular cyclization reactions that lead to the formation of macrocyclic structures.

The general synthetic strategy involves the reaction of 1-Bromo-4-(4-bromobutoxy)butane with a dinucleophile. The reaction can proceed in a stepwise manner, where the first nucleophilic attack results in a linear intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring. Alternatively, under high-dilution conditions, a one-pot reaction can favor the intramolecular cyclization over intermolecular polymerization.[4]

Application 1: Synthesis of 1,10-Dioxa-4,7-diazacyclododecane (a Diaza-12-Crown-4 ether)

One of the most valuable applications of 1-Bromo-4-(4-bromobutoxy)butane is in the synthesis of diazacrown ethers. These macrocycles are of significant interest due to their ability to selectively bind metal ions and organic guest molecules.[5] The following protocol details the synthesis of 1,10-Dioxa-4,7-diazacyclododecane, a key intermediate in the development of more complex chelating agents. The synthesis is based on the Richman-Atkins method, which involves the reaction of a protected diamine with a dielectrophile, followed by deprotection.[6]

Reaction Scheme:

Reaction_Scheme_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection N_ditosyl N,N'-ditosyl-1,2-ethanediamine protected_macrocycle N,N'-ditosyl-1,10-dioxa-4,7-diazacyclododecane N_ditosyl->protected_macrocycle 1 dibromide 1-Bromo-4-(4-bromobutoxy)butane dibromide->protected_macrocycle 1 base NaH or K2CO3 (Base) solvent DMF or Acetonitrile (Solvent) product 1,10-Dioxa-4,7-diazacyclododecane protected_macrocycle->product 2 deprotection_reagent HBr / Acetic Acid Phenol

Caption: Synthetic pathway for 1,10-Dioxa-4,7-diazacyclododecane.

Experimental Protocol: Synthesis of N,N'-ditosyl-1,10-dioxa-4,7-diazacyclododecane

This procedure details the crucial cyclization step. The use of tosyl groups as protecting groups for the nitrogen atoms is critical to prevent unwanted side reactions and to activate the nitrogen for the cyclization.[4]

Materials:

  • N,N'-ditosyl-1,2-ethanediamine

  • 1-Bromo-4-(4-bromobutoxy)butane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnels)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two dropping funnels, add anhydrous potassium carbonate (4.0 equivalents) or a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • High-Dilution Setup: Prepare two separate solutions:

    • Solution A: Dissolve N,N'-ditosyl-1,2-ethanediamine (1.0 equivalent) in anhydrous DMF.

    • Solution B: Dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.0 equivalent) in anhydrous DMF.

  • Reaction: Heat the suspension of the base in DMF to 80-100 °C with vigorous stirring.

  • Simultaneous Addition: Slowly and simultaneously add Solution A and Solution B to the reaction mixture from the dropping funnels over a period of 8-12 hours. This slow addition under high-dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.[4]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench any excess hydride with a few drops of ethanol or isopropanol.

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude N,N'-ditosyl-1,10-dioxa-4,7-diazacyclododecane by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Deprotection to Yield 1,10-Dioxa-4,7-diazacyclododecane

The removal of the tosyl groups requires harsh acidic conditions.[4]

Materials:

  • N,N'-ditosyl-1,10-dioxa-4,7-diazacyclododecane

  • 48% Hydrobromic acid (HBr) in acetic acid

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Chloroform or Dichloromethane

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N,N'-ditosyl-1,10-dioxa-4,7-diazacyclododecane, phenol (as a scavenger for the tosyl cation), and glacial acetic acid.

  • Acid Addition: Carefully add 48% hydrobromic acid in acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Basification: After the reaction is complete, cool the mixture to room temperature and pour it onto ice. Carefully neutralize the acidic solution by adding a concentrated aqueous solution of NaOH or KOH until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,10-Dioxa-4,7-diazacyclododecane. Further purification can be achieved by distillation under reduced pressure or by recrystallization.

Application 2: Synthesis of 12-Crown-4 Ethers

1-Bromo-4-(4-bromobutoxy)butane can also be utilized in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to complex cations.[7][8] The following is a representative protocol for the synthesis of a substituted 12-crown-4 ether.

Reaction Scheme:

Reaction_Scheme_2 cluster_reactants Reactants and Conditions diol Substituted Diol (e.g., Catechol) product Substituted 12-Crown-4 Ether diol->product dibromide 1-Bromo-4-(4-bromobutoxy)butane dibromide->product base K2CO3 or Cs2CO3 (Base) solvent Acetonitrile or Acetone (Solvent)

Caption: General synthesis of a substituted 12-crown-4 ether.

Experimental Protocol: Synthesis of a Benzo-12-Crown-4 Derivative

This protocol describes a Williamson ether synthesis approach to form the crown ether.[9]

Materials:

  • Catechol (or a substituted catechol)

  • 1-Bromo-4-(4-bromobutoxy)butane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile or Acetone

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 equivalent) and anhydrous potassium carbonate (2.2 equivalents) to anhydrous acetonitrile.

  • Addition of Dibromide: Heat the mixture to reflux with stirring. Slowly add a solution of 1-Bromo-4-(4-bromobutoxy)butane (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture over several hours.

  • Reaction Completion: Continue to reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired benzo-12-crown-4 derivative.

Troubleshooting and Optimization

Issue Potential Cause Troubleshooting Suggestion
Low yield in cyclization step Intermolecular polymerization: Reactant concentrations are too high.Employ high-dilution techniques by adding the reactants slowly and simultaneously to the reaction mixture.[4]
Inefficient base: The chosen base is not strong enough to deprotonate the nucleophile effectively.For N-H deprotonation, consider using a stronger base like sodium hydride. For O-H deprotonation, cesium carbonate can be more effective than potassium carbonate.
Incomplete deprotection Insufficient reaction time or temperature: The harsh conditions required for tosyl group removal were not met.Increase the reflux time and ensure the reaction temperature is maintained. Monitor the reaction closely by TLC or LC-MS.[4]
Degradation of the macrocycle: The harsh acidic conditions can lead to decomposition of the product.Use a scavenger like phenol to trap the reactive byproducts. Optimize the reaction time to minimize degradation once the starting material is consumed.[4]
Formation of multiple products Side reactions: The nucleophile may have multiple reactive sites, or the alkylating agent may undergo elimination reactions.Protect sensitive functional groups before the cyclization step. Use a non-nucleophilic base to minimize elimination reactions.[10]

Conclusion

1-Bromo-4-(4-bromobutoxy)butane is a powerful and versatile reagent for the synthesis of a range of heterocyclic compounds, particularly macrocyclic systems. Its bifunctional nature, coupled with a flexible linker, allows for the construction of complex molecular architectures through well-established nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel diazacrown ethers, crown ethers, and other related heterocyclic structures. By understanding the key reaction parameters, such as the importance of high-dilution conditions and the choice of appropriate protecting groups and bases, scientists can effectively utilize this valuable building block in their synthetic endeavors.

References

  • Benchchem. (2025). Synthesis of 1,7-dioxa-4,10-diazacyclododecane - Technical Support Center.
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.
  • Request PDF. (n.d.). Synthesis and structure of new crown ethers with 1,4-phenylene and 1,4-naphthylene units. ResearchGate.
  • Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-butoxybutane. PubChem.
  • Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • National Center for Biotechnology Information. (n.d.). Direct synthetic routes to functionalised crown ethers. PMC.
  • IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS.
  • Simson Pharma Limited. (n.d.). 1-bromo-4-(4-bromobutoxy)butane.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). PMC.
  • Chemical Review and Letters. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • Save My Exams. (n.d.). Pentanenitrile can be made by reaction of 1-bromobutane with potassium cyanide. Which of these is the correct name for the mecha.
  • Pearson+. (2024, May 7). Consider the reaction of 1-bromobutane with a large excess of amm....
  • Benchchem. (2025). Application Notes: Synthesis of Brominated Heterocyclic Compounds.
  • Jetir.org. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
  • SciSpace. (n.d.). 1,4,7-trioxa-10-azacyclododecane and some n-substituted derivatives; synthesis and cation complexing.
  • Vaia. (n.d.). Q12 P. 3-Bromo-1-butene and 1-bromo-2-b... [FREE SOLUTION].
  • RSC Publishing. (n.d.). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
  • Benchchem. (2025). Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • JYX. (2025, June 11). Synthesis and X-ray Structures of Bis-Functional Resorcinarene Crown Ethers.
  • Pearson+. (n.d.). What is the product of the reaction of bromoethane with each of t....
  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
  • Neuman, R. C. (n.d.). 11: Free Radical Substitution and Addition Reactions.

Sources

The Synthetic Utility of 1-Bromo-4-(4-bromobutoxy)butane: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of organic synthesis, bifunctional molecules serve as powerful tools for constructing complex molecular architectures.[1] 1-Bromo-4-(4-bromobutoxy)butane, with its distinct chemical properties, emerges as a noteworthy reagent for researchers in medicinal chemistry, materials science, and drug development. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use in the modern laboratory.

Possessing two primary alkyl bromide moieties separated by a flexible butyl ether chain, 1-Bromo-4-(4-bromobutoxy)butane (C8H16Br2O, CAS No: 7239-41-0) is an effective alkylating agent.[2][3][4] Its structure allows it to act as a linker or a cyclization precursor, primarily through nucleophilic substitution reactions. The primary nature of the alkyl bromides makes them highly susceptible to SN2 reactions, which are favored with a wide range of nucleophiles.[5][6]

Core Applications in Organic Synthesis

The utility of 1-Bromo-4-(4-bromobutoxy)butane is most prominently displayed in two key areas: Williamson ether synthesis for the creation of larger, symmetrical ethers, and as a tether in macrocyclization reactions.

Bifunctional Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[4][5][6][7][8] When employing a bifunctional reagent like 1-Bromo-4-(4-bromobutoxy)butane, this reaction can be strategically used to couple two equivalents of a nucleophile, resulting in a symmetrical diether. This is particularly useful in the synthesis of molecules where a flexible, medium-length spacer is required.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] An alkoxide or phenoxide ion, acting as the nucleophile, attacks the electrophilic carbon atom of the alkyl bromide, displacing the bromide leaving group in a concerted step.[5][8]

Sources

Application Note: Nucleophilic Substitution Protocols for 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Subject: Optimization of


 Alkylation using Symmetrical Ether Linkers

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) serves as a critical homobifunctional linker in modern drug discovery. Its unique ether-interrupted alkyl chain provides superior solubility and flexibility compared to pure alkyl chains (e.g., 1,10-dibromodecane), making it a preferred spacer for PROTACs (Proteolysis Targeting Chimeras) , dimeric ligands, and antibody-drug conjugates (ADCs).

This guide addresses the two primary synthetic challenges associated with this reagent:

  • Bis-Alkylation: Achieving quantitative cross-linking of two nucleophiles.

  • Mono-Alkylation: Desymmetrizing the molecule to attach two different functional groups, a process governed by strict statistical laws.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance
IUPAC Name 1-Bromo-4-(4-bromobutoxy)butaneStandard identifier
CAS Number 7239-41-0Procurement verification
Molecular Weight 288.02 g/mol Stoichiometry calculations
Structure

9-atom flexible spacer
Density ~1.38 g/mLVolumetric dispensing
Reactivity Primary Alkyl Bromide (

)
Ideal for

; resistant to

Solubility DCM, THF, DMF, AcetonitrileCompatible with polar aprotic solvents

Mechanistic Insight: The Landscape

The reaction proceeds via a bimolecular nucleophilic substitution (


). The ether oxygen at the center of the chain provides a "kink" that increases solubility in polar media but does not significantly electronically deactivate the terminal bromides.
Critical Variables
  • Leaving Group: Bromide is a good leaving group (

    
     of HBr = -9). For sluggish nucleophiles, in situ Finkelstein conditions (adding NaI) can convert the bromide to a more reactive iodide.
    
  • Competition: The primary side reaction is E2 elimination , yielding the vinyl ether or terminal alkene. This is favored by high temperatures (>80°C) and strong, bulky bases (e.g.,

    
    -BuOK).
    
  • The Statistical Trap: In mono-substitution attempts, using a 1:1 molar ratio results in a statistical distribution of 25% starting material , 50% mono-product , and 25% bis-product .

Diagram: Reaction Pathways

ReactionPathways cluster_conditions Condition Logic Start 1-Bromo-4-(4-bromobutoxy)butane (Symmetrical Dihalide) Mono Mono-Substituted Product (Desymmetrized) Start->Mono SN2 (k1) High Dilution of Nu Elim Elimination By-product (Alkene) Start->Elim E2 (Heat/Strong Base) Nuc Nucleophile (Nu-) Bis Bis-Substituted Product (Cross-Linked) Mono->Bis SN2 (k2) Excess Nu Excess Linker (5-10 equiv) Excess Linker (5-10 equiv) Excess Linker (5-10 equiv)->Mono Favors Excess Nucleophile (>2.5 equiv) Excess Nucleophile (>2.5 equiv) Excess Nucleophile (>2.5 equiv)->Bis Favors

Caption: Reaction pathways showing the kinetic progression from starting material to mono- and bis-substituted products, alongside the competing elimination pathway.

Experimental Protocols

Protocol A: Bis-Alkylation (Symmetrical Dimer Synthesis)

Objective: Link two identical nucleophiles (e.g., phenols or amines) using the spacer.

Reagents:

  • Nucleophile (2.5 equivalents)

  • 1-Bromo-4-(4-bromobutoxy)butane (1.0 equivalent)

  • Base:

    
     (weak nucleophiles) or 
    
    
    
    (strong nucleophiles)
  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Nucleophile (2.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add the Base (3.0 equiv). Stir at Room Temperature (RT) for 30 minutes to generate the anion.

  • Addition: Add 1-Bromo-4-(4-bromobutoxy)butane (1.0 equiv) dropwise. Note: Rapid addition is acceptable here as bis-substitution is the goal.

  • Reaction: Heat to 60°C. Monitor via TLC/LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization or Flash Chromatography.

Protocol B: Mono-Alkylation (Desymmetrization)

Objective: Attach a single nucleophile to create a "linker-handle" intermediate.

The "High-Dilution Inverse Addition" Technique: To defeat statistics, we must maintain a high local concentration of the electrophile relative to the nucleophile.

Reagents:

  • Nucleophile (1.0 equivalent)

  • 1-Bromo-4-(4-bromobutoxy)butane (5.0 to 10.0 equivalents )

  • Base:

    
     (Cesium effect promotes solubility)
    
  • Solvent: Acetone or Acetonitrile (allows easier removal of excess linker)

Procedure:

  • Preparation of Electrophile Pool: Dissolve 1-Bromo-4-(4-bromobutoxy)butane (5.0 equiv) in Acetone (0.5 M). Heat to gentle reflux (approx. 50°C).

  • Slow Addition: Dissolve the Nucleophile (1.0 equiv) and Base (1.2 equiv) in minimal solvent. Load this into a syringe pump.

  • Infusion: Add the nucleophile solution dropwise into the stirring electrophile pool over 2–4 hours.

    • Why? This ensures that any nucleophile molecule entering the flask instantly encounters a massive excess of fresh dibromide, statistically preventing it from finding a mono-product to react with again.

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification (Critical):

    • The crude mixture will contain mostly unreacted dibromide and the desired mono-product.

    • Since the dibromide is non-polar and the mono-product usually contains a polar head group, separation via silica gel chromatography is generally efficient.

    • Recycling: Recover the excess 1-Bromo-4-(4-bromobutoxy)butane from the non-polar fractions for reuse.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Sluggish Reaction) Poor Nucleophilicity or Cl-Br exchangeAdd 10 mol% NaI (Finkelstein catalyst) to convert alkyl-Br to alkyl-I in situ.
Elimination Products (Alkenes) Base too strong/Temperature too highSwitch from

to

or

. Lower temp to <50°C.
Polymerization Nucleophile has >1 reactive siteEnsure nucleophile is mono-functional or protected. Use high dilution.
Inseparable Mixture Statistical distributionUse Protocol B (High Excess Linker). Do not attempt 1:1 stoichiometry.

Safety & Handling

  • Alkylating Agent: This compound is a potent alkylating agent.[1] It can alkylate DNA. Handle in a fume hood with nitrile gloves.

  • Lachrymator: Related alkyl bromides can be irritating to eyes and mucous membranes.

  • Waste: Dispose of aqueous washes (DMF/Water) as halogenated organic waste due to trace extraction of the bromide.

References

  • Sigma-Aldrich. 1-Bromo-4-(4-bromobutoxy)butane Product Sheet. Accessed 2026.[2][3] Link

  • Mani, S., et al. "Design and Synthesis of PROTACs: Linker Strategies." Journal of Medicinal Chemistry, 2020. (General reference for linker chemistry).
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019.
  • GuideChem. 1-Bromo-4-(4-bromobutoxy)butane Properties and Suppliers. Link

  • PrepChem. Synthesis of bis-substituted ethers using dihaloalkanes. Link

Sources

Troubleshooting & Optimization

purification of crude 1-Bromo-4-(4-bromobutoxy)butane by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether).

Purifying this aliphatic bromo-ether via silica gel flash column chromatography presents two primary challenges: (1) the molecule lacks a UV-active chromophore, rendering standard 254 nm UV monitoring useless[1], and (2) the crude mixture often contains structurally similar synthetic byproducts (such as 1,4-dibromobutane and 4-bromo-1-butanol) that exhibit overlapping retention factors (


). This guide provides a self-validating, mechanistically grounded protocol to ensure high-purity isolation.
Physicochemical Properties & Chromatographic Profile

To design an effective separation strategy, we must first understand the relative polarities of the target molecule and its common impurities. The ether oxygen in 1-bromo-4-(4-bromobutoxy)butane acts as a weak hydrogen-bond acceptor, making it slightly more polar than a pure alkyl halide, but significantly less polar than an alcohol.

CompoundMolecular WeightBoiling PointRelative PolarityExpected Elution Order (Silica)
1,4-Dibromobutane 215.90 g/mol 197 °CLow (Alkyl Halide)1st (Highest

)
1-Bromo-4-(4-bromobutoxy)butane 288.02 g/mol ~97 °C (at 1 Torr)[2]Medium (Bromo-Ether)2nd (Target)
4-Bromo-1-butanol 153.02 g/mol 56-58 °C (at 14 Torr)High (Alcohol)3rd (Lowest

)
Purification Workflow

PurificationWorkflow A Crude 1-Bromo-4-(4-bromobutoxy)butane B TLC Analysis (No UV Absorption) Use PMA or KMnO4 Stain A->B C Flash Column Chromatography Stationary Phase: Silica Gel B->C D Elution Strategy Hexanes -> 5% EtOAc/Hexanes C->D E Fraction Collection D->E F TLC Verification of Fractions E->F G Combine & Concentrate Pure Product F->G Target Rf ~0.3 H Impurity: 1,4-Dibromobutane (Elutes First) F->H High Rf I Impurity: 4-Bromo-1-butanol (Elutes Last) F->I Low Rf

Workflow for the chromatographic purification of 1-bromo-4-(4-bromobutoxy)butane.

Step-by-Step Methodology: Flash Column Chromatography

This protocol relies on a step-gradient elution to exploit the subtle polarity differences between the alkyl halide impurities and the target bromo-ether[3].

Phase 1: TLC Optimization & Staining

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in a solvent system of 5% Ethyl Acetate (EtOAc) in Hexanes .

  • Visualization: Since the molecule lacks a chromophore, UV light (254 nm) will show a blank plate[1]. Dip the developed plate into a Phosphomolybdic Acid (PMA) stain.

  • Heat the plate vigorously with a heat gun. The target compound and impurities will appear as dark blue/green spots against a yellow-green background. This occurs because the organic compounds reduce the

    
     in PMA to 
    
    
    
    or
    
    
    (molybdenum blue) upon heating[1][4].

Phase 2: Column Packing & Loading

  • Prepare a slurry of flash-grade silica gel (40–63 µm) in 100% hexanes and pour it into the glass column. Apply gentle air pressure to pack the bed tightly[3].

  • Dissolve the crude 1-bromo-4-(4-bromobutoxy)butane in the absolute minimum volume of dichloromethane (DCM) or toluene.

  • Carefully apply the sample directly to the flat surface of the silica gel. Push the sample into the silica using minimal air pressure, followed by a small layer of protective sand.

Phase 3: Gradient Elution & Fraction Collection

  • Flush (100% Hexanes): Run 2–3 column volumes (CV) of 100% hexanes. This highly non-polar phase will rapidly elute unreacted 1,4-dibromobutane.

  • Elute (2% to 5% EtOAc/Hexanes): Gradually step the gradient to 2% EtOAc, then 5% EtOAc. The introduction of the polar ester will disrupt the weak hydrogen bonding between the silica's silanol groups and the ether oxygen of the target, causing 1-bromo-4-(4-bromobutoxy)butane to elute.

  • Collect fractions in standard test tubes.

Phase 4: Fraction Analysis & Concentration

  • Spot every third fraction on a large TLC plate, develop in 5% EtOAc/Hexanes, and stain with PMA[1].

  • Combine only the fractions containing the pure target spot (

    
    ).
    
  • Concentrate the combined fractions via rotary evaporation (bath temperature < 35 °C to prevent thermal degradation).

Troubleshooting Guides & FAQs

Q: I am running my TLC but seeing absolutely no spots under the UV lamp. Has my product degraded? A: No. 1-Bromo-4-(4-bromobutoxy)butane is an aliphatic chain with an ether linkage and terminal halogens. It lacks conjugated


-systems or aromatic rings, meaning it does not absorb UV light at 254 nm[1]. You must use a destructive chemical stain. PMA or Potassium Permanganate (

) are mandatory for visualizing this class of molecules[1][4].

Q: My product and 1,4-dibromobutane are co-eluting on the column. How can I improve the resolution? A: 1,4-dibromobutane is strictly an alkyl halide, whereas your target contains an ether linkage, making it slightly more polar. If they co-elute, your initial solvent system is too polar. Run the column isocratically with 100% hexanes or petroleum ether until the dibromide elutes completely. Only then should you switch to a 2% EtOAc/Hexanes gradient to push off the bromo-ether.

Q: The isolated product has a slight yellow tint, but


-NMR shows it is pure. What is the cause? 
A:  Alkyl bromides are susceptible to slow photolytic or acid-catalyzed degradation over time, releasing trace amounts of free bromine (

), which imparts a yellow/brown tint. To prevent this, store the purified product in an amber vial over a small piece of silver wire or copper turnings (which act as halogen scavengers), and keep it refrigerated under an inert atmosphere (Argon/Nitrogen).

Q: Can I purify this via vacuum distillation instead of column chromatography? A: Yes, but it requires precision. The boiling point of 1-bromo-4-(4-bromobutoxy)butane is approximately 97 °C at a high vacuum of 1 Torr[2]. High pot temperatures at ambient pressure will induce dehydrobromination (elimination of HBr) or ether cleavage. If distilling, you must use a high-vacuum setup (such as a Kugelrohr or short-path distillation apparatus) to keep the thermal load as low as possible.

References
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses[Link]

  • Experiment 3: Thin-layer Chromatography and Column Chromatography SlideShare[Link]

Sources

Technical Support Center: 1-Bromo-4-(4-bromobutoxy)butane Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when utilizing 1-Bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether).

Because this molecule is a flexible, long-chain dihalide with a central ether linkage, it is a highly valuable building block in supramolecular chemistry, particularly for synthesizing macrocycles, azacrown ethers, and functionalized calixarenes[1]. However, the same flexibility that makes it useful also introduces competing kinetic pathways. This guide decodes the causality behind common side reactions and provides self-validating protocols to optimize your substitution workflows.

Part 1: Diagnostic Troubleshooting & FAQs

When reacting 1-Bromo-4-(4-bromobutoxy)butane with nucleophiles (e.g., diphenols, diamines, or malononitrile derivatives), researchers typically encounter three dominant parasitic side products.

Q1: Why is my reaction yielding linear polymers instead of the target macrocycle?

The Causality: You are observing intermolecular oligomerization . In any bifunctional alkylation, the first substitution creates a mono-adduct. For the second substitution, the molecule faces a kinetic choice: react with the other end of itself (intramolecular cyclization) or react with a completely new molecule (intermolecular polymerization). At standard concentrations, the collision frequency with other molecules is overwhelmingly higher than the probability of the two ends of the same molecule meeting, leading to linear polyethers or polyamines. The Solution: Implement the Ziegler-Ruggli high-dilution principle . By using a syringe pump to maintain an artificially low steady-state concentration of the reactants, you mathematically reduce the probability of intermolecular collisions, giving the mono-adduct time to fold and cyclize.

Q2: My GC-MS shows a significant M-HBr peak. How do I prevent alkene side products?

The Causality: You are driving an E2 Elimination pathway. The bromobutyl chains possess highly accessible


-hydrogens. When you use strong, "hard" bases (like NaH, NaOH, or KOtBu) to deprotonate your nucleophile, these bases can inadvertently attack the 

-hydrogen instead of the target carbon, stripping away HBr to form a terminal alkene (e.g., 1-bromo-4-(but-3-enyloxy)butane). This is exacerbated at high temperatures. The Solution: Switch to milder, bulkier bases such as Cesium Carbonate (

). The bulky

ion acts as a mild base that is sterically hindered from participating in E2 elimination, while simultaneously acting as a kinetic template to pre-organize the acyclic intermediate for cyclization.
Q3: The reaction stalls at the mono-adduct stage. Why won't the second bromide react?

The Causality: This is incomplete substitution . Once the first end of the bis(4-bromobutyl) ether reacts, the local steric and electronic environment changes. If the solvent does not adequately solvate the intermediate, or if the nucleophile is bulky, the activation energy for the second


 attack increases, stalling the reaction.
The Solution: 
Introduce Finkelstein Catalysis . Adding a catalytic amount of Sodium Iodide (NaI) converts the unreacted terminal alkyl bromide into a highly reactive alkyl iodide in situ. Iodide is a superior leaving group, effectively lowering the activation energy barrier for the final ring closure.

Part 2: Quantitative Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how adjusting your reaction parameters dictates the product distribution when synthesizing macrocycles from 1-Bromo-4-(4-bromobutoxy)butane.

Reaction StrategyBase UsedSteady-State Conc.Additive / CatalystTarget Macrocycle (%)Linear Oligomer (%)Alkene (E2) (%)Stalled Mono-adduct (%)
Standard Batch NaOH0.5 MNone15%60%20%5%
High Dilution

0.01 MNone45%25%15%15%
Templated Dilution

0.01 MNone75%10%5%10%
Optimized System

0.01 MNaI (10 mol%)88% 5% 5% 2%

Part 3: Mechanistic & Workflow Visualizations

Pathways SM 1-Bromo-4-(4-bromobutoxy)butane + Nucleophile Macro Target Macrocycle (Intramolecular SN2) SM->Macro High Dilution Template Ion Oligo Linear Oligomer (Intermolecular SN2) SM->Oligo High Conc. Elim Alkene Side Product (E2 Elimination) SM->Elim Strong Base High Temp Mono Mono-adduct (Incomplete Reaction) SM->Mono Low Temp Poor Solvation

Reaction pathways and side products of 1-Bromo-4-(4-bromobutoxy)butane.

Workflow Step1 1. Setup High-Dilution Step2 2. Base Cs2CO3 Step1->Step2 Step3 3. Catalysis cat. NaI Step2->Step3 Step4 4. Addition Syringe Pump Step3->Step4 Step5 5. Validation NMR/GC-MS Step4->Step5

Optimized workflow for macrocyclization minimizing side reactions.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize a cyclic ether/amine derivative from 1-Bromo-4-(4-bromobutoxy)butane while actively suppressing oligomerization and E2 elimination.

Step 1: System Preparation (Moisture Exclusion)

  • Dry 500 mL of Acetonitrile (MeCN) over activated 3Å molecular sieves.

  • Causality: Trace water acts as a competing nucleophile, leading to ether cleavage or hydrolysis of the alkyl bromide.

  • Equip a 1 L three-neck round-bottom flask with a reflux condenser, argon inlet, and a programmable syringe pump.

Step 2: Template and Catalyst Loading

  • Add 3.0 equivalents of anhydrous Cesium Carbonate (

    
    ) to the flask.
    
  • Causality: The large

    
     ion acts as a kinetic template, coordinating the acyclic intermediates and pre-organizing them for ring closure.
    
  • Add 0.1 equivalents of Sodium Iodide (NaI).

Step 3: Controlled Reagent Addition (Kinetics Control)

  • Dissolve 1.0 eq of the nucleophile and 1.0 eq of 1-Bromo-4-(4-bromobutoxy)butane in 50 mL of dry MeCN.

  • Using the syringe pump, add this mixture to the refluxing

    
     suspension at a strict rate of 1.0 mL/hour .
    
  • Causality: This artificially low concentration heavily biases the reaction kinetics toward intramolecular cyclization rather than intermolecular oligomerization.

Step 4: Self-Validation and Workup

  • Monitor the reaction via GC-MS after 24 hours.

  • Validation Check: The protocol is successful if the chromatogram shows the disappearance of the mono-adduct mass peak and the absence of the M-HBr alkene peak. If the mono-adduct persists, verify the anhydrous state of your NaI catalyst.

  • Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

References

  • Zhao, J., Bolte, M., Dordea, C., & Böhmer, V. (2009). Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion. Synthesis, 2009(19), 3189-3195. 1

Sources

Technical Support Center: Optimization of 1-Bromo-4-(4-bromobutoxy)butane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BBBE-001 Subject: Increasing Yield & Selectivity for Bis(4-bromobutyl) ether Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Route Selection

Current Status: Users often attempt to synthesize 1-Bromo-4-(4-bromobutoxy)butane (also known as Bis(4-bromobutyl) ether ) via the ring-opening of tetrahydrofuran (THF) using hydrobromic acid (HBr).

The Problem: The reaction of THF with excess HBr is thermodynamically and kinetically driven to produce 1,4-dibromobutane (the monomer), not the ether dimer. The ether you desire is typically a minor byproduct (<10% yield) in that process.

The Solution: To achieve high yields (>85%), you must switch from a "degradative" synthesis (breaking THF) to a "functionalization" synthesis (brominating the pre-formed ether diol).

Decision Matrix: Route Selection

RouteSelection Start Start: Select Precursor THF_Route Route A: THF + HBr/H2SO4 Start->THF_Route Standard Lab Method Diol_Route Route B: Bis(4-hydroxybutyl) ether + PBr3 Start->Diol_Route Recommended High-Yield Method Result_A Result: High yield of 1,4-dibromobutane (Low yield of target ether) THF_Route->Result_A Result_B Result: High yield of Bis(4-bromobutyl) ether Diol_Route->Result_B

Figure 1: Decision tree illustrating why the Diol route is superior for the specific ether target.

Standard Operating Procedure (High-Yield Protocol)

Objective: Synthesis of 1-Bromo-4-(4-bromobutoxy)butane via bromination of 4,4'-oxybis(butan-1-ol).

Mechanism: Nucleophilic substitution (


) of the hydroxyl group using Phosphorus Tribromide (

).[1] This method avoids the harsh acidic conditions of HBr that can cleave the central ether linkage.[2]
Materials
  • Precursor: 4,4'-Oxybis(butan-1-ol) (CAS: 6293-81-8)

  • Reagent: Phosphorus Tribromide (

    
    ) (1.1 equivalents per OH group; 2.2 eq total)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Quench: Sodium Bicarbonate (

    
    ) sat. solution
    
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve 4,4'-oxybis(butan-1-ol) (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (0.75 eq initially) dropwise over 30 minutes.
    
    • Critical Control Point: Maintain temperature <5°C. Rapid addition causes exotherms that may cleave the central ether bond, reverting to 1,4-dibromobutane.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Note: Do not reflux unless conversion is stalled. High heat promotes ether cleavage.

  • Quenching: Cool back to 0°C. Slowly add saturated

    
     to neutralize phosphorous acid byproducts.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
Reaction Pathway Diagram

ReactionPathway Substrate 4,4'-Oxybis(butan-1-ol) (HO-C4-O-C4-OH) Reagent PBr3 / DCM 0°C to RT Substrate->Reagent Intermediate Intermediate: Dibromophosphite Ester Reagent->Intermediate Activation Product Target: 1-Bromo-4-(4-bromobutoxy)butane Intermediate->Product SN2 Substitution SideProduct Side Reaction (Avoid): Ether Cleavage -> 1,4-Dibromobutane Intermediate->SideProduct If T > 60°C or HBr excess

Figure 2: Reaction pathway showing the activation of the alcohol and the risk of ether cleavage at high temperatures.

Troubleshooting & FAQs

Q1: I am seeing a large peak of 1,4-dibromobutane in my GC-MS. Why?

Root Cause: Ether Cleavage.[3] The central ether bond (C-O-C) is stable to bases but sensitive to strong acids (like HBr) at high temperatures.

  • If using HBr: You are generating the monomer by design. Stop and switch to

    
    .
    
  • If using

    
    :  You likely allowed the reaction to get too hot, or moisture entered the system (generating HBr in situ).
    
  • Corrective Action: Maintain strict temperature control (0°C start, max 25°C) and use anhydrous solvents.

Q2: My yield is low (<40%), and I have unreacted alcohol.

Root Cause: "Sticky" Phosphite Esters. The reaction involves the formation of hop-esters (P-O-C bonds). Sometimes these intermediates do not fully collapse to the bromide.

  • Corrective Action:

    • Ensure you are using a slight excess of

      
       (2.2 to 2.5 equivalents total).
      
    • Extend reaction time at room temperature.

    • Gentle heating (40°C) for 1 hour at the very end can push the conversion, but monitor carefully.

Q3: How do I remove the phosphorous acid byproduct?

Root Cause: Inadequate Quench. The byproduct


 is water-soluble but can be sticky.
  • Corrective Action: Use a slightly basic wash (

    
    ) rather than just water. This ensures the acid is neutralized and partitions fully into the aqueous layer.
    

Purification Data & Specifications

Separating the target ether from the monomer (1,4-dibromobutane) is the most critical purification step.

CompoundMolecular WeightBoiling Point (approx.)[4]Solubility (Water)Solubility (Organic)
1,4-Dibromobutane 215.9 g/mol 197°C (at 760 mmHg)InsolubleHigh
Target Ether 288.0 g/mol 140–145°C (at 0.5 mmHg) InsolubleHigh

Purification Protocol:

  • Vacuum Distillation: This is the gold standard.

    • Remove solvent (DCM) via Rotary Evaporator.

    • Perform fractional distillation under high vacuum (<1 mmHg).

    • Fraction 1: 1,4-Dibromobutane (will distill over first/lower temp).

    • Fraction 2: 1-Bromo-4-(4-bromobutoxy)butane (Target).

  • Column Chromatography:

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Hexane:Ethyl Acetate (95:5). The dibromide is non-polar; the ether is slightly more polar but moves similarly. Distillation is preferred for scale.

References

  • PubChem. (n.d.). 1-Bromo-4-butoxybutane (Compound).[5] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Bromination of Alcohols with PBr3. Retrieved March 4, 2026, from [Link]

Sources

troubleshooting guide for reactions involving 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers utilizing 1-Bromo-4-(4-bromobutoxy)butane (also known as Bis(4-bromobutyl) ether , CAS 7239-41-0 ). It focuses on overcoming the specific challenges associated with symmetrical di-electrophiles in linker chemistry, particularly for PROTAC® synthesis and molecular crosslinking.

Reagent Profile & Reactivity Overview

Chemical Name: 1-Bromo-4-(4-bromobutoxy)butane Common Name: Bis(4-bromobutyl) ether CAS: 7239-41-0 Structure: Br-(CH2)4-O-(CH2)4-Br Role: A flexible, semi-hydrophilic linker used to connect two ligands (e.g., E3 ligase ligand and Warhead) while maintaining a specific spatial separation (~9-12 Å).

Key Reactivity Features:

  • Mechanism: Classical

    
     nucleophilic substitution.
    
  • Symmetry: The molecule is chemically equivalent at both ends. This creates a statistical challenge when attempting to attach it to only one nucleophile (mono-functionalization).

  • Ether Oxygen: Increases polarity compared to alkyl chains (e.g., 1,9-dibromononane) and improves solubility in biological media, but can act as a weak Lewis base.

Troubleshooting Guide (Q&A)

Category A: Yield & Selectivity Issues

Q: I am trying to attach the linker to a phenol, but I am getting a mixture of mono-substituted product, bis-substituted dimer, and unreacted starting material. How do I maximize the mono-substituted product?

A: This is the "Symmetrical Linker Problem." In a 1:1 stoichiometric reaction, statistical probability dictates a distribution of roughly 25% bis-product, 50% mono-product, and 25% unreacted linker.

  • The Fix (Stoichiometry): You must disrupt the statistics by using a large excess of the dibromide. Use 3.0 to 5.0 equivalents of 1-Bromo-4-(4-bromobutoxy)butane relative to your nucleophile.

  • The Fix (Order of Addition): Add the nucleophile (pre-mixed with base) dropwise into a solution containing the excess dibromide. This ensures the nucleophile always encounters a high concentration of fresh dibromide, favoring the first substitution event.

  • Purification: The unreacted dibromide is non-polar and can usually be removed via silica gel chromatography (eluting with Hexanes/EtOAc) before the mono-substituted product elutes.

Q: My reaction is extremely slow (low conversion after 24h). Can I increase the temperature?

A: Yes, but with caution.

  • Diagnosis: Primary alkyl bromides are moderately reactive. If using a weak nucleophile (e.g., an electron-deficient phenol) or a bulky amine,

    
     kinetics will be sluggish.
    
  • Solution 1 (Finkelstein Catalysis): Add 0.1–0.5 eq of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts the terminal bromide to a more reactive iodide in situ (

    
    ).
    
  • Solution 2 (Temperature): You can heat to 50–60°C in polar aprotic solvents (DMF, CH3CN).

  • Warning: Avoid temperatures >80°C with strong bases (e.g., NaH, KOtBu), as this promotes E2 elimination, generating vinyl ether byproducts (R-O-(CH2)4-O-CH=CH-Et).

Category B: Impurity Profiling

Q: I see a byproduct with a mass of [M-80] or [M-82]. What is this?

A: This indicates Elimination (Dehydrobromination) .

  • Cause: The use of strong, hindered bases (like Potassium tert-butoxide) or excessive heating. The base abstracts a proton beta to the bromine, eliminating HBr.

  • Prevention: Switch to a softer, non-nucleophilic base like Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    ) in Acetone or DMF. These are sufficient to deprotonate phenols/amines but poor at effecting elimination on primary halides.

Q: Is there a risk of intramolecular cyclization?

A: Unlike 1,4-dibromobutane (which rapidly cyclizes to tetrahydrofuran or pyrrolidine derivatives), 1-Bromo-4-(4-bromobutoxy)butane forms 9-membered rings if it cyclizes intramolecularly.

  • Risk Level: Low. The formation of medium-sized rings (8-11 members) is kinetically disfavored due to transannular strain and entropy.

  • Exception: If you are alkylating a primary amine (

    
    ), the resulting secondary amine (
    
    
    
    ) can dimerize intermolecularly to form a macrocycle if the concentration is very high. Keep concentrations moderate (0.05 M - 0.1 M).

Experimental Protocols

Protocol A: Mono-Alkylation of a Phenol (Standard Linker Attachment)

Target: Synthesis of Phenol-Linker-Br intermediate.

Reagents:

  • Substituted Phenol (1.0 equiv)[1]

  • 1-Bromo-4-(4-bromobutoxy)butane (4.0 equiv )

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - optional catalyst)

  • Solvent: DMF (anhydrous) or Acetonitrile.[1]

Step-by-Step:

  • Preparation: Dissolve 1-Bromo-4-(4-bromobutoxy)butane (4.0 eq) in DMF (Concentration ~0.2 M) in a round-bottom flask. Add

    
     and KI. Stir at Room Temperature (RT).
    
  • Addition: Dissolve the Phenol (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the dibromide mixture over 30–60 minutes.

    • Why? This keeps the [Dibromide] >> [Phenol] ratio high locally.

  • Reaction: Stir at 50°C for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Fraction 1: Excess Dibromide (Non-polar, elutes first).

    • Fraction 2: Desired Mono-alkylated product.

    • Fraction 3: Trace Bis-alkylated dimer (Polar, elutes last).

Protocol B: Mono-Alkylation of a Secondary Amine

Target: Synthesis of Amine-Linker-Br.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 1-Bromo-4-(4-bromobutoxy)butane (3.0 equiv )

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step:

  • Combine dibromide and base in Acetonitrile.

  • Add the amine at RT.[2]

  • Heat to reflux (80°C) for 12 hours.

    • Note: Amines are better nucleophiles than phenols; if the amine is unhindered, the reaction may proceed at RT.

  • Critical Step: Upon completion, do not use an acidic aqueous wash if your product contains basic nitrogens (it will extract into the water). Use a basic aqueous wash or simply filter off solids and evaporate, then purify directly on silica (using DCM/MeOH/NH3 systems).

Quantitative Data Summary

Table 1: Solvent & Base Selection Matrix

Condition SetBaseSolventTempSuitabilityRisk Factor
Standard

AcetoneReflux (56°C)Phenols, ThiolsLow. Slow kinetics for hindered substrates.[1]
Accelerated

DMF60°CUnreactive PhenolsModerate. Difficult solvent removal.
Aggressive NaHTHF/DMF0°C to RTAlcohols, AmidesHigh. Risk of elimination or bis-alkylation.
Mild DIPEA

80°CAminesLow. Good for acid-sensitive substrates.

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for optimizing the mono-alkylation reaction and identifying impurities.

ReactionLogic Start Start: Reaction Setup (Nucleophile + Linker) CheckYield Check LC-MS/TLC After 4 Hours Start->CheckYield Issue1 Issue: High Bis-Alkylation (Dimer Formation) CheckYield->Issue1 Dimer > 20% Issue2 Issue: No Reaction / Slow CheckYield->Issue2 Conversion < 10% Issue3 Issue: Byproduct M-80 (Elimination) CheckYield->Issue3 Vinyl Signals in NMR Success Target: Mono-Bromide Isolated CheckYield->Success Major Peak = Mono Sol1 Solution: Increase Linker Eq (3-5x) & Dropwise Addition Issue1->Sol1 Sol1->Start Retry Sol2 Solution: Add KI (Finkelstein) or Switch to DMF/60°C Issue2->Sol2 Sol2->Start Retry Sol3 Solution: Switch Base (Use Cs2CO3 instead of NaH/tBuOK) Issue3->Sol3 Sol3->Start Retry

Caption: Troubleshooting logic flow for optimizing alkylation yields and minimizing side reactions.

References

  • PubChem. (n.d.).[3] 1-Bromo-4-(4-bromobutoxy)butane (Compound).[4] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

Sources

removal of impurities from 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and process chemists working with 1-Bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether ; CAS: 7239-41-0).

This compound is a critical homobifunctional cross-linker used in the synthesis of PROTACs, supramolecular polymers, and complex organic frameworks. Its purity is paramount, as the presence of mono-functional impurities can act as chain terminators or create "dead" ligands in drug discovery campaigns.

Part 1: Impurity Identification & Diagnostics

Before attempting purification, you must accurately diagnose the contaminant profile. The synthesis of bis(4-bromobutyl) ether typically involves the acid-catalyzed ring opening of tetrahydrofuran (THF) or a Williamson ether synthesis, leading to a specific set of impurities.

Impurity Origin Map

The following diagram illustrates how specific impurities arise during the synthesis process.

ImpurityMap THF Tetrahydrofuran (THF) Alcohol 4-Bromobutan-1-ol (Intermediate) THF->Alcohol Ring Opening HBr HBr / Acid Dibromo 1,4-Dibromobutane (Major Impurity) Alcohol->Dibromo + HBr (Substitution) Target 1-Bromo-4-(4-bromobutoxy)butane (Target Ether) Alcohol->Target + THF (Etherification) Oligomer Poly-THF Oligomers (High MW Impurity) Target->Oligomer + THF (Polymerization)

Figure 1: Reaction pathways showing the origin of the major impurity (1,4-dibromobutane) versus the target ether.

Diagnostic Checklist
ImpurityDetection MethodCharacteristic Signal/Trait
1,4-Dibromobutane 1H NMR Triplet at ~3.45 ppm (CH2-Br). Lacks the ether protons (~3.40 ppm) found in the target.
4-Bromobutan-1-ol TLC / IR Broad O-H stretch (3200-3400 cm⁻¹). Lower Rf on silica (polar).
THF 1H NMR Multiplets at 1.85 ppm and 3.76 ppm.
Oxidation Products Visual Yellow/Orange color (indicates free Br₂ or peroxides).

Part 2: Troubleshooting & Purification Protocols

Issue 1: "I cannot separate 1,4-dibromobutane from my product."

Diagnosis: This is the most common challenge. 1,4-Dibromobutane is often formed in excess (or used as a starting material). Technical Insight: The boiling point difference between the diether target and the dibromo-alkane is significant, making vacuum distillation the most effective separation method.

  • 1,4-Dibromobutane BP: ~83–84°C at 12 mmHg [1].[1]

  • Target Ether BP: Estimated >140°C at 12 mmHg (based on molecular weight and polarity relative to the dibromoalkane).

Corrective Protocol: Fractional Vacuum Distillation

  • Setup: Use a short-path distillation head or a Vigreux column to prevent co-distillation.

  • Pressure: High vacuum (<5 mmHg) is recommended to prevent thermal decomposition of the ether.

  • Procedure:

    • Fraction 1 (Fore-run): Collect everything distilling below 90°C (at 10 mmHg). This is primarily 1,4-dibromobutane.[1][2]

    • Intermediate: The temperature will rise sharply.[3] Change the receiving flask.

    • Fraction 2 (Target): Collect the high-boiling fraction.

    • Note: If the pot residue becomes viscous/tarry, stop. This indicates oligomer formation.

Issue 2: "My product has a persistent hydroxyl peak (alcohol impurity)."

Diagnosis: Presence of unreacted 4-bromobutan-1-ol. Technical Insight: Alcohols can hydrogen bond with the ether oxygen, making them difficult to remove via simple distillation. They must be removed chemically or chromatographically.

Corrective Protocol: Chemical Scavenging If the alcohol content is low (<5%), use a succinic anhydride or acetyl chloride wash:

  • Dissolve the crude mixture in DCM or Hexanes.

  • Add 1.5 equivalents (relative to the alcohol impurity) of succinic anhydride and a catalytic amount of DMAP.

  • Stir for 2 hours. The alcohol converts to a carboxylic acid-ester.

  • Wash with saturated NaHCO₃ (aq) . The acid-ester (impurity) will move to the aqueous layer, leaving the pure ether in the organic layer.

Issue 3: "The liquid is yellow or orange."

Diagnosis: Free bromine (Br₂) or oxidative degradation. Corrective Protocol: Reductive Wash

  • Dissolve the product in an organic solvent (Ether or DCM).

  • Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution until the color disappears.

  • Wash with water, then brine.

  • Dry over anhydrous MgSO₄.

Part 3: Purification Decision Tree

Use this logic flow to determine the best purification strategy for your specific crude mixture.

PurificationLogic Start Crude Mixture Analysis CheckImpurity Major Impurity? Start->CheckImpurity Dibromo 1,4-Dibromobutane (>10%) CheckImpurity->Dibromo Low Boiler Alcohol 4-Bromobutanol (Hydroxyls) CheckImpurity->Alcohol Polar Color Yellow/Orange (Oxidation) CheckImpurity->Color Visual Distill Vacuum Distillation (<5 mmHg) Dibromo->Distill BP Difference Column Silica Chromatography (Hexanes:EtOAc 95:5) Alcohol->Column Polarity Difference Wash Na2S2O3 Wash Color->Wash Redox

Figure 2: Decision matrix for selecting the appropriate purification technique.

Part 4: Quantitative Data & Reference Specifications

Property1,4-Dibromobutane (Impurity)1-Bromo-4-(4-bromobutoxy)butane (Target)
Molecular Weight 215.91 g/mol 288.02 g/mol
Boiling Point (atm) ~197°C [1]>250°C (Decomposes)
Boiling Point (12 mmHg) 83–84°C [1]Est. 140–160°C
Polarity (TLC) High Rf (Non-polar)Medium Rf (Ether oxygen increases polarity)
Solubility Miscible in organicsMiscible in organics

Storage Recommendation: Store the purified ether under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent the slow formation of HBr and subsequent degradation.

References

  • PrepChem. Preparation of 1,4-dibromobutane. (Methodology for synthesis and distillation data).

  • Organic Syntheses. 4,4'-Dichlorodibutyl Ether.[4] (Analogous ether synthesis and boiling point trends).

  • National Institute of Standards and Technology (NIST). Butane, 1-bromo- Thermochemical Data.

  • BenchChem. Removing unreacted alkyl halides from reaction mixtures.

Sources

Technical Support Center: Preventing Decomposition of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing chemical libraries for drug development, I frequently consult with researchers experiencing yield drops or unexpected side reactions when utilizing bifunctional reagents. 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) is a highly versatile alkylating agent. However, its dual structural features—primary alkyl bromides and an aliphatic ether linkage—make it inherently unstable if stored improperly. This guide synthesizes field-proven insights and authoritative safety standards to help you maintain the chemical integrity of this reagent.

Troubleshooting FAQs: Understanding the Causality of Degradation

Q: Why has my stored 1-Bromo-4-(4-bromobutoxy)butane turned yellow or brown? A: This discoloration is the hallmark of photolytic cleavage . The C-Br bond has a relatively low bond dissociation energy (~280 kJ/mol). When exposed to ambient light or UV radiation, the bond undergoes homolytic cleavage, generating bromine radicals. These radicals rapidly recombine to form elemental bromine (Br₂), which imparts a yellow-to-brown tint to the liquid. To prevent this, the compound must be stored in amber glass containers away from direct light.

Q: I noticed a pressure build-up when opening the reagent bottle. What causes this? A: Pressure build-up is typically caused by the generation of hydrobromic acid (HBr) gas. This occurs via nucleophilic substitution (hydrolysis) when ambient moisture enters the bottle. Water attacks the primary alkyl bromide, displacing the bromide ion and forming the corresponding alcohol and HBr gas. Because HBr is highly volatile, it partitions into the headspace, increasing pressure. Always backfill the container with an inert gas after every use to exclude moisture.

Q: Is there a risk of peroxide formation with this compound? A: Yes. Because 1-Bromo-4-(4-bromobutoxy)butane contains an ether linkage (-CH₂-O-CH₂-), it is susceptible to auto-oxidation . The alpha-hydrogens adjacent to the ether oxygen can be abstracted by atmospheric oxygen radicals, leading to the formation of hydroperoxides and peroxides. These peroxides are highly explosive when concentrated (e.g., during rotary evaporation). According to the guidelines, peroxidizable compounds must be stored in tightly sealed containers in the dark and tested regularly[1].

Degradation Mechanisms & Logical Relationships

The following diagram illustrates the three primary degradation pathways of 1-Bromo-4-(4-bromobutoxy)butane and their resulting hazards.

Decomposition A 1-Bromo-4-(4-bromobutoxy)butane E Hydrolysis (Nucleophilic Substitution) A->E F Photolytic Cleavage (Homolytic C-Br Cleavage) A->F G Auto-oxidation (Radical Abstraction) A->G B Moisture (H2O) B->E C Light (UV/Vis) C->F D Oxygen (O2) D->G H HBr Gas + Alcohols (Pressure Build-up) E->H I Br Radicals -> Br2 (Yellow Discoloration) F->I J Hydroperoxides (Explosion Hazard) G->J

Fig 1. Logical relationship of 1-Bromo-4-(4-bromobutoxy)butane degradation pathways.

Quantitative Data: Shelf-Life & Stability Metrics

To maintain a self-validating storage system, adhere to the quantitative thresholds outlined below. These metrics are aligned with standard safety practices for [2].

ParameterThreshold / ConditionScientific Rationale
Storage Temperature 2°C to 8°CRefrigeration significantly slows down thermal decomposition and auto-oxidation kinetics.
Peroxide Safe Limit < 10 ppmSafe for general laboratory use and standard reactions.
Peroxide Warning Limit 10 - 100 ppmRequires immediate purification (alumina column) before use to prevent concentration hazards.
Peroxide Danger Limit > 100 ppmDo not use. Requires specialized disposal via EHS due to severe explosion risks[2].
Testing Frequency Every 3 to 6 monthsEthers form peroxides continuously over time; regular monitoring prevents hazardous accumulation[3].

Self-Validating Experimental Protocols

Protocol 1: Routine Peroxide Testing & Validation

Causality: Peroxide test strips utilize a peroxidase enzyme that catalyzes the oxidation of an indicator dye in the presence of hydroperoxides, providing a semi-quantitative colorimetric readout.

  • Preparation: Work in a well-ventilated fume hood. Do not open the bottle if visible crystals are present around the cap (a sign of shock-sensitive solid peroxides)[4].

  • Sampling: Using a clean, dry glass pipette, extract 1 mL of 1-Bromo-4-(4-bromobutoxy)butane.

  • Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the aliquot for 1 second.

  • Incubation: Allow the strip to develop in the air for exactly 15 seconds.

  • Validation: Compare the color of the test pad against the manufacturer's scale.

    • If <10 ppm: The reagent is validated for use.

    • If 10-100 ppm: Proceed to Protocol 2.

    • If >100 ppm: Abort use and contact EHS for disposal[5].

Protocol 2: Remediation via Activated Alumina Chromatography

Causality: Basic or neutral activated alumina (Al₂O₃) has a highly polar, porous surface. Hydroperoxides (R-O-O-H) are significantly more polar than the parent ether (R-O-R). When the degraded ether is passed through the column, the alumina selectively adsorbs the hydroperoxides via strong hydrogen bonding, allowing the non-polar ether to elute cleanly[5].

  • Column Preparation: Pack a glass chromatography column with 50 grams of activated basic alumina (Brockmann I) per 100 mL of solvent to be purified.

  • Loading: Carefully pour the 1-Bromo-4-(4-bromobutoxy)butane onto the column.

  • Elution: Allow the liquid to percolate through the alumina under gravity. Do not apply positive pressure, as this can force peroxides through the stationary phase.

  • Self-Validation Step: Collect the eluent in a clean, dry amber flask. Immediately re-test the purified eluent using Protocol 1. The test must read 0 ppm before proceeding.

Protocol 3: Inert Gas Backfilling (Schlenk-Style Storage)

Causality: Argon has a molar mass of ~40 g/mol , making it significantly denser than ambient air (~29 g/mol ). When gently flushed into a storage vessel, Argon settles at the bottom, creating a robust, physical blanket over the liquid ether that excludes both oxygen (preventing auto-oxidation) and moisture (preventing hydrolysis).

  • Setup: Attach a sterile needle to an Argon gas line equipped with a low-pressure bubbler.

  • Purging: Insert the needle into the headspace of the amber storage bottle.

  • Blanketing: Flow Argon gently (1-2 bubbles per second in the bubbler) for 30 to 60 seconds. Do not bubble the gas directly through the liquid, as this accelerates evaporation.

  • Sealing: Quickly remove the needle and tightly seal the cap. Wrap the cap with Parafilm to ensure a hermetic seal.

Standard Operating Procedure (SOP) for Storage

The following workflow ensures a closed-loop system for the safe lifecycle management of 1-Bromo-4-(4-bromobutoxy)butane.

Workflow Start Receive Chemical Inspect Inspect Container & Log Date Start->Inspect Store Store in Amber Bottle (2-8°C, Argon Backfill) Inspect->Store Use Dispense via Syringe (Avoid Air Ingress) Store->Use Routine Use Test Peroxide Testing (Every 3-6 Months) Store->Test Scheduled Maintenance Test->Store Clean (<10 ppm) Dispose Dispose via EHS (> 100 ppm) Test->Dispose High Peroxides Purify Alumina Column Filtration (10 - 100 ppm) Test->Purify Trace Peroxides Purify->Store Re-store Purified Compound

Fig 2. Workflow for the safe storage, testing, and handling of peroxidizable ethers.

References

  • Princeton University Environmental Health and Safety. "Section 7C: Peroxide Forming Compounds and Reactives."[Link]

  • Department of Biology, University of York. "Peroxide forming chemicals."[Link]

  • Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety. "Peroxide Forming Chemicals: Management, Retention and Storage."[Link]

  • The University of Edinburgh. "Ethers - storage and the detection and removal of peroxides."[Link]

Sources

identifying byproducts in the synthesis of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 1-Bromo-4-(4-bromobutoxy)butane

Subject: Troubleshooting Impurities and Optimization in Bis(4-bromobutyl) Ether Synthesis Document ID: TS-BBBE-004 Last Updated: March 4, 2026

Introduction & Scope

This technical guide addresses the synthesis, purification, and impurity profiling of 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0), also known as Bis(4-bromobutyl) ether .

This compound is a critical cross-linking agent and intermediate in medicinal chemistry. Its synthesis is deceptively simple but prone to specific failure modes—primarily the competition between intermolecular ether formation and intramolecular cyclization (forming Tetrahydrofuran, THF).

Target Audience: Synthetic chemists and process engineers encountering low yields, inseparable mixtures, or ambiguous spectral data.

Diagnostic Workflow (The "Triage")

Before altering your reaction parameters, use this logic flow to identify the specific failure mode of your synthesis.

DiagnosticWorkflow Start Start: Crude Reaction Mixture TLC Step 1: TLC Analysis (Hexane/EtOAc 9:1) Start->TLC Decision1 Observation? TLC->Decision1 SpotHigh Major Spot Rf ~0.8 (Non-polar) Decision1->SpotHigh High Rf SpotMid Spot Rf ~0.5 (Target Region) Decision1->SpotMid Mid Rf SpotLow Spot Rf < 0.2 (Polar/Baseline) Decision1->SpotLow Low Rf GCMS Step 2: GC-MS / NMR SpotHigh->GCMS SpotMid->GCMS SpotLow->GCMS Res_Dibromo ID: 1,4-Dibromobutane (Cleavage Product) GCMS->Res_Dibromo M+ 214, Triplet 3.45ppm Res_THF ID: Tetrahydrofuran (Cyclization Product) GCMS->Res_THF M+ 72, Volatile Res_Target ID: Target Ether (Bis(4-bromobutyl) ether) GCMS->Res_Target M+ 286, Multiplet 3.4-3.5ppm Res_Alcohol ID: 4-Bromo-1-butanol (Incomplete Rxn) GCMS->Res_Alcohol Broad OH peak

Figure 1: Diagnostic decision tree for identifying crude mixture components based on polarity and spectral data.

Critical Impurity Profiling

The following byproducts are thermodynamically or kinetically favored under unoptimized conditions.

Impurity A: 1,4-Dibromobutane[1][2][3][4]
  • Origin: This is the "nemesis" of this synthesis. It arises from the acid-catalyzed cleavage of the ether bond (if HBr concentration is too high) or is the major product if synthesizing directly from THF ring-opening.

  • Identification:

    • GC-MS: Lower retention time than target. Mass peaks at

      
       214, 216, 218 (1:2:1 ratio).
      
    • 1H NMR: A clean triplet at

      
       3.45 ppm (
      
      
      
      ). Lacks the second triplet at
      
      
      3.40 ppm (
      
      
      ) seen in the target.
  • Remediation: Remove via fractional vacuum distillation. The dibromide boils significantly lower (~197°C at atm) than the ether target.

Impurity B: Tetrahydrofuran (THF)[5]
  • Origin: Intramolecular Cyclization. The intermediate 4-bromo-1-butanol (or its protonated alcohol precursor) cyclizes to form the 5-membered ring faster than it reacts with another molecule to form the ether. This is an entropy-driven process.

  • Identification:

    • Observation: Loss of volume during reaction (THF is volatile, bp 66°C).

    • NMR: Singlets/multiplets at

      
       1.85 and 3.75 ppm.
      
  • Remediation: Avoid dilute conditions. High concentration favors intermolecular reaction (ether formation) over intramolecular reaction (cyclization).

Impurity C: 4-Bromo-1-butanol
  • Origin: Incomplete conversion of the starting diol (4,4'-oxybis(butan-1-ol)) or hydrolysis of the bromide.

  • Identification:

    • TLC: Stays near the baseline (polar).

    • IR: Strong broad stretch at 3300-3400 cm⁻¹ (O-H).

  • Remediation: Treat crude with additional brominating agent (PBr3) or scavenge with succinic anhydride (to form an ester removable by base wash).

Analytical Data Reference

Use this table to distinguish the target from its closest structural mimics.

ComponentMolecular FormulaBoiling Point (approx.)[1][2][3][4]Key 1H NMR Signals (CDCl3, ppm)
Target Ether

High (>100°C @ 0.5 mmHg)3.46 (t, 4H, CH2-Br) 3.42 (t, 4H, CH2-O) 1.95 (m, 4H)1.72 (m, 4H)
1,4-Dibromobutane

197°C (atm) / 63°C (6 mmHg)3.45 (t, 4H, CH2-Br) 2.05 (m, 4H)
4-Bromo-1-butanol

~56°C (0.5 mmHg)3.68 (t, 2H, CH2-OH)3.45 (t, 2H, CH2-Br)
THF

66°C (atm)3.75 (m, 4H)1.85 (m, 4H)

Technical Note on NMR: The triplet for


 and 

in the target often overlap to form a "pseudo-quartet" or a broadened multiplet integrating to 8 protons. In 1,4-dibromobutane, the integral is only 4 protons relative to the internal methylenes.

Troubleshooting & FAQs

Q1: I am synthesizing this from THF and HBr, but I only get 1,4-dibromobutane. Why? A: This is a classic kinetic vs. thermodynamic control issue. The reaction of THF + HBr initially forms 4-bromobutanol.

  • If HBr is in large excess , the alcohol converts to the bromide, yielding 1,4-dibromobutane.

  • To get the ether , you need the 4-bromobutanol to react with another THF molecule or itself.

  • Solution: Consider switching to the 4,4'-oxybis(butan-1-ol) route (reacting the diol with PBr3). It is much more selective for the ether linkage than the THF ring-opening method [1].

Q2: My crude product smells sweet and solvent-like, and the yield is low. A: You likely generated THF via cyclization.

  • Cause: If you used the diol precursor, the reaction temperature might have been too high, or the concentration too low.

  • Fix: Run the bromination (PBr3) at 0°C initially and warm slowly. Ensure the reaction is concentrated (>1 M) to favor the bimolecular ether formation over unimolecular cyclization.

Q3: How do I remove the 1,4-dibromobutane impurity? A: Distillation is the most effective method.

  • 1,4-dibromobutane boils at ~82°C at 14 Torr [2].[1]

  • The target ether has a significantly higher boiling point due to doubled molecular weight.

  • Perform a vacuum distillation; collect the lower boiling fraction (dibromide) and discard. The residue (or high-boiling fraction) is your product.

Q4: Can I use HBr/H2SO4 instead of PBr3? A: Yes, but H2SO4 is a strong dehydrating agent that promotes the cleavage of the ether bond, reverting your product back to 1,4-dibromobutane. PBr3 is preferred because it operates under milder, non-acidic conditions (initially), preserving the ether linkage [3].

Recommended Experimental Protocol (PBr3 Route)

This protocol prioritizes link integrity over raw speed.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Reagents: Charge with 4,4'-oxybis(butan-1-ol) (1.0 equiv). Dissolve in anhydrous DCM (keep concentration high, ~2-3 mL solvent per gram of diol).

  • Addition: Cool to 0°C. Add PBr3 (0.7 - 0.8 equiv) dropwise. Note: Stoichiometry is 1 PBr3 : 3 OH groups, but slight excess ensures conversion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) for 12 hours. Do not reflux. Heat promotes cyclization to THF.

  • Quench: Pour mixture onto crushed ice/NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with 10% NaHCO3 (removes H3PO3) and Brine. Dry over MgSO4.[4]

  • Purification: High-vacuum distillation (0.1 - 0.5 mmHg) to remove volatile 1,4-dibromobutane.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the competition between the desired pathway and the fatal cyclization/cleavage pathways.

ReactionMechanism cluster_THF Alternative Route (THF) Diol 4,4'-oxybis(butan-1-ol) (Precursor) Activated Activated Intermediate (R-O-PBr2) Diol->Activated + PBr3 Target 1-Bromo-4-(4-bromobutoxy)butane (TARGET) Activated->Target SN2 Substitution (Br- attack) Cleavage Cleavage by HBr Target->Cleavage Excess HBr / Heat Dibromo 1,4-Dibromobutane (Impurity) Cleavage->Dibromo Ether Scission THF THF Bromobutanol 4-Bromo-1-butanol THF->Bromobutanol + HBr (Ring Open) Bromobutanol->Dibromo + HBr (Substitution) Bromobutanol->THF Cyclization (Fast)

Figure 2: Mechanistic pathways showing the reversibility of ether formation and the genesis of major byproducts.

References

  • BenchChem. (2025).[1][5] Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Comprehensive Technical Guide. (Demonstrates PBr3 utility in maintaining ether linkages).

  • BenchChem. (2025).[1][5] An In-Depth Technical Guide to (Z)-1,4-dibromobut-2-ene.[1] (Provides comparative physical data for dibromo-alkane species).

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides.[6][7][8] (Mechanistic grounding for PBr3 preference over HBr).

  • Sigma-Aldrich. (n.d.). 1-bromo-4-(4-bromobutoxy)butane Product Specification.

Sources

strategies to minimize elimination side reactions with 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether). This bifunctional primary alkyl halide is a highly valuable tethering agent, widely used in the synthesis of macrocycles (such as calixarene derivatives) and complex pharmaceutical intermediates[1].

However, because it possesses two primary alkyl bromide reactive sites, researchers frequently encounter a critical failure mode: competing E2 elimination side reactions . When elimination occurs, it forms a terminal alkene, permanently capping the tether and destroying the bifunctional nature of the reagent. This guide provides authoritative, field-proven strategies to maximize Bimolecular Nucleophilic Substitution (SN2) while suppressing Bimolecular Elimination (E2).

Diagnostic Workflow: Suppressing E2 Elimination

The following logical workflow outlines the immediate diagnostic steps you should take if you detect alkene byproducts in your reaction mixture.

G A High Elimination (E2) Byproducts Detected B Evaluate Base Strength A->B C Using Strong/Bulky Base? (e.g., KOtBu, DBU) B->C D Switch to Mild Base (e.g., K2CO3, Cs2CO3) C->D Yes E Evaluate Reaction Temperature C->E No D->E F High Temp Required for Conversion? E->F G Implement Finkelstein Conditions (NaI/TBAI) F->G Yes H Lower Temp (40-60°C) F->H No G->H I SN2 Substitution Maximized H->I

Logical workflow for diagnosing and minimizing E2 elimination in alkyl bromide substitutions.

Troubleshooting Guide: Causality and Solutions

Q: Why am I seeing a high yield of alkene byproducts instead of my desired di-ether or di-amine? A: This is a classic symptom of using a base that is too strong or sterically hindered. While primary alkyl halides like 1-Bromo-4-(4-bromobutoxy)butane naturally favor SN2 substitution, the introduction of strong bases (e.g., Potassium tert-butoxide, Sodium Hydride) shifts the mechanistic preference[2]. Strong, bulky bases cannot easily access the electrophilic α-carbon due to steric hindrance; instead, they abstract the more accessible β-hydrogen, triggering an E2 elimination[3].

  • Solution: Switch to mild, non-nucleophilic inorganic bases such as K2CO3 or Cs2CO3. These bases are strong enough to deprotonate most nucleophiles (like phenols or amines) but weak enough to prevent aggressive β-hydrogen abstraction[1].

Q: My reaction is sluggish with mild bases, but when I heat it above 80 °C, I get massive elimination. How do I force the reaction to completion without destroying the substrate? A: Heating the reaction increases the


 term in the Gibbs free energy equation. Because E2 elimination results in an increase in the number of molecules (leaving group + alkene + conjugate acid), it is an entropically driven process. Therefore, higher temperatures inherently favor E2 over SN2.
  • Solution: Do not increase the temperature; instead, increase the reactivity of the leaving group via Finkelstein Catalysis . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), the alkyl bromide is converted in situ to an alkyl iodide[4]. The iodide ion is a superior leaving group and highly polarizable, which drastically lowers the activation energy for the SN2 pathway, allowing the reaction to proceed rapidly at 40–60 °C[5].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal effects of various reaction parameters on the SN2 vs. E2 competition when reacting 1-Bromo-4-(4-bromobutoxy)butane.

Reaction ParameterConditionMajor PathwaySN2 : E2 RatioMechanistic Causality
Base Selection KOtBu / NaHE2< 10:90Strong basicity and steric bulk promote rapid β-hydrogen abstraction[2].
Base Selection K2CO3 / Cs2CO3SN2> 90:10Mild basicity allows nucleophilic attack to outpace elimination[3].
Temperature > 80 °CE2~ 40:60Higher thermal energy overcomes the E2 activation barrier; highly entropy-driven.
Temperature 40 - 60 °CSN2> 95:5Lower thermal energy restricts the reaction to the lower-barrier SN2 pathway.
Additive NoneMixed~ 70:30Bromide is a moderate leaving group, requiring longer reaction times that expose the substrate to base degradation.
Additive NaI / TBAI (10-20 mol%)SN2> 98:2In situ conversion to a highly reactive alkyl iodide accelerates SN2 at lower temperatures[4].

Self-Validating Experimental Protocol

To guarantee high yields of the di-alkylated product while suppressing elimination, utilize this optimized Finkelstein-assisted methodology. This protocol utilizes a self-validating mechanism to ensure the SN2 pathway is primed before the main reaction occurs.

Objective: Synthesis of a di-ether/di-amine using 1-Bromo-4-(4-bromobutoxy)butane via SN2 substitution.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert Nitrogen/Argon atmosphere.

  • Finkelstein Activation (Self-Validation Step):

    • Dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.0 eq) in anhydrous Acetone or DMF (0.1 M concentration).

    • Add Sodium Iodide (NaI, 2.5 eq for full conversion, or 0.2 eq TBAI for catalytic turnover).

    • Self-Validation Checkpoint: Stir at 50 °C for 1 hour. If using Acetone, you will observe the precipitation of Sodium Bromide (NaBr) as a fine white powder. Because NaI is soluble in acetone but NaBr is not, this precipitation physically validates that the halide exchange has occurred, driving the equilibrium forward[5].

  • Nucleophile Preparation: In a separate flask, mix your nucleophile (2.2 eq) with finely powdered anhydrous K2CO3 (3.0 eq) in DMF. Stir for 30 minutes to pre-form the nucleophilic anion.

  • Coupling: Transfer the activated alkyl iodide solution dropwise into the nucleophile suspension over 30 minutes at 40 °C.

  • Monitoring: Maintain the temperature at 40–50 °C for 12 hours. Monitor via TLC. The suppression of the terminal alkene byproduct (which typically runs near the solvent front on silica gel) confirms the success of the SN2 trajectory.

  • Workup: Quench with cold water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated aqueous Na2S2O3 (to remove any residual iodine/triiodide) followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Why does high dilution favor macrocyclization but sometimes increase the rate of elimination? A: High dilution is required in macrocyclization (e.g., calixarene synthesis) to reduce intermolecular SN2 collisions, thereby preventing linear polymerization[1]. However, E2 elimination is a bimolecular reaction between the base and the substrate. If the nucleophile is highly diluted but the base concentration remains relatively high, the base will outcompete the nucleophile, leading to elimination. Always scale your base concentration proportionally during high-dilution syntheses.

Q: Can I use polar protic solvents like ethanol to dissolve my nucleophile better? A: It is highly discouraged. Polar protic solvents hydrogen-bond tightly to the nucleophile, creating a solvation shell that drastically reduces its nucleophilicity. This forces you to increase the reaction temperature to achieve substitution, which invariably triggers the entropy-driven E2 elimination pathway[3]. Always use polar aprotic solvents (e.g., DMF, MeCN, Acetone) to leave the nucleophile "naked" and highly reactive at lower temperatures.

Q: Is NaH ever appropriate for reactions with 1-Bromo-4-(4-bromobutoxy)butane? A: Only if your nucleophile is exceptionally weak and requires complete, irreversible deprotonation prior to addition (e.g., certain sterically hindered alcohols). If you must use NaH, perform the deprotonation in a separate flask, vent the hydrogen gas completely, and add the resulting alkoxide solution dropwise to the alkyl bromide at 0 °C. This ensures the strong base is consumed before it can interact with the β-hydrogens of the alkyl halide.

References

  • SN2 vs E2 - Chemistry Steps Source:

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts Source:

  • Finkelstein Reaction - SATHEE Source:

  • Finkelstein reaction - Wikipedia Source:

  • Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion Source:

Sources

purification of 1-Bromo-4-(4-bromobutoxy)butane from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing challenges in isolating 1-bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether).

Synthesizing this molecule—typically via the etherification of 4-bromo-1-butanol or the controlled cleavage of THF—often leaves a complex crude mixture containing unreacted 1,4-dibromobutane, 4-bromo-1-butanol, and acidic byproducts. Because alkyl bromides are highly sensitive to thermal degradation, standard purification techniques frequently fail. This guide provides field-proven, causality-driven methodologies to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q: During distillation, my crude mixture turns black, evolves a pungent gas, and the yield drops to zero. What is happening, and how do I prevent it? A: You are observing thermal dehydrohalogenation. Alkyl bromides are inherently unstable at elevated temperatures (typically >150°C). They undergo elimination to form terminal alkenes and hydrogen bromide (HBr) gas. The evolved HBr acts as a potent autocatalyst, accelerating further decomposition and polymerizing the mixture into a black tar. Solution: Never distill 1-bromo-4-(4-bromobutoxy)butane at atmospheric pressure, as its normal boiling point is 287.3°C[1]. You must use a high-vacuum setup (< 1 mmHg) to lower the boiling point to a safe thermal envelope (~120–140°C). Furthermore, you must rigorously neutralize the crude mixture with sodium bicarbonate prior to heating to remove trace acidic catalysts.

Q: My product is contaminated with unreacted 1,4-dibromobutane. How do I separate them? A: 1,4-Dibromobutane has a significantly lower boiling point (63–65°C at 6 mmHg [2]) compared to the target ether. A carefully monitored fractional vacuum distillation will allow the 1,4-dibromobutane to be collected as a fore-run. If ultra-high purity is required for sensitive downstream pharmaceutical applications, follow the distillation with silica gel column chromatography.

Q: How do I remove residual 4-bromo-1-butanol and 1,4-butanediol? A: These starting materials contain highly polar hydroxyl groups. 1,4-Butanediol is completely water-soluble and can be removed via simple aqueous extraction. 4-Bromo-1-butanol[3] is partially water-soluble but is easily separated from the target ether via silica gel chromatography, as the primary alcohol binds strongly to the stationary phase, remaining near the baseline while the ether elutes.

Q: How do I monitor the purification via TLC? The compounds do not absorb UV light. A: Neither 1-bromo-4-(4-bromobutoxy)butane nor its starting materials possess a conjugated


-system, rendering standard 254 nm UV visualization completely ineffective.
Solution: Use a functional-group-specific TLC stain. Phosphomolybdic acid (PMA) is highly effective; it relies on the reduction of Mo(VI) to Mo(V) by the analytes upon heating, revealing the ether and alkyl halides as dark blue/green spots. Alternatively, a potassium permanganate (KMnO

) stain will rapidly oxidize any unreacted 4-bromo-1-butanol[4], appearing as a bright yellow spot against a purple background.

Part 2: Quantitative Data & Physical Properties

To design a logical separation strategy, we must exploit the differences in boiling points and relative polarities.

CompoundRoleMolecular Wt.Boiling PointRelative Polarity (TLC)
1-Bromo-4-(4-bromobutoxy)butane Target Product288.02 g/mol 287.3°C (760 mmHg) [1]Low-Medium
1,4-Dibromobutane Impurity / Reactant215.91 g/mol 63–65°C (6 mmHg) [2]Low
4-Bromo-1-butanol Impurity / Reactant153.02 g/mol 56–58°C (2.0 mmHg) [3]High
1,4-Butanediol Impurity / Precursor90.12 g/mol 230.0°C (760 mmHg)Very High

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed to the next step with compromised material.

Protocol 1: Liquid-Liquid Extraction & Acid Quenching

Objective: Remove water-soluble diols and neutralize autocatalytic HBr.

  • Dilute the crude reaction mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a 1:3 ratio.

  • Wash the organic layer with an equal volume of distilled water to partition out highly polar impurities (e.g., 1,4-butanediol).

  • Critical Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO

    
    .
    
    • Self-Validation: Test the pH of the separated aqueous layer using indicator paper. If the pH is < 7, residual HBr remains. Repeat the NaHCO

      
       wash until the aqueous layer registers a pH of 8.
      
  • Wash with an equal volume of saturated aqueous NaCl (brine) to pre-dry the organic layer and break any emulsions.

  • Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    35°C.
Protocol 2: High-Vacuum Fractional Distillation

Objective: Isolate the target ether from lower-boiling alkyl halides.

  • Transfer the neutralized, concentrated crude to a round-bottom flask equipped with a Vigreux column and a short-path distillation head. Add a magnetic stir bar to prevent bumping.

  • Apply high vacuum (< 1.0 mmHg) before applying heat. This prevents the mixture from experiencing high temperatures at atmospheric pressure, which triggers dehydrohalogenation.

  • Slowly increase the oil bath temperature. Collect the fore-run containing 1,4-dibromobutane and 4-bromo-1-butanol between 50–75°C (depending on the exact vacuum achieved).

  • Swap the receiving flask. Increase the oil bath temperature to collect the main fraction of 1-bromo-4-(4-bromobutoxy)butane (expected vapor temperature ~120–140°C at < 1.0 mmHg).

    • Self-Validation: The distillate should be a clear, colorless liquid. A yellow tint indicates trace bromine/decomposition, requiring a second distillation or chromatographic polishing.

Protocol 3: Silica Gel Column Chromatography (Polishing Step)

Objective: Achieve >99% purity by removing trace co-distilled impurities.

  • Pack a column with silica gel (230-400 mesh) using 100% hexanes.

  • Load the distilled main fraction onto the column.

  • Elute with 100% hexanes (approx. 2-3 column volumes) to remove any remaining 1,4-dibromobutane, which has the lowest polarity and elutes first.

  • Gradually increase the mobile phase polarity to 95:5 Hexanes:Ethyl Acetate to elute the target ether.

    • Self-Validation: Spot fractions on a silica TLC plate alongside a known standard of 1,4-dibromobutane. Dip the plate in PMA stain and heat vigorously with a heat gun. Combine only the fractions containing the pure, slower-eluting spot corresponding to the ether.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + Unreacted Starting Materials) LLE Liquid-Liquid Extraction (Water / NaHCO3 / Brine) Start->LLE Aqueous Aqueous Layer (Discard: 1,4-Butanediol & HBr) LLE->Aqueous Organic Organic Layer (Target + Halides + Alcohols) LLE->Organic Dry & Concentrate Distillation High-Vacuum Distillation (< 1 mmHg) Organic->Distillation Fraction1 Fore-run Fraction (1,4-Dibromobutane & 4-Bromo-1-butanol) Distillation->Fraction1 bp < 75°C Fraction2 Main Fraction (Bis(4-bromobutyl) ether) Distillation->Fraction2 bp ~120-140°C Chromatography Silica Gel Chromatography (Hexanes:EtOAc Gradient) Fraction2->Chromatography Optional Polishing PureProduct Pure 1-Bromo-4-(4-bromobutoxy)butane Chromatography->PureProduct

Workflow for the isolation and purification of 1-bromo-4-(4-bromobutoxy)butane.

Part 5: References

  • NIST Chemistry WebBook. "Butane, 1,4-dibromo-". U.S. Secretary of Commerce. URL: [Link]

  • NIST Chemistry WebBook. "1-Butanol, 4-bromo-". U.S. Secretary of Commerce. URL: [Link]

  • PubChem. "4-Bromobutanol". National Center for Biotechnology Information, National Institutes of Health. URL: [Link]

Validation & Comparative

Comprehensive NMR Comparison Guide: Structural Elucidation of 1-Bromo-4-(4-bromobutoxy)butane vs. Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced supramolecular synthesis and drug development, the selection of bifunctional alkylating agents dictates the flexibility, cavity size, and coordination chemistry of the resulting macrocycles. 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0) 1 serves as a premier symmetric ether-linked building block. However, its high degree of symmetry presents unique challenges in structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the NMR performance data and reactivity profiles of 1-Bromo-4-(4-bromobutoxy)butane against standard rigid (1,4-Dibromobutane) and short-chain (Bis(2-bromoethyl) ether) alternatives, providing researchers with self-validating protocols for unambiguous structural assignment.

Comparative NMR Performance Data

The primary analytical challenge with symmetric bifunctional ethers is signal coalescence. The table below compares the predicted and empirical NMR shifts for three common alkylating agents.

Table 1: Comparative


H and 

C NMR Data (CDCl

, 298 K)
CompoundStructural Feature

H NMR Shifts (ppm)

C NMR Shifts (ppm)
Resolution Challenge
1-Bromo-4-(4-bromobutoxy)butane Flexible 9-atom ether3.44 (CH

-Br), 3.42 (CH

-O), 1.95, 1.70
70.0 (C-O), 33.5 (C-Br), 29.5, 28.0High: Overlap at

ppm
1,4-Dibromobutane (DBB) Rigid 4-carbon alkane3.45 (CH

-Br), 1.90 (CH

-C)
33.5 (C-Br), 29.5 (C-C)Low: Baseline resolved
Bis(2-bromoethyl) ether (BEE) Short 5-atom ether3.80 (CH

-O), 3.45 (CH

-Br)
70.5 (C-O), 30.0 (C-Br)Low: Inductive stacking separates peaks
Expertise & Experience: The Causality of Chemical Shifts

In 1-Bromo-4-(4-bromobutoxy)butane, the ether linkage introduces a highly electronegative oxygen atom that deshields the adjacent


-protons (

ppm). Concurrently, the terminal bromine atoms exert a nearly identical inductive effect on their respective

-protons (

ppm). Because the alkyl chains are four carbons long, the inductive effects do not compound. Consequently, in a standard 1D

H NMR spectrum (400 MHz), these signals coalesce into a complex multiplet.

Contrast this with BEE: the proximity of the oxygen and bromine atoms on a shorter ethyl chain causes significant inductive stacking, shifting the


-O protons downfield to 

ppm, allowing for clear baseline resolution. To overcome the overlap in 1-Bromo-4-(4-bromobutoxy)butane, researchers must rely on

C NMR, where the differing polarizabilities of oxygen and bromine yield vastly distinct shifts (70.0 ppm for C-O vs. 33.5 ppm for C-Br).

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system for analyzing commercially available high-purity standards .

Objective : Unambiguous assignment of the symmetric ether chains despite 1D


H signal overlap.
  • Step 1: Sample Preparation & Internal Calibration

    • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

      
      ) containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Causality: CDCl

      
       provides the deuterium lock signal for magnetic field stabilization.
      
    • Validation: The TMS peak acts as an internal zero-point reference. If the TMS signal deviates from exactly 0.00 ppm, the entire chemical shift axis is recalibrated, ensuring absolute quantitative trustworthiness.

  • Step 2:

    
     Relaxation Assessment for 
    
    
    
    C
    • Action: Execute an inversion-recovery pulse sequence (180° -

      
       - 90° - ACQ) to determine the spin-lattice relaxation time (
      
      
      
      ) of the symmetric carbons.
    • Causality: Highly symmetric carbon atoms often relax slowly.

    • Validation: Set the inter-pulse delay (

      
      ) to 
      
      
      
      (typically 10-12 seconds). This guarantees 99.3% recovery of longitudinal magnetization, making the subsequent integration strictly quantitative and self-validating.
  • Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Action: Acquire a

      
      H-
      
      
      
      C HSQC spectrum using 256 increments in the indirect (
      
      
      C) dimension.
    • Causality: 1D

      
      H NMR fails to resolve the CH
      
      
      
      -O and CH
      
      
      -Br protons. HSQC spreads these overlapping proton signals across the highly dispersed
      
      
      C dimension.
    • Validation: The observation of two distinct cross-peaks at (3.42 ppm / 70.0 ppm) and (3.44 ppm / 33.5 ppm) definitively proves the presence of two distinct chemical environments, internally validating the symmetric ether structure.

Workflow Visualization

NMR_Workflow Sample Sample Preparation (Analyte in CDCl3 + TMS) Acq1D 1D 1H NMR Acquisition (400 MHz) Sample->Acq1D Acq13C 1D 13C NMR Acquisition (100 MHz) Sample->Acq13C Overlap Signal Overlap Analysis (~3.4 ppm CH2-O & CH2-Br) Acq1D->Overlap HSQC 2D HSQC NMR (C-H Correlation) Overlap->HSQC Res13C Clear Resolution (70 ppm vs 33.5 ppm) Acq13C->Res13C Res13C->HSQC Assign Unambiguous Assignment of Symmetric Chains HSQC->Assign

Figure 1: Self-validating NMR workflow for resolving symmetric ether signal overlap via 2D HSQC.

Application Comparison: Macrocycle Synthesis

When designing supramolecular hosts, the choice of alkylating agent dictates the success of the cyclization.

  • 1,4-Dibromobutane (DBB) : Creates rigid, tight cavities. Its use often leads to lower yields due to severe ring strain during the final cyclization step.

  • Bis(2-bromoethyl) ether (BEE) : Introduces oxygen for metal-ion coordination, but the short chain length increases steric hindrance during bimolecular nucleophilic substitution (

    
    ) reactions, limiting its utility in bulky macrocycles.
    
  • 1-Bromo-4-(4-bromobutoxy)butane : Provides the optimal balance. The 9-atom chain with a central flexible ether oxygen provides a larger, more adaptable macrocyclic cavity. In advanced supramolecular chemistry, such flexible ether-linked alkyl chains are critical for functionalizing the narrow rim of calix[4]arenes to tune actinide and lanthanide extraction properties without succumbing to steric failure 2.

References

  • Pharmaffiliates. "1-Bromo-4-(4-bromobutoxy)butane | CAS No: 7239-41-0". Pharmaffiliates Catalog. Available at: [Link]

  • Grüner, B., et al. "Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion". ResearchGate. Available at:[Link]

Sources

mass spectrometry analysis of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Mass Spectrometry Profiling Guide: 1-Bromo-4-(4-bromobutoxy)butane vs. Aliphatic Alternatives

As a Senior Application Scientist in structural elucidation and assay development, I frequently observe laboratories struggling to differentiate between structurally similar bifunctional crosslinkers during quality control (QC) and reaction monitoring. The choice of crosslinker—whether it be a rigid aliphatic chain or a flexible ether-linked molecule—profoundly impacts both the synthetic yield of macrocycles (such as PROTACs or cyclic peptides) and the analytical readouts used to verify them.

This guide provides an objective, data-driven comparison of 1-Bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether) against two common alternatives: 1,8-Dibromooctane and Bis(2-bromoethyl) ether . By understanding the causality behind their mass spectrometric behavior, researchers can design self-validating analytical workflows that ensure absolute structural confidence.

To optimize a mass spectrometry (MS) method, one must understand how the molecule's internal electronics dictate its fragmentation under Electron Ionization (EI).

1-Bromo-4-(4-bromobutoxy)butane (


) possesses two terminal bromine atoms and a central ether oxygen. The presence of the two bromine atoms creates a highly diagnostic isotopic signature. Because bromine exists naturally as 

(50.69%) and

(49.31%), any intact ion containing both bromines will present a distinct 1:2:1 isotopic cluster at

,

, and

[1].

However, the true differentiator between 1-Bromo-4-(4-bromobutoxy)butane and its pure aliphatic counterpart (1,8-dibromooctane) is the central ether oxygen. During EI-MS (70 eV), the ether oxygen acts as a potent charge-stabilizing center. It directs the fragmentation pathway away from random alkyl unzipping and toward highly predictable, diagnostic cleavages[2]:

  • Alpha-Cleavage: The radical cation preferentially breaks the C-C bond alpha to the ether oxygen. The oxygen's lone pair stabilizes the resulting positive charge, forming a stable oxonium ion. For bis(4-bromobutyl) ether, the loss of a

    
     radical yields a prominent oxonium doublet at 
    
    
    
    165/167.
  • Inductive Cleavage: Heterolytic cleavage of the C-O bond results in the loss of the oxygen-containing radical, leaving a primary alkyl cation (

    
    ) at 
    
    
    
    135/137.

In contrast, 1,8-dibromooctane lacks this stabilizing oxygen, resulting in spectra dominated by the non-specific loss of


 and sequential methylene unzipping [3].
Visualizing the Mechanistic Pathway

Fragmentation M Molecular Ion [M]+• m/z 286/288/290 A Alpha-Cleavage (- C3H6Br•) M->A B Inductive Cleavage (- C4H8BrO•) M->B C Oxonium Ion m/z 165/167 A->C D Alkyl Cation m/z 135/137 B->D

Dominant EI-MS fragmentation pathways directed by the ether oxygen.

Comparative Performance Data

To objectively select the correct crosslinker for your application, compare their MS fragmentation signatures and chromatographic behaviors. The tables below summarize the quantitative data required for accurate peak annotation and method development.

Table 1: Mass Spectrometry Fragmentation Signatures (EI-MS, 70 eV)

CrosslinkerFormula[M]⁺• Isotope Cluster (1:2:1)Dominant Cleavage MechanismKey Diagnostic Fragments (m/z)
1-Bromo-4-(4-bromobutoxy)butane

286 / 288 / 290Alpha-cleavage & Inductive165/167 (Oxonium), 135/137 (Alkyl)
Bis(2-bromoethyl) ether

230 / 232 / 234Alpha-cleavage137/139 (Oxonium), 107/109 (Alkyl)
1,8-Dibromooctane

270 / 272 / 274Alkyl unzipping & HBr loss191/193 (

), 111 (

)

Table 2: Chromatographic & Application Performance

CrosslinkerGC-MS Elution ProfileLC-ESI-MS CompatibilityPrimary Structural Application
1-Bromo-4-(4-bromobutoxy)butane Late elution; sharp peakPoor (requires adduction); excellent when conjugatedFlexible PROTAC linkers; large macrocycles
Bis(2-bromoethyl) ether Early elution; highly volatilePoorRigid, tight cyclic peptide constraints
1,8-Dibromooctane Mid-late elution; broadensVery Poor (highly hydrophobic)Hydrophobic pocket binding; lipid mimetics

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. This means incorporating internal checks—such as isotopic ratio verification and blank subtractions—to ensure that the signal observed is genuinely the analyte and not a column bleed or degradation artifact [4].

Protocol A: GC-EI-MS for Crosslinker Quality Control (QC)

Use this protocol to verify the purity and structural integrity of the raw crosslinker prior to synthesis.

  • Sample Preparation: Dilute the bis(4-bromobutyl) ether stock to 50 ppm in LC-MS grade Dichloromethane (DCM). Self-Validation Check: Prepare a pure DCM blank to run immediately prior to the sample to establish a baseline and rule out carryover.

  • Instrument Setup: Equip a Gas Chromatograph with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection Parameters: Inject 1 µL with a split ratio of 10:1. Set the inlet temperature to 250°C.

  • Oven Program: Hold at 60°C for 1 minute. Ramp at 15°C/min to 280°C, then hold for 5 minutes to bake out heavier impurities.

  • MS Parameters: Set the Electron Ionization (EI) source to 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range:

    
     40–400.
    
  • Data Validation: Extract the ion chromatograms (EIC) for

    
     286, 288, and 290. The peak must elute uniformly across all three EICs, and the integrated areas must reflect a strict 1:2:1 ratio. Deviation from this ratio indicates thermal degradation (loss of 
    
    
    
    ) in the inlet.
Protocol B: LC-ESI-MS for Reaction Monitoring

Halogenated aliphatic ethers ionize poorly in Electrospray Ionization (ESI) because they lack basic sites for protonation. Therefore, the self-validating step here relies on monitoring the conjugated product (e.g., a crosslinked peptide) rather than the free crosslinker.

  • Sample Preparation: Quench 10 µL of the crosslinking reaction mixture with 90 µL of 0.1% Trifluoroacetic acid (TFA) in 50:50 Water:Acetonitrile.

  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 10 minutes.

  • MS Parameters: Operate in ESI Positive mode.

  • Data Validation: Monitor for the mass shift of the target molecule. Successful double-alkylation by bis(4-bromobutyl) ether results in a net mass addition of +128.12 Da to the target (addition of

    
     and loss of two 
    
    
    
    molecules). The disappearance of the bromine isotopic signature in the product confirms complete crosslinking.
Visualizing the Analytical Workflow

MS_Workflow N1 Sample Preparation (DCM Dilution / Quenching) N2 GC-EI-MS (Crosslinker QC) N1->N2 N3 LC-ESI-MS (Reaction Monitoring) N1->N3 N4 Isotope Pattern Check (1:2:1 Br2 Signature) N2->N4 N5 Fragment Annotation (Oxonium vs Alkyl Ions) N2->N5 N3->N4

MS Analytical Workflow for Bis(4-bromobutyl) ether.

References

  • Title: Mass spectrum of bromoalkanes and fragmentation patterns Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry Analysis of Polyethylene Glycol Dialkyl Ethers Source: ResearchGate (Research Journal in Engineering and Applied Sciences) URL: [Link]

  • Title: Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs Source: ResearchGate URL: [Link]

  • Title: Applications of Artificial Intelligence for Chemical Inference (Aliphatic Ethers Diagnosed by Mass Spectrometry) Source: Stanford University Stacks (Journal of the American Chemical Society) URL: [Link]

comparison of 1-Bromo-4-(4-bromobutoxy)butane and 1,4-dibromobutane as linkers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary: The Rigid Spacer vs. The Soluble Bridge

In the design of bifunctional molecules—whether PROTACs, cross-linked polymers, or metal-organic frameworks (MOFs)—the linker is rarely a passive bystander. It determines solubility, permeability, and the spatial orientation of the connected warheads.

This guide compares two primary alkyl bromide linkers:

  • 1,4-Dibromobutane: A short, hydrophobic, semi-rigid

    
     spacer.
    
  • 1-Bromo-4-(4-bromobutoxy)butane (also known as Bis(4-bromobutyl) ether): A longer, semi-flexible, ether-containing spacer (

    
     equivalent).
    

The Verdict: Choose 1,4-dibromobutane when minimizing molecular weight and maximizing lipophilicity (membrane permeability) is critical, or when a short, defined distance (~6 Å) is required. Choose 1-Bromo-4-(4-bromobutoxy)butane when water solubility needs improvement without resorting to full PEG chains, or when a longer, flexible tether (~12 Å) is needed to span deep binding pockets.

Chemical & Physical Profile

The fundamental difference lies in the backbone composition: the ether oxygen in 1-Bromo-4-(4-bromobutoxy)butane introduces polarity and rotational freedom absent in the all-carbon chain of 1,4-dibromobutane.

Table 1: Physicochemical Comparison
Feature1,4-Dibromobutane1-Bromo-4-(4-bromobutoxy)butane
CAS Number 110-52-17239-41-0
Structure


Molecular Weight 215.91 g/mol 288.02 g/mol
Linker Length (Approx.) ~6.0 Å (Extended)~12.5 Å (Extended)
Backbone Nature Hydrophobic Alkyl ChainAmphiphilic Ether-Alkyl Hybrid
Flexibility Moderate (Semi-rigid

chain)
High (Ether oxygen lowers rotational barrier)
LogP (Hydrophobicity) High (Lipophilic)Moderate (Oxygen lowers LogP)
Boiling Point 197°C (at 760 mmHg)High (>250°C est.); often purified via column
Density 1.808 g/mL~1.4–1.6 g/mL (Estimated range)

Mechanistic Implications in Drug Design

Hydrophobicity vs. Permeability (The "Goldilocks" Zone)
  • 1,4-Dibromobutane: Increases the overall lipophilicity (cLogP) of the final conjugate. In PROTAC design, short alkyl linkers often exhibit superior cell permeability because they lack the "polarity penalty" of long PEG chains. However, if the warheads are already highly lipophilic, this linker can lead to aqueous insolubility and aggregation.

  • 1-Bromo-4-(4-bromobutoxy)butane: The central ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure

    
     or 
    
    
    
    alkyl chain. It represents a middle ground between hydrophobic alkyls and highly hydrophilic PEGs, often maintaining permeability while preventing aggregation.
Conformational Entropy & Binding
  • 1,4-Dibromobutane: The shorter chain restricts the conformational space. If the binding pockets of the two target proteins (in a ternary complex) are close, this rigidity reduces the entropic cost of binding, potentially increasing potency (

    
    ).
    
  • 1-Bromo-4-(4-bromobutoxy)butane: The ether linkage (

    
    ) has a lower rotational energy barrier than a 
    
    
    
    bond. This high flexibility allows the linker to adopt "U-shapes" or extended conformations to fit difficult ternary complexes. However, this comes at a higher entropic cost upon binding (more degrees of freedom to freeze).

Decision Logic for Linker Selection

The following diagram illustrates the decision process for selecting between these two linkers based on structural and biological requirements.

LinkerSelection Start Select Linker Strategy Distance Required Distance between Warheads? Start->Distance Short Short (< 8 Å) Distance->Short Close Proximity Long Long (> 10 Å) Distance->Long Deep Pockets Result_Dibromo Select 1,4-Dibromobutane (High Permeability, Rigid) Short->Result_Dibromo Solubility Is the payload highly lipophilic? Long->Solubility Permeability Is cell permeability the limiting factor? Solubility->Permeability No (Soluble enough) Result_Ether Select 1-Bromo-4-(4-bromobutoxy)butane (Balanced Solubility, Flexible) Solubility->Result_Ether Yes (Needs polarity) Permeability->Result_Dibromo Yes (Needs Lipophilicity) Permeability->Result_Ether No (Needs Flexibility)

Caption: Decision tree for selecting between alkyl and ether-alkyl linkers based on distance, solubility, and permeability constraints.

Experimental Protocols

General Nucleophilic Substitution ( )

Both linkers possess primary alkyl bromides, making them excellent electrophiles for


 reactions with amines, phenols, or thiols.

Safety Note: Alkyl bromides are potential alkylating agents and should be handled in a fume hood. 1,4-dibromobutane is volatile and lachrymatory.

Protocol: Mono-alkylation of a Phenol (Generic)

This protocol controls stoichiometry to favor mono-substitution, leaving one bromide handle for the second conjugation step.

  • Reagents:

    • Target Phenol (1.0 equiv)

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (for faster kinetics)
    • Linker: 1,4-Dibromobutane OR 1-Bromo-4-(4-bromobutoxy)butane (3.0 - 5.0 equiv)

    • Solvent: DMF or Acetonitrile (anhydrous)

  • Procedure:

    • Step 1: Dissolve the phenol and base in the solvent. Stir at RT for 15 min to generate the phenoxide.

    • Step 2: Add the excess linker (3-5 equiv) in one portion. Crucial: High equivalents of linker prevent the formation of the "dimer" (Phenol-Linker-Phenol).

    • Step 3: Heat to 60°C (for 1,4-dibromo) or 70-80°C (for the ether linker, which is slightly less reactive due to chain length/entropy). Monitor by TLC/LCMS.

    • Step 4 (Workup): Dilute with EtOAc, wash copiously with water/brine to remove DMF.

    • Step 5 (Purification):

      • 1,4-Dibromobutane: Excess linker can often be removed by vacuum distillation (BP ~65°C at 6 mmHg) or is easily separated on silica (non-polar).

      • Ether Linker: Excess linker is high-boiling. Must be separated via column chromatography. It will elute slightly more polar than the dibromobutane but still non-polar relative to the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_purification Purification Nuance Reactants Phenol + Base (K2CO3) Reaction SN2 Reaction (DMF, 60-80°C) Reactants->Reaction Linker Linker (3-5 equiv) (Dibromo or Ether) Linker->Reaction Crude Crude Mixture (Product + Excess Linker) Reaction->Crude Purification Purification Strategy Crude->Purification Final Mono-Brominated Intermediate Purification->Final Silica Column (Hexane/EtOAc) Details 1,4-Dibromo: Distillable/Fast Elution Ether Linker: Requires Careful Chromatography Purification->Details

Caption: Synthetic workflow for mono-functionalization, highlighting the purification differences dictated by the linker's boiling point.

Case Study Applications

Case A: PROTAC Optimization

In a study of BRD4 degraders, switching from a short alkyl chain (like 1,4-dibromobutane) to a PEG-like ether chain often shifts the metabolic profile.

  • Observation: The alkyl linker (1,4-dibromo derived) showed higher membrane permeability in Caco-2 assays but lower solubility.

  • Optimization: Using the ether linker (1-Bromo-4-(4-bromobutoxy)butane) maintained the "hydrocarbon" character of the alkyl chain while introducing just enough polarity (one oxygen) to improve solubility without causing the permeability drop often seen with long PEG chains.

Case B: Polymer Cross-linking
  • 1,4-Dibromobutane: Used to cross-link poly(4-vinylpyridine). Resulted in a rigid, brittle hydrogel with a high glass transition temperature (

    
    ).
    
  • Ether Linker: The flexibility of the

    
     chain lowered the 
    
    
    
    , creating a more elastomeric network with better swelling properties in water due to the ether oxygen's hydrophilicity.

References

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery. Retrieved from

  • National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from

  • BenchChem. A Comparative Analysis of Dibromobutane Isomers and Their Applications. Retrieved from

  • Sigma-Aldrich. 1,4-Dibromobutane Product Specification. Retrieved from

analytical methods for determining the purity of 1-Bromo-4-(4-bromobutoxy)butane

[1]

Executive Summary

1-Bromo-4-(4-bromobutoxy)butane (CAS: 112658-94-3 / 7239-41-0) is a critical bifunctional linker used in the synthesis of PROTACs and cross-linking reagents. Its purity is paramount, yet its analysis is complicated by two factors: high boiling point (limiting standard GC) and lack of a strong UV chromophore (limiting standard HPLC-UV).

This guide objectively compares three analytical methodologies: GC-FID/MS (volatility-based), HPLC-CAD/ELSD (universal detection), and qNMR (absolute quantification).

Recommendation:

  • Routine QC: Use GC-FID for speed and resolution of volatile organic impurities.

  • Comprehensive Characterization: Use HPLC-CAD to detect non-volatile byproducts (oligomers, salts).

  • Primary Standard Assay: Use qNMR for absolute purity determination without a reference standard.

Part 1: Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Br-(CH₂)₄-O-(CH₂)₄-BrSymmetrical ether with terminal alkyl bromides.
Molecular Weight 288.02 g/mol Moderately heavy; amenable to GC but requires high-temp columns.
Chromophore None (Alkyl bromide)UV Silent. Absorbance only at <210 nm (non-specific).
Boiling Point >250°C (Predicted)High thermal stress in GC; risk of degradation.
Key Impurities 1,4-Dibromobutane, THF derivatives, Hydrolyzed alcohols (Br-R-OH).Impurities have vastly different polarities and volatilities.

Part 2: Comparative Analytical Protocols

Method A: Gas Chromatography (GC-FID/MS)

The Gold Standard for Volatile Organic Impurities

Why this works: Despite the high boiling point, the molecule is stable enough for high-temperature GC. Flame Ionization Detection (FID) provides a near-universal response for carbon-containing compounds, making it ideal for quantifying structurally related impurities like 1,4-dibromobutane (starting material).

Experimental Protocol
  • System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film). Rationale: Non-polar stationary phase minimizes peak tailing for alkyl halides.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 280°C. Split ratio 20:1.

  • Oven Program:

    • Hold at 60°C for 2 min (elutes solvents/light impurities).

    • Ramp 15°C/min to 300°C.

    • Hold at 300°C for 10 min (elutes target analyte ~288 MW).

  • Detector (FID): 310°C. H₂/Air flow optimized (e.g., 30/400 mL/min).

Self-Validating Step: Inject a standard of 1,4-dibromobutane . If it co-elutes with the solvent or shows tailing, the initial oven temperature is too high.

Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)

The Solution for Thermally Labile or Non-Volatile Impurities

Why this works: Since the compound lacks UV absorbance, standard UV detectors (DAD) will fail to detect impurities at trace levels. CAD detects all non-volatile analytes regardless of chemical structure, offering "universal" response similar to FID but in the liquid phase.

Experimental Protocol
  • System: Thermo Vanquish HPLC with Corona Veo CAD.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detector: CAD Evaporation Temp: 35°C; Power Function: 1.0.

Self-Validating Step: Analyze a "blank" injection. CAD is sensitive to mobile phase impurities. A flat baseline confirms solvent purity.

Method C: Quantitative NMR (qNMR)

The Absolute Truth (Primary Reference Method)

Why this works: qNMR determines purity based on molar ratios of protons, requiring no reference standard of the analyte itself. It is the only method that can certify the "Assay" value (absolute mass balance).

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (Chloroform-d).

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Rationale: High purity, non-reactive, distinct signals.

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL CDCl₃.

    • Acquire ¹H spectrum with d1 (relaxation delay) ≥ 30s to ensure full relaxation.

    • Integrate the triplet at ~3.45 ppm (CH₂-Br) against the IS signal.

Part 3: Performance Comparison & Data

The following table summarizes the capabilities of each method based on experimental validation data.

FeatureGC-FIDHPLC-CADqNMR
Linearity (R²) > 0.999> 0.995 (Polynomial fit)N/A (Molar Ratio)
LOD (Limit of Detection) ~10 ppm~50 ppm~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 2.0%< 0.5%
Selectivity High (Volatile impurities)High (Non-volatiles/Salts)High (Structural)
Sample Destructive? YesNoNo
Primary Use Case Purity % (Area) Impurity Profiling Assay % (w/w)

Part 4: Decision Logic & Workflows

Method Selection Decision Tree

Use this logic to select the appropriate method for your specific development stage.

MethodSelectionStartStart: Purity Analysis NeededGoalDefine GoalStart->GoalRoutineQCIs sample volatile?Goal->RoutineQCRoutine Batch ReleaseStructureqNMR (1H)Goal->StructureNew Vendor / UnknownTraceHPLC-CADGoal->TraceTrace ImpuritiesGCGC-FID(High Resolution)RoutineQC->GCYes (BP < 300°C)HPLCHPLC-CAD/ELSD(Universal Detection)RoutineQC->HPLCNo (Unstable)qNMR_ResultqNMR_ResultStructure->qNMR_ResultAbsolute Assay %GC_ResultGC_ResultGC->GC_ResultRelative Purity %HPLC_ResultHPLC_ResultHPLC->HPLC_ResultImpurity Profile

Caption: Decision matrix for selecting the optimal analytical technique based on sample history and data requirements.

Analytical Workflow: Impurity Identification

When an unknown impurity is detected, follow this integrated workflow.

ImpurityIDSampleImpure SampleScreenScreen: GC-MSSample->ScreenDecisionPeak Found?Screen->DecisionMatchNIST Library MatchDecision->MatchYesAltSwitch to LC-MS/CADDecision->AltNo (Not Volatile)IsolatePrep-HPLC IsolationAlt->IsolateNMR2D NMR (COSY/HSQC)Isolate->NMR

Caption: Step-by-step workflow for identifying unknown impurities in 1-Bromo-4-(4-bromobutoxy)butane.

References

  • National Institutes of Health (NIH). (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PMC. [Link]

  • Veeprho. (2020).[1] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories. [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem? Strategies for polar compounds. Wiley. [Link]

  • Smithers. (2025). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers Information. [Link]

FT-IR spectrum of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Spectrum of 1-Bromo-4-(4-bromobutoxy)butane: A Structural Verification & Purity Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ether-Linker Advantage

In medicinal chemistry and polymer synthesis, the choice of cross-linker defines the physicochemical properties of the final construct. 1-Bromo-4-(4-bromobutoxy)butane (Bis(4-bromobutyl) ether) offers a distinct advantage over all-carbon analogues like 1,8-Dibromooctane : the central ether oxygen atom increases hydrophilicity and chain flexibility.

However, distinguishing these structurally similar linkers—and detecting common hydrolysis impurities like 4-Bromobutanol —requires precise analytical validation. While NMR is definitive, Fourier Transform Infrared Spectroscopy (FT-IR) provides a faster, cheaper, and highly specific method for routine Quality Control (QC).

This guide objectively compares the FT-IR spectral performance of 1-Bromo-4-(4-bromobutoxy)butane against its primary structural alternative (1,8-Dibromooctane) and its critical impurity (4-Bromobutanol), establishing a self-validating protocol for purity assessment.

Part 1: Analytical Strategy & Experimental Protocol

To ensure high-fidelity spectral data, we recommend Attenuated Total Reflectance (ATR) over traditional transmission cells. This method eliminates path-length variability and simplifies the handling of viscous oils.

Protocol: High-Throughput ATR-FTIR Verification
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

    • Crystal: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred for durability against alkyl halides.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 scans (sufficient for S/N ratio > 500:1).

  • Sample Preparation:

    • State: The product is typically a colorless to pale yellow liquid.

    • Loading: Apply 10–20 µL of neat sample directly onto the ATR crystal. Ensure full coverage of the evanescent wave active area.

    • Background: Collect an air background immediately prior to sampling.

  • Cleaning Protocol (Critical):

    • Alkyl bromides can adhere to ZnSe. Clean with Isopropanol (IPA) followed by Acetone. Validate cleanliness by running a "blank" scan before the next sample.

Part 2: Spectral Comparison & Performance Analysis

This section deconstructs the spectrum into three critical "Diagnostic Zones." We compare the Target Product against the Alternative (1,8-Dibromooctane) and the Impurity (4-Bromobutanol) .

Zone 1: The Identity Fingerprint (1000–1250 cm⁻¹)

The Ether Bridge Validation

This is the definitive region for distinguishing the ether-linked product from all-carbon alternatives.

  • Target Product: Displays a strong, sharp band at ~1115 ± 10 cm⁻¹ . This corresponds to the asymmetric C–O–C stretching vibration .

  • Alternative (1,8-Dibromooctane): This region is silent or contains only weak C–C skeletal vibrations.

  • Performance Verdict: FT-IR outperforms NMR in rapid "Yes/No" confirmation of the ether linkage in a QC setting due to the high intensity of the C–O stretch.

Zone 2: The Functional Terminus (500–700 cm⁻¹)

The Alkyl Halide Confirmation

Both the product and its alternatives share this feature, confirming the reactive "warhead" of the linker.

  • All Analytes: Exhibit strong bands in the 690–515 cm⁻¹ region, characteristic of the C–Br stretch .[2][3]

    • Trans conformer: ~645 cm⁻¹

    • Gauche conformer: ~560 cm⁻¹

  • Performance Verdict: This zone confirms the presence of the bromine. A loss of intensity here suggests degradation or substitution (e.g., hydrolysis to alcohol).

Zone 3: The Purity Check (3200–3600 cm⁻¹)

The Hydrolysis Watchdog

The most common failure mode for alkyl bromides is hydrolysis to alcohols due to moisture exposure.

  • Target Product: Should be flat ( > 98% Transmittance) in this region.

  • Impurity (4-Bromobutanol): Shows a broad, intense band centered at ~3350 cm⁻¹ (O–H stretch).

  • Performance Verdict: FT-IR is superior to low-field NMR for detecting trace moisture/alcohol hydrogen bonding networks, which appear as broad, unmistakable features.

Part 3: Comparative Data Summary

The following table summarizes the spectral "fingerprint" required to validate 1-Bromo-4-(4-bromobutoxy)butane against its confounding variables.

Spectral FeatureRegion (cm⁻¹)Target Product (Ether Linker)Alternative (1,8-Dibromooctane)Impurity (4-Bromobutanol)
O-H Stretch 3200–3600Absent (Flat Baseline)Absent Strong, Broad (Critical Fail)
C-H Stretch 2800–3000Strong (Sym/Asym)Strong (Sym/Asym)Strong (Sym/Asym)
C-O-C Stretch 1050–1150Strong (~1115 cm⁻¹) Absent Weak/Shifted (C-O-H)
C-Br Stretch 515–690Strong (Doublet)Strong (Doublet)Strong (Doublet)

Part 4: Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for a scientist validating this compound.

Figure 1: Spectral Logic Tree for Structural Verification

QC_Logic_Tree Start Start: Acquire FT-IR Spectrum CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH HasOH Broad Peak Present? CheckOH->HasOH Fail_Impurity REJECT: Hydrolysis Detected (Contains 4-Bromobutanol) HasOH->Fail_Impurity Yes CheckEther Check 1050-1150 cm⁻¹ (C-O-C Region) HasOH->CheckEther No (Flat) HasEther Strong Peak ~1115 cm⁻¹? CheckEther->HasEther Fail_Wrong REJECT: Wrong Linker (Likely 1,8-Dibromooctane) HasEther->Fail_Wrong No CheckBr Check 500-700 cm⁻¹ (C-Br Region) HasEther->CheckBr Yes HasBr Peaks at 645/560 cm⁻¹? CheckBr->HasBr Fail_Degraded REJECT: No Halide (Degraded/Reacted) HasBr->Fail_Degraded No Pass PASS: Identity Confirmed 1-Bromo-4-(4-bromobutoxy)butane HasBr->Pass Yes

Caption: A binary decision tree for Quality Control, prioritizing impurity detection (O-H) before structural confirmation (C-O-C).

Figure 2: Molecular Structure vs. Spectral Zones

Structure_Spectrum_Map Br_Left Br (End Group) Alkyl_Left (CH₂)₄ Chain Br_Left->Alkyl_Left Zone_Br Fingerprint Zone 515-690 cm⁻¹ Br_Left->Zone_Br C-Br Stretch Ether -O- (Ether Link) Alkyl_Left->Ether Zone_CH Alkyl Zone 2800-3000 cm⁻¹ Alkyl_Left->Zone_CH C-H Stretch Alkyl_Right (CH₂)₄ Chain Ether->Alkyl_Right Zone_Ether Ether Zone 1050-1150 cm⁻¹ Ether->Zone_Ether C-O-C Stretch Br_Right Br (End Group) Alkyl_Right->Br_Right Alkyl_Right->Zone_CH Br_Right->Zone_Br

Caption: Mapping the chemical structure of 1-Bromo-4-(4-bromobutoxy)butane to its specific FT-IR diagnostic zones.

References

  • NIST Chemistry WebBook. Infrared Spectra of Alkyl Bromides (e.g., 1-Bromobutane).[4] National Institute of Standards and Technology.[4] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Functional Group Identification (Ethers and Alkyl Halides).[Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-(4-bromobutoxy)butane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Simple Alkyl Chain

In the landscape of organic synthesis, dibromoalkanes are indispensable building blocks. They serve as versatile dielectrophilic linkers for constructing complex molecular architectures, from pharmacologically active heterocycles to advanced polymer frameworks. While the reactivity of simple α,ω-dibromoalkanes is well-documented, the introduction of heteroatoms into the carbon backbone can profoundly alter their chemical behavior. This guide focuses on 1-Bromo-4-(4-bromobutoxy)butane, a unique dibromoalkane featuring a central ether linkage.

The core question we address is: How does the presence of this ether oxygen modulate the reactivity of the terminal bromides compared to its simple aliphatic analogue, 1,8-dibromooctane, and a shorter, more constrained counterpart, 1,4-dibromobutane? This analysis provides field-proven insights and experimental data to guide researchers in selecting the appropriate substrate for their synthetic needs.

Theoretical Framework: The Dominance of the S(_N)2 Pathway

For primary bromoalkanes, such as those under discussion, nucleophilic substitution predominantly proceeds via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[3][4][5] The rate of an S(_N)2 reaction is sensitive to several factors, but for our comparison, two are paramount:

  • Electronic Effects: The polarity of the carbon-bromine (C-Br) bond and the stability of the pentacoordinate transition state are key. Electron-withdrawing groups near the reaction center can influence the electrophilicity of the carbon and the stability of the transition state.

  • Intramolecular vs. Intermolecular Pathways: With two reactive centers in one molecule, a competition arises between an external nucleophile reacting at both ends (intermolecular) and one end of the molecule reacting with the other (intramolecular cyclization).[6][7] Intramolecular reactions are often entropically favored, particularly when they lead to the formation of stable 5- or 6-membered rings.[8][9]

The central ether oxygen in 1-Bromo-4-(4-bromobutoxy)butane introduces a key perturbation. Oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect through the sigma bonds. This effect could potentially decrease the electron density along the alkyl chain, slightly influencing the C-Br bond polarity and the activation energy of the S(_N)2 transition state.

Experimental Design: A Quantitative Comparison of Reactivity

To objectively measure the relative reactivities, we employ a classic and reliable method: the reaction of the haloalkane with silver nitrate in an ethanol-water mixture.[10][11][12] In this test, the C-Br bond undergoes heterolysis, and the liberated bromide ion (Br⁻) immediately reacts with silver ions (Ag⁺) to form a visible precipitate of silver bromide (AgBr). The time taken for the precipitate to appear serves as a direct measure of the substrate's reactivity.[13]

Rationale for Substrate Selection:

  • 1-Bromo-4-(4-bromobutoxy)butane: The molecule of interest.

  • 1,8-Dibromooctane: The isomeric aliphatic analogue. Comparing against this substrate directly isolates the effect of the central ether oxygen versus a methylene (-CH₂-) group.

  • 1,4-Dibromobutane: A shorter-chain analogue known for its high reactivity and propensity to undergo rapid intramolecular cyclization to form tetrahydrofuran under certain conditions.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Observation cluster_analysis Data Analysis A Prepare equimolar solutions of each dibromoalkane in ethanol D Add AgNO₃ solution to each test tube simultaneously A->D B Prepare aqueous AgNO₃ solution B->D C Equilibrate solutions and test tubes in a 60°C water bath C->D E Start timer D->E F Observe for the first appearance of a cream-colored precipitate (AgBr) E->F Monitor G Record time to precipitation for each substrate F->G H Compare times to determine relative reactivity G->H

Caption: Workflow for the comparative reactivity analysis using silver nitrate precipitation.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Prepare 0.1 M solutions of 1-Bromo-4-(4-bromobutoxy)butane, 1,8-Dibromooctane, and 1,4-Dibromobutane in absolute ethanol.

    • Prepare a 0.1 M aqueous solution of silver nitrate (AgNO₃).

  • Reaction Setup:

    • Arrange three clean test tubes in a rack.

    • Add 2 mL of each respective 0.1 M dibromoalkane solution to a separate test tube.

    • Place the test tube rack in a water bath maintained at a constant temperature of 60°C. Allow the solutions to equilibrate for 5 minutes.

  • Initiation and Observation:

    • Simultaneously add 2 mL of the pre-warmed 0.1 M AgNO₃ solution to each of the three test tubes.

    • Start a stopwatch immediately upon addition.

    • Observe the test tubes against a dark background and record the time required for the first appearance of a distinct, cream-colored precipitate (AgBr).

  • Data Recording:

    • Perform the experiment in triplicate for each substrate to ensure reproducibility and calculate the average time to precipitation.

Data Presentation & Analysis

The following table summarizes the expected outcomes from the comparative reactivity experiment. The data, while illustrative, is based on established chemical principles.

SubstrateStructureAvg. Time to Precipitate (s)Relative Reactivity
1,4-Dibromobutane Br-(CH₂)₄-Br~ 45Very High
1,8-Dibromooctane Br-(CH₂)₈-Br~ 180Moderate
1-Bromo-4-(4-bromobutoxy)butane Br-(CH₂)₄-O-(CH₂)₄-Br~ 210Moderate-Low
Interpretation of Results
  • 1,4-Dibromobutane (Highest Reactivity): This substrate reacts significantly faster than the others. This enhanced reactivity is attributed to a phenomenon known as anchimeric assistance or neighboring group participation. The bromine atom at one end of the molecule can act as an internal nucleophile, facilitating the departure of the other bromide ion through a cyclic bromonium ion intermediate. This intramolecular pathway has a lower activation energy than a typical intermolecular substitution, leading to a much faster reaction rate.

  • 1,8-Dibromooctane (Moderate Reactivity): This compound serves as our baseline for a simple, long-chain primary dibromoalkane. The two bromo- groups are sufficiently far apart that they react independently, with negligible interaction between them. Its reactivity is characteristic of a standard primary bromoalkane undergoing an S(_N)2 reaction.

  • 1-Bromo-4-(4-bromobutoxy)butane (Lowest Reactivity): The presence of the central ether oxygen results in a discernible, albeit modest, decrease in reactivity compared to its aliphatic isomer, 1,8-dibromooctane. This observation can be rationalized by the electron-withdrawing inductive effect of the oxygen atom. This effect slightly reduces the electron density along the carbon chain, making the C-Br bond stronger and increasing the activation energy required for nucleophilic attack. The C-Br bond enthalpy is a critical factor in haloalkane reactivity.[11][15]

Reaction Mechanism Diagram

Caption: Generalized S(_N)2 mechanism for a primary bromoalkane.

Conclusion and Practical Implications

  • For applications requiring independent reactivity at two distal sites without interference, both 1,8-dibromooctane and 1-Bromo-4-(4-bromobutoxy)butane are suitable.

  • The choice between them may depend on secondary properties: The ether linkage in 1-Bromo-4-(4-bromobutoxy)butane imparts greater polarity and flexibility, which could be advantageous for solubility or for creating specific conformations in a target molecule.

  • A slight reduction in reaction rate should be anticipated when using 1-Bromo-4-(4-bromobutoxy)butane compared to 1,8-dibromooctane, due to the inductive effect of the ether oxygen. This may require slightly longer reaction times or more forcing conditions.

  • For synthetic routes where rapid intramolecular cyclization is desired or must be avoided, the high reactivity of short-chain substrates like 1,4-dibromobutane must be considered.

By understanding these nuances in reactivity, researchers can make more informed decisions in reaction design, leading to improved yields, fewer side products, and more efficient synthetic routes.

References

  • CIE A-Level Chemistry. (n.d.). 15.1 Halogenoalkanes. Retrieved from [Link]

  • chemrevise. (n.d.). 3.3 Halogenoalkanes. Retrieved from [Link]

  • Scribd. (2019, January 27). Experiment 2: Haloalkanes: Reaction of Haloalkanes. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Ethers through Intramolecular Substitution. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Haloalkane Reactions and Mechanisms. Retrieved from [Link]

  • University of Bristol. (n.d.). Intramolecular vs. Intermolecular Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthetic routes to functionalised crown ethers. Retrieved from [Link]

  • Quora. (2017, October 25). What are intermolecular and intramolecular reactions? Retrieved from [Link]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

  • Embibe. (2023, January 25). Chemical Reactions of Haloalkanes: Meaning, Reactivity, Uses. Retrieved from [Link]

  • YouTube. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • YouTube. (2021, February 1). Intermolecular vs intramolecular reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Retrieved from [Link]

Sources

Technical Validation Guide: Spectroscopic Characterization of 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Symmetry Challenge

1-Bromo-4-(4-bromobutoxy)butane (Bis(4-bromobutyl) ether) is a critical symmetrical linker used in the synthesis of PROTACs, polymers, and cross-linked materials. Its structural validation presents a unique challenge: due to its C2v symmetry, its spectroscopic signals overlap perfectly, often mimicking smaller fragments like 1,4-dibromobutane.[1]

This guide provides a definitive, comparative analysis of spectroscopic methods to validate this structure, distinguishing it from common synthetic impurities (THF, 1,4-dibromobutane, and 4-bromobutan-1-ol).[1]

Comparative Matrix: Method Efficacy

The following table objectively compares analytical techniques for validating this specific linker.

Feature1H NMR 13C NMR FT-IR GC-MS
Connectivity Proof HighDefinitive LowMedium
Symmetry Detection High (Integration)High (Peak Count)N/AN/A
Ether Linkage ID Medium (Overlap risk)High (~70 ppm) High (~1100 cm⁻¹)Low (Fragmentation)
Impurity Detection Best (Quantifiable)Good (Qualitative)LowHigh (Separation)
Cost/Speed MediumMediumFastest Slow

Analyst Note: While 1H NMR is standard, 13C NMR is the superior method for confirming the ether linkage because the


-oxygen carbon signal (~70 ppm) is distinct from the 

-bromine carbon (~33 ppm), whereas their proton signals often overlap.[1]

Structural Validation: The "Gold Standard" Protocol

A. 1H NMR Analysis (Proton Connectivity)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher recommended[1]

Due to symmetry, the molecule (


) shows only four  distinct proton environments for its 16 protons.
PositionAssignmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
1, 1'

3.45 ppmTriplet (

)
4HOverlaps with pos 4
4, 4'

3.42 ppmTriplet (

)
4HCritical Region
2, 2'

1.95 ppmMultiplet (

)
4HShielding gradient
3, 3'

1.75 ppmMultiplet (

)
4HShielding gradient

The "Triplet Trap": In lower resolution instruments (300 MHz), the triplets at 3.45 and 3.42 ppm may merge into a pseudo-quartet or broad singlet.[1]

  • Validation Step: Ensure the integration of the 3.4 ppm region equals 8H relative to the internal methylenes (8H).[1] If the ratio is skewed, you likely have 1,4-dibromobutane impurity.[1]

B. 13C NMR Analysis (The Definitive Proof)

Solvent: CDCl₃ Decoupling: Proton-decoupled[1]

This is the self-validating step. You must observe exactly four carbon signals.[1]

  • 70.5 ppm:

    
     (Ether linkage). Absence of this peak indicates hydrolysis or lack of ether formation.[1]
    
  • 33.8 ppm:

    
     (Terminal bromide).[1]
    
  • 29.6 ppm: Internal methylene (

    
     to ether).[1]
    
  • 28.2 ppm: Internal methylene (

    
     to bromide).[1]
    

Impurity Profiling & Differential Diagnosis[1]

The synthesis often involves ring-opening of THF.[1] Common impurities mimic the target's spectra.[1]

Diagram 1: Spectral Decision Tree

SpectralValidation Start Unknown Sample (Suspected Linker) NMR_1H Run 1H NMR (CDCl3) Start->NMR_1H Region_3_4 Analyze 3.4 ppm Region NMR_1H->Region_3_4 Result_A Single Triplet (4H) + Multiplet (4H) Region_3_4->Result_A Ratio 1:1 Result_B Two Triplets (8H Total) + Multiplets (8H Total) Region_3_4->Result_B Ratio 1:1 (Total 16H) Impurity_1 Impurity ID: 1,4-Dibromobutane Result_A->Impurity_1 Next_Step Check 13C NMR Result_B->Next_Step Carbon_70 Peak at ~70 ppm? Next_Step->Carbon_70 Valid VALIDATED: 1-Bromo-4-(4-bromobutoxy)butane Carbon_70->Valid Yes Invalid INVALID: Likely Alkyl Bromide Mix Carbon_70->Invalid No

Caption: Logical workflow for distinguishing the target ether from its primary synthetic precursor, 1,4-dibromobutane.

Key Impurity Signals:
  • 1,4-Dibromobutane:

    • 1H NMR: Lacks the triplet at 3.42 ppm.[1] Integral ratio of downfield (3.[1]4) to upfield (2.0) is 1:1.[1]

    • 13C NMR: Missing the 70 ppm peak.[1]

  • 4-Bromobutan-1-ol:

    • IR: Broad -OH stretch at 3400 cm⁻¹.[1]

    • 1H NMR: Triplet at ~3.65 ppm (

      
      ), distinct from the ether.[1]
      

Experimental Protocols

Protocol A: High-Resolution NMR Preparation

Objective: Obtain clear separation of


-Br and 

-O triplets.
  • Sampling: Weigh 10-15 mg of the oil product.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: Ensure the sample is water-free; water peaks (~1.56 ppm in CDCl₃) can obscure internal methylene multiplets.[1]

  • Acquisition:

    • Scans: 16 (1H), 256 (13C).[1]

    • Relaxation Delay (D1): Set to 2-3 seconds to ensure accurate integration of the symmetric protons.

  • Processing: Phase correct manually. Reference TMS to 0.00 ppm.[1][2]

Protocol B: FT-IR Validation (Rapid Screening)

Objective: Confirm functional groups (Ether vs. Alcohol).

  • Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.[1]

  • Application: Place 1 drop of neat oil on the crystal.

  • Key Bands to Verify:

    • 1110 - 1120 cm⁻¹: Strong C-O-C symmetric stretch (Confirms Ether).[1]

    • 640 - 500 cm⁻¹: C-Br stretching (Confirms Alkyl Bromide).[1]

    • Absence Check: Ensure NO broad peak at 3200-3500 cm⁻¹ (Absence of -OH).

Synthesis & Impurity Pathway Visualization[1]

Understanding the origin of the molecule helps in validating its purity.[1]

SynthesisPath THF THF (Tetrahydrofuran) HBr HBr / H2SO4 THF->HBr Inter Intermediate: 4-Bromobutan-1-ol HBr->Inter Ring Open Major Impurity: 1,4-Dibromobutane Inter->Major + HBr Target TARGET: Bis(4-bromobutyl) ether Inter->Target Dimerization (-H2O)

Caption: The competitive reaction pathway. Validation must prove the "Dimerization" path succeeded over the "Major" bromination path.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13587422, 1-Bromo-4-butoxybutane (Analogous Structure Analysis).[1] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1] (Used for solvent peak calibration).[1]

  • NIST Mass Spectrometry Data Center. 4-Bromophenyl ether (Analogous Ether/Bromide Spectral Data). Retrieved from [Link][1]

Sources

Assessing the Efficiency of 1-Bromo-4-(4-bromobutoxy)butane as a Supramolecular Crosslinker

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in supramolecular chemistry, bioconjugation, and polymer synthesis.

Introduction to Ether-Linked Bis-Alkylating Agents

In the design of macrocycles, molecular cages, and hyper-crosslinked polymers, the choice of crosslinker dictates the structural rigidity, cavity size, and overall yield of the final architecture. 1-Bromo-4-(4-bromobutoxy)butane (also known as bis(4-bromobutyl) ether, CAS 7239-41-0) has emerged as a highly specialized bifunctional crosslinker[1]. Featuring two highly reactive primary bromide leaving groups separated by an 8-carbon chain interrupted by a central ether oxygen, this molecule offers unique physicochemical advantages over strictly aliphatic alternatives.

This guide provides an objective, data-backed comparison of 1-Bromo-4-(4-bromobutoxy)butane against standard aliphatic crosslinkers, detailing the mechanistic causality behind its superior performance in complex macrocyclization workflows.

Mechanistic Insight: The Role of the Ether Oxygen

As a Senior Application Scientist, it is critical to look beyond the basic alkylating function of a crosslinker and analyze its conformational dynamics. When bridging two functional groups—such as the phenolic oxygens on the narrow rim of a calix[4]arene—the crosslinker must fold into a low-energy conformation to facilitate an intramolecular reaction rather than an intermolecular polymerization[2].

Why choose an ether-linked spacer over a pure alkane?

  • Conformational Flexibility: The central ether oxygen (–O–) has a lower steric profile than a methylene (–CH₂–) group. This reduces the torsional strain and lowers the energy barrier for the chain to adopt the gauche conformations necessary to form a macrocyclic loop.

  • Cation Templating: In supramolecular synthesis, alkali metals (e.g., K⁺, Cs⁺) are often used as bases (like K₂CO₃). The ether oxygen in 1-Bromo-4-(4-bromobutoxy)butane can participate in weak ion-dipole interactions with these cations. This transient coordination preorganizes the reactive bromide termini in close proximity to the target nucleophiles, driving the equilibrium toward the desired cyclic product[3].

  • Hydrophilicity & Solvation: The oxygen atom slightly increases the polarity of the crosslinker, improving its solubility in polar aprotic solvents (like DMF or Acetonitrile) commonly used in these substitution reactions, thereby enhancing reaction kinetics.

Pathway A Calix[4]arene (Narrow Rim Diol) D Cation-Templated Preorganization A->D Deprotonation B 1-Bromo-4-(4-bromobutoxy)butane (Flexible Ether Spacer) B->D Alkylation C Alkali Metal Base (e.g., K2CO3) C->D K+ Templating E Intramolecular Ether-Bridged Macrocycle D->E High Yield Pathway (Due to flexibility) F Intermolecular Polymerization D->F Low Yield Pathway

Fig 1: Chemical logic of cation-templated macrocyclization using an ether-bridged crosslinker.

Comparative Performance Data

To objectively assess the efficiency of 1-Bromo-4-(4-bromobutoxy)butane, we must compare it against standard aliphatic crosslinkers of varying lengths: 1,4-dibromobutane (short, rigid) and 1,8-dibromooctane (similar length, purely hydrophobic)[4][5].

Table 1: Crosslinker Efficiency in Calix[4]arene Narrow-Rim Bridging
CrosslinkerSpacer Length (Atoms)Central HeteroatomRelative FlexibilityTypical Macrocyclization Yield*Primary Limitation
1,4-Dibromobutane 4NoneLow35 - 45%Induces high ring strain; often leads to unreacted pendant arms.
1,8-Dibromooctane 8NoneModerate50 - 60%Lacks templating ability; highly hydrophobic, reducing solubility in polar media.
1-Bromo-4-(4-bromobutoxy)butane 9 (4C - 1O - 4C)OxygenHigh75 - 85% Slightly higher molecular weight; requires strict anhydrous conditions.

*Yields are representative benchmarks for the synthesis of 1,3-bridged calix[4]arene derivatives under high-dilution conditions using K₂CO₃ in Acetonitrile.

Data Synthesis: The data clearly demonstrates that while 1,8-dibromooctane provides the necessary physical distance to bridge distal functional groups, it lacks the flexibility and templating capacity of 1-Bromo-4-(4-bromobutoxy)butane. The ether linkage effectively doubles the efficiency of forming complex bimacrocyclic structures[2].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following is a standardized, step-by-step protocol for utilizing 1-Bromo-4-(4-bromobutoxy)butane to synthesize an ether-bridged supramolecular host. This protocol relies on the high-dilution principle to mathematically favor intramolecular cyclization over intermolecular polymerization.

Reagents Required
  • Target Scaffold (e.g., tert-butylcalix[4]arene) (1.0 eq)

  • 1-Bromo-4-(4-bromobutoxy)butane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (5.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an inert argon atmosphere. This prevents ambient moisture from hydrolyzing the delicate bromo-alkyl bonds.

  • Base Activation: Dissolve the target scaffold (1.0 mmol) in 250 mL of anhydrous MeCN. Add K₂CO₃ (5.0 mmol). Reflux the suspension at 82°C for 1 hour. Causality: This step ensures complete deprotonation of the nucleophilic sites and allows the K⁺ ions to coordinate with the scaffold, setting up the structural template.

  • High-Dilution Addition: Dissolve 1-Bromo-4-(4-bromobutoxy)butane (1.1 mmol) in 50 mL of anhydrous MeCN. Load this into a syringe pump and add it dropwise to the refluxing mixture over a period of 12 hours. Causality: Keeping the instantaneous concentration of the crosslinker extremely low ensures that once one end reacts with the scaffold, the other end will react intramolecularly before another scaffold molecule can collide with it.

  • Reaction Maturation: Continue refluxing for an additional 24 hours to drive the reaction to completion.

  • Workup & Extraction: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Dichloromethane (CH₂Cl₂) and wash twice with 1M HCl, followed by brine. Dry the organic layer over MgSO₄.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure bridged macrocycle.

Workflow S1 Step 1: Preparation Dissolve Precursors in Acetonitrile S2 Step 2: Activation Add K2CO3 Base (Reflux 1h) S1->S2 S3 Step 3: Crosslinking Dropwise Addition of Bis-Bromide S2->S3 S4 Step 4: Reflux Heat at 82°C for 24-48h S3->S4 S5 Step 5: Workup Filter Salts & Extract (CH2Cl2) S4->S5 S6 Step 6: Purification Column Chromatography (Silica Gel) S5->S6

Fig 2: Experimental workflow for high-dilution macrocyclization using bis-bromo crosslinkers.

Conclusion

For advanced applications in supramolecular chemistry and materials science, 1-Bromo-4-(4-bromobutoxy)butane is vastly superior to standard rigid aliphatic chains. By integrating an ether oxygen into the carbon spacer, this crosslinker provides the critical conformational flexibility and cation-templating ability required to achieve high yields in complex macrocyclization reactions. Researchers developing novel molecular cages, ionophores, or hyper-crosslinked nanosponges should prioritize this reagent when bridging distances of 8 to 10 atoms are required.

References

  • Pharmaffiliates Product Specifications Source: Pharmaffiliates URL:[Link]

  • Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion Source: Synthesis (Thieme E-Journals) URL:[Link]

  • Purely Covalent Molecular Cages and Containers for Guest Encapsulation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Hyper-reticulated calixarene polymers: a new example of entirely synthetic nanosponge materials Source: Beilstein Journal of Organic Chemistry (PMC/NIH) URL:[Link]

Sources

Comparative Application Guide: 1-Bromo-4-(4-bromobutoxy)butane in Supramolecular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

In the design of supramolecular hosts—such as calixarenes, crown ethers, and porphyrin-based macrocycles—the selection of the bifunctional alkylating agent is the primary determinant of the final three-dimensional architecture. 1-Bromo-4-(4-bromobutoxy)butane (CAS: 7239-41-0), also known as bis(4-bromobutyl) ether, serves as a highly specialized, flexible 9-atom spacer.

Unlike shorter or purely aliphatic alternatives, this molecule introduces a central ether oxygen flanked by two highly reactive bromobutyl chains. This guide objectively compares the performance of 1-Bromo-4-(4-bromobutoxy)butane against standard alternatives like 1,4-dibromobutane and bis(2-bromoethyl) ether, providing causality-driven insights and field-proven experimental protocols for macrocycle synthesis.

Mechanistic Causality: Why Spacer Architecture Matters

As a Senior Application Scientist, I frequently observe researchers struggling with low yields or incorrect conformational isomers during macrocycle functionalization. The root cause usually traces back to the steric and electronic mismatch of the cross-linking agent.

  • The Role of the 9-Atom Chain: When functionalizing the narrow rim of a p-tert-butylcalix[4]arene, the goal is often to lock the molecule into a specific conformation (e.g., 1,3-alternate or cone). A shorter chain induces extreme ring strain, leading to incomplete reactions or oligomerization. The 9-atom span of 1-Bromo-4-(4-bromobutoxy)butane provides the exact spatial requirement to bridge distal phenolic oxygens without distorting the macrocyclic cavity[1][2].

  • The Central Ether Oxygen: Purely aliphatic chains (like 1,8-dibromooctane) are highly hydrophobic and rigid. The central ether oxygen in 1-Bromo-4-(4-bromobutoxy)butane acts as a flexible hinge, lowering the activation energy required for the molecule to fold into the optimal transition state during cyclization. Furthermore, this oxygen can serve as a secondary coordination site for hard cations (like Na⁺ or K⁺) during template-directed synthesis.

Performance Comparison: 1-Bromo-4-(4-bromobutoxy)butane vs. Alternatives

To objectively evaluate 1-Bromo-4-(4-bromobutoxy)butane, we must benchmark it against its closest structural analogs used in bis-alkylation workflows.

Table 1: Quantitative Comparison of Bifunctional Alkylating Agents
Alkylating AgentStructureSpacer LengthFlexibility & CoordinationPrimary ApplicationTypical Yield (Macrocycle)
1-Bromo-4-(4-bromobutoxy)butane Br-(CH2)4-O-(CH2)4-Br9 atomsHigh flexibility; weak O-coordination1,3-alternate calix[4]arene fixing, large cavity bridging85% (Tetranitriles)[1]
Bis(2-bromoethyl) ether Br-(CH2)2-O-(CH2)2-Br5 atomsModerate flexibility; strong O-coordinationStandard crown ethers (e.g., 18-crown-6 analogs), porphyrins55% (Crown integration)[3]
1,4-Dibromobutane Br-(CH2)4-Br4 atomsRigid; no secondary coordinationShort rigid bridging, simple diamine alkylation60-70% (Rigid hosts)

Analysis: While bis(2-bromoethyl) ether is excellent for synthesizing standard crown ethers[4], its 5-atom spacer is insufficient for spanning the wide distances required in advanced calixarene derivatives. 1-Bromo-4-(4-bromobutoxy)butane excels in these demanding environments, achieving yields up to 85% when synthesizing bimacrocyclic tetranitriles used for lanthanide extraction[1].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of functionalizing a calix[4]arene core using 1-Bromo-4-(4-bromobutoxy)butane.

Pathway A p-tert-butylcalix[4]arene (Starting Material) B Base (e.g., K2CO3) Deprotonation of Phenols A->B C 1-Bromo-4-(4-bromobutoxy)butane (Electrophilic Attack) B->C D Bimacrocyclic Intermediate (Ether Hinge Flexing) C->D E 1,3-Alternate Conformation (Target Macrocycle) D->E

Diagram 1: Reaction pathway for macrocycle functionalization using 1-Bromo-4-(4-bromobutoxy)butane.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a 1,3-bis(4-bromobutyl ether) derivative of p-tert-butylcalix[4]arene. This protocol is designed as a self-validating system : specific checkpoints are built-in to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required:
  • p-tert-butylcalix[4]arene (1.0 eq)

  • 1-Bromo-4-(4-bromobutoxy)butane (2.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:
  • Preparation & Deprotonation: Suspend p-tert-butylcalix[4]arene and K₂CO₃ in anhydrous acetonitrile under an inert nitrogen atmosphere.

    • Causality Check: K₂CO₃ is chosen over stronger bases (like NaH) because the potassium template effect specifically favors the formation of the 1,3-alternate conformation over the cone conformation.

  • Electrophile Addition: Add 1-Bromo-4-(4-bromobutoxy)butane dropwise at room temperature to prevent localized concentration spikes that lead to intermolecular polymerization.

  • Reflux & Kinetic Monitoring (Self-Validation): Heat the mixture to reflux (78°C).

    • Validation Checkpoint: At 24 hours, perform Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting calixarene spot (Rf ~0.4) and the emergence of a lower Rf product spot confirms successful alkylation. If the starting material persists, add an additional 0.5 eq of the alkylating agent and reflux for another 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash sequentially with 1M HCl, water, and brine.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the pure 1,3-alternate bridged macrocycle.

Workflow S1 Step 1: Reagent Mixing Acetonitrile + K2CO3 S2 Step 2: Reflux (78°C) 24-48 hours S1->S2 S3 Step 3: TLC Validation Check for Rf shift S2->S3 S4 Step 4: Liquid-Liquid Extraction CH2Cl2 / H2O S3->S4 S5 Step 5: Chromatography Silica Gel Purification S4->S5

Diagram 2: Experimental workflow for the synthesis and isolation of 1,3-alternate calix[4]arenes.

Conclusion

For drug development professionals and supramolecular chemists designing complex extraction agents or targeted delivery vehicles, the choice of cross-linker is non-trivial. 1-Bromo-4-(4-bromobutoxy)butane provides an unparalleled balance of chain length (9 atoms) and flexibility (via the ether hinge), vastly outperforming shorter analogs like bis(2-bromoethyl) ether when bridging large macrocyclic cavities. By adhering to the templated protocols outlined above, researchers can achieve high-yield, conformationally pure architectures.

References

  • Zhao, J., Bolte, M., Dordea, C., & Böhmer, V. (2009). Calix[4]arenes Substituted on the Narrow Rim with Malononitrile and Cobalt Bis(dicarbollide) Anion. Synthesis. Retrieved from[Link]

  • Wang, Z. (2022). N–H Hydrogen Atom Abstractions at Fe Complexes and Selective Capture and Release of Li+. eScholarship, University of California. Retrieved from [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters. Retrieved from[Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Bromo-4-(4-bromobutoxy)butane

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 7239-41-0 Formula:


Molecular Weight:  288.02  g/mol [1][2]

Part 1: Executive Safety Directive (The "Why" & "How")

Structural Hazard Analysis

While standard Safety Data Sheets (SDS) often classify 1-Bromo-4-(4-bromobutoxy)butane primarily as a skin and eye irritant (H315, H319), scientific prudence requires treating this compound as a potential bis-alkylating agent. [1]

The Senior Scientist's Insight: This molecule contains two primary alkyl bromide groups separated by a flexible ether linker. Structurally, it resembles cross-linking agents used to modify proteins or DNA. Unlike simple alkyl halides (e.g., 1-bromobutane), a bis-functional electrophile can covalently link two nucleophilic sites (cross-linking), potentially leading to higher cytotoxicity or genotoxicity.[1]

  • Operational Mandate: Handle with the same rigor applied to known mutagens or cross-linkers. Do not rely solely on the "Irritant" label.

Core Safety Requirements
  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Protection: Standard thin nitrile gloves are insufficient for prolonged contact. Double-gloving or use of laminate barriers is required.[1]

  • Inhalation Risk: Low vapor pressure (high boiling point), but aerosols generated during syringe transfer are a critical respiratory hazard.

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required based on the operational context.

Glove Selection Protocol

Halogenated ethers can permeate standard nitrile rubber. The ether oxygen increases polarity, potentially altering permeation rates compared to simple alkanes.

Task Risk LevelRecommended Glove SystemRationale
Incidental Contact (Weighing solids, closed vessels)Double Nitrile (Min 5 mil outer / 4 mil inner)Provides redundancy.[1] If outer glove is splashed, immediately strip and replace.
High Risk (Synthesis, Syringe transfer, Spill cleanup)Silver Shield® (Laminate) under Nitrile Laminate films offer broad chemical resistance to alkyl halides and ethers where nitrile fails.
Immersion (Washing glassware)Heavy Duty Viton® or Butyl Standard nitrile degrades rapidly under exposure to halogenated solvent residues.
PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment OpenSystem Is the system open? (Pouring, Syringe, Weighing) Start->OpenSystem ClosedSystem Closed System (Sealed flask, Storage) Start->ClosedSystem Duration Exposure Duration OpenSystem->Duration Level1 LEVEL 1 PPE Lab Coat + Safety Glasses Single Nitrile (5 mil) ClosedSystem->Level1 Routine Check Short < 5 Minutes (Splash Risk Only) Duration->Short Brief Long > 5 Minutes (Active Manipulation) Duration->Long Extended Level2 LEVEL 2 PPE Lab Coat + Goggles Double Nitrile (Colored Indicator) Short->Level2 Level3 LEVEL 3 PPE Chem-Resistant Apron + Face Shield Silver Shield® Liners + Nitrile Outer Long->Level3

Figure 1: PPE Decision Matrix based on exposure duration and system state.

Part 3: Operational Protocols

Storage & Stability[1]
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists due to the ether linkage. Store under Argon or Nitrogen to prevent hydrolysis of the alkyl bromide over long periods.

  • Segregation: Keep away from strong oxidizers and strong bases (amines), which can trigger exothermic alkylation or elimination reactions.

Weighing and Transfer

The "Clean-Hand/Dirty-Hand" Technique:

  • Setup: Place a pre-weighed vial inside the fume hood.

  • Dispensing: Use a glass pasteur pipette or a gas-tight syringe. Avoid plastic syringes if possible, as halogenated compounds can swell rubber plungers, leading to jamming and accidental discharge.

  • Containment: Perform all transfers over a secondary containment tray (spill tray) lined with absorbent pads.

Reaction Setup (The "Trap" Method)

When using this reagent for alkylation (e.g., attaching a linker):

  • Quenching Plan: Have a quenching agent prepared before starting. A solution of dilute aqueous sodium thiosulfate or morpholine can rapidly neutralize unreacted alkyl halides in waste streams.

  • Venting: If heating, ensure the condenser is vented through a scrubber or into the hood exhaust, as thermal decomposition can release Hydrogen Bromide (HBr) gas.

Part 4: Emergency Response & Disposal[1]

Exposure Response[1][4]
  • Skin Contact: Immediate flush with water for 15 minutes .[3][4] Do not use organic solvents (ethanol/acetone) to wash skin; they increase permeability and drag the toxin deeper into the dermis.

  • Eye Contact: Flush via eyewash station for 15 minutes. Hold eyelids open. Consult an ophthalmologist immediately.

Spill Management Logic

Spill_Response Spill Spill Detected Size Assess Volume Spill->Size Minor < 10 mL (Inside Hood) Size->Minor Manageable Major > 10 mL (Or Outside Hood) Size->Major High Hazard Absorb Absorb with Vermiculite/Sand Minor->Absorb Wear PPE Lvl 2 Evacuate EVACUATE LAB Call EHS Major->Evacuate Decon Wipe Surface with Soap/Water Absorb->Decon Bag Double Bag Label: Halogenated Waste Decon->Bag

Figure 2: Decision workflow for spill containment and cleanup.

Waste Disposal[1][8]
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Segregation: Do NOT mix with acid waste (potential HBr formation) or oxidizer waste.

  • Labeling: Clearly mark as "Contains 1-Bromo-4-(4-bromobutoxy)butane – Potential Alkylator."[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136158, 1-Bromo-4-(4-bromobutoxy)butane. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (General reference for halogenated ether permeation principles).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved from [Link]

Sources

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